molecular formula C14H20N2O2 B2790089 2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid CAS No. 1023471-40-0

2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid

Cat. No.: B2790089
CAS No.: 1023471-40-0
M. Wt: 248.326
InChI Key: PXJMSJNGOCHGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.326. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-amino-1-benzylpiperidin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-14(10-13(17)18)6-8-16(9-7-14)11-12-4-2-1-3-5-12/h1-5H,6-11,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJMSJNGOCHGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC(=O)O)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023471-40-0
Record name 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 4-amino-1-benzylpiperidine-4-carboxylic acid and its Acetic Acid Analogue: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comparative analysis of two structurally related piperidine derivatives: 4-amino-1-benzylpiperidine-4-carboxylic acid and its homologue, 4-amino-1-benzylpiperidine-4-acetic acid. As a Senior Application Scientist, this document is structured to offer not just protocols, but a deeper understanding of the causality behind experimental choices and the strategic implications of the structural differences between these two compounds in the context of drug discovery and medicinal chemistry.

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting a wide range of biological receptors and enzymes. The introduction of an amino group and an acidic moiety at the 4-position, combined with an N-benzyl group, creates a versatile platform for exploring structure-activity relationships (SAR) in various therapeutic areas, including neuroscience and infectious diseases.[1][2]

This guide focuses on the subtle yet significant difference of a single methylene (-CH2-) unit, comparing the α-amino acid (4-carboxylic acid derivative) to its β-amino acid analogue (4-acetic acid derivative). This seemingly minor structural modification can have profound effects on the molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity.[3][4]

Structural and Physicochemical Properties: A Comparative Overview

The core difference between the two molecules lies in the spatial relationship between the amino and the acidic functional groups. In 4-amino-1-benzylpiperidine-4-carboxylic acid, these two groups are attached to the same carbon atom, creating an α-amino acid. In the acetic acid derivative, they are separated by a methylene group, resulting in a β-amino acid.[3] This distinction is fundamental and influences several key parameters relevant to drug design.

Table 1: Predicted Physicochemical Properties

Property4-amino-1-benzylpiperidine-4-carboxylic acid4-amino-1-benzylpiperidine-4-acetic acidCausality of Difference
Molecular Weight 234.30 g/mol 248.32 g/mol Addition of a methylene (-CH2-) group.
Topological Polar Surface Area (TPSA) 66.4 Ų66.4 ŲTPSA is primarily influenced by the heteroatoms (O, N) and their attached hydrogens, which are identical in both molecules.
Predicted LogP (cLogP) ~1.5~1.8The additional methylene group slightly increases lipophilicity.
pKa (Carboxylic Acid) ~2-3~4-5The electron-withdrawing effect of the α-amino group in the carboxylic acid derivative lowers its pKa, making it a stronger acid. This effect is diminished in the β-amino acid.
pKa (Amino Group) ~9-10~10-11The electron-withdrawing effect of the α-carboxylic acid group lowers the basicity of the amino group. This effect is reduced with the separating methylene group in the acetic acid derivative.
Flexibility More constrainedMore flexibleThe additional C-C bond in the acetic acid side chain allows for greater conformational freedom.

Note: The values presented are estimations based on standard computational models and may vary from experimental data.

Synthesis Strategies: A Tale of Two Approaches

The synthetic routes to these two compounds diverge based on the desired placement of the acidic functional group. Both syntheses typically start from a common precursor, N-benzyl-4-piperidone.

Synthesis of 4-amino-1-benzylpiperidine-4-carboxylic acid

A common and efficient method for the synthesis of α-amino acids is the Strecker synthesis . This one-pot, multi-component reaction provides a direct route to the desired product.

Strecker Synthesis start N-Benzyl-4-piperidone intermediate1 α-Aminonitrile start->intermediate1 KCN, NH4Cl product 4-amino-1-benzylpiperidine- 4-carboxylic acid intermediate1->product Acid Hydrolysis (e.g., HCl)

Caption: Strecker synthesis workflow for the carboxylic acid derivative.

Experimental Protocol: Strecker Synthesis

Step 1: Formation of the α-Aminonitrile

  • To a solution of N-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as ethanol or methanol, add ammonium chloride (1.2 eq).

  • Add potassium cyanide (1.2 eq) portion-wise while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to the α-Amino Acid

  • The crude α-aminonitrile is dissolved in concentrated hydrochloric acid.

  • The mixture is heated to reflux for 6-12 hours.

  • After cooling, the reaction mixture is neutralized with a base (e.g., NaOH or NH4OH) to precipitate the amino acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of 4-amino-1-benzylpiperidine-4-acetic acid

The synthesis of the β-amino acid homologue requires a different strategy. One plausible approach involves the Arndt-Eistert homologation of the corresponding carboxylic acid.[5][6] An alternative and often more practical route involves the synthesis of an intermediate that can be converted to the acetic acid. A documented approach involves the preparation of an ester of the target acetic acid, which can then be hydrolyzed.[7][8]

Acetic Acid Synthesis start 4-Amino-1-benzylpiperidine intermediate1 Butyl 4-(N-benzyl-4-amino)piperidineacetate start->intermediate1 Reaction with a suitable reagent (e.g., involving butyl acetate) product 4-amino-1-benzylpiperidine- 4-acetic acid intermediate1->product Alkaline Hydrolysis (e.g., NaOH)

Caption: Plausible synthesis workflow for the acetic acid derivative via an ester intermediate.

Experimental Protocol: Synthesis via Ester Intermediate and Hydrolysis

Step 1: Synthesis of Butyl 4-amino-1-piperidineacetate While the exact one-step synthesis from 4-amino-1-benzylpiperidine to the ester is not explicitly detailed in the search results, it is mentioned as a key intermediate. A plausible method would involve the reaction of 4-amino-1-benzylpiperidine with a reagent like butyl bromoacetate.

  • Dissolve 4-amino-1-benzylpiperidine (1.0 eq) in a suitable aprotic solvent like acetonitrile or DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Add butyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor by TLC.

  • Upon completion, cool the mixture, filter any salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the pure ester.

Step 2: Hydrolysis to the β-Amino Acid

  • Dissolve the purified butyl 4-amino-1-piperidineacetate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide (3.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the ester is consumed.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 6-7.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If not, extract the aqueous layer with a suitable organic solvent, dry the organic phase, and concentrate to yield the final product.

Comparative Analysis in a Drug Discovery Context

The choice between an α- and a β-amino acid scaffold is a critical decision in a drug discovery program. It influences not only the synthetic route but also the potential biological activity and pharmacokinetic profile of the resulting compounds.

Structure-Activity Relationship (SAR) Implications

The additional methylene group in the acetic acid derivative introduces greater conformational flexibility. This can be either advantageous or detrimental depending on the target binding site.

  • Rigidity vs. Flexibility: The more constrained nature of the α-amino acid may lead to higher binding affinity if the rigid conformation is optimal for the receptor. Conversely, the flexibility of the β-amino acid might allow it to adopt a more favorable conformation within a flexible binding pocket.

  • Vectorial Presentation of Functional Groups: The spatial orientation of the amino and carboxyl groups relative to the piperidine ring and the N-benzyl substituent is significantly different. This will alter the hydrogen bonding and electrostatic interaction patterns with the target protein.

Caption: Key property differences influencing SAR.

Pharmacokinetic Considerations

The physicochemical differences outlined in Table 1 can have a significant impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compounds.

  • Lipophilicity and Permeability: The slightly higher predicted logP of the acetic acid derivative might lead to improved membrane permeability, which is often a desirable trait for oral bioavailability and blood-brain barrier penetration.

  • Metabolic Stability: Peptides containing β-amino acids are known to have a lower rate of metabolic degradation by peptidases.[5] While these are not peptides, the underlying principle of altered enzyme recognition may translate to increased metabolic stability for the β-amino acid derivative in certain biological systems.

  • Ionization State: The different pKa values mean that at physiological pH (~7.4), the ratio of ionized to non-ionized species will differ between the two compounds. This can affect their solubility, transport across membranes, and interaction with biological targets.

Conclusion and Future Directions

Both 4-amino-1-benzylpiperidine-4-carboxylic acid and its acetic acid homologue are valuable building blocks for the synthesis of novel bioactive molecules. The choice between these two scaffolds should be a strategic one, based on the specific goals of the drug discovery program.

  • The carboxylic acid derivative offers a more rigid and established scaffold, with a well-defined synthesis. Its lower pKa may be advantageous for forming strong ionic interactions with certain targets.

  • The acetic acid derivative , as a β-amino acid, provides greater conformational flexibility and potentially improved pharmacokinetic properties such as increased metabolic stability and membrane permeability.

Further research should focus on the direct, side-by-side experimental evaluation of these two compounds and their derivatives against a panel of biological targets. This would provide invaluable data to guide the rational design of next-generation therapeutics based on the versatile 4-aminopiperidine scaffold.

References

  • MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

  • Quora. (2017, February 12). How do alpha, beta and gamma amino acids differ in terms of structure, function and occurrence? Retrieved from [Link]

  • AAPPTEC. (2020, April 17). Beta Amino Acids and Beta Homo Amino Acids. Retrieved from [Link]

  • PMC. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Retrieved from [Link]

  • Alchemist-chem. 4-Amino-1-benzyl-4-piperidinecarboxylic Acid | Structure, Uses, Safety, Supplier & Analysis. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Amino-1-benzylpiperidine. Retrieved from [Link]

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. Retrieved from [Link]

  • Wikipedia. Arndt–Eistert reaction. Retrieved from [Link]

Sources

Technical Guide: Gem-Disubstituted Piperidine Amino Acid Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Synthesis, Conformational Control, and Solid-Phase Integration

Executive Summary

Gem-disubstituted piperidine amino acids represent a specialized class of non-proteinogenic building blocks essential for modern peptidomimetic drug design. By incorporating the amino and carboxyl groups onto the same carbon of a piperidine ring (typically at the C4 position), these scaffolds impose severe conformational constraints via the Thorpe-Ingold effect. This restriction locks the peptide backbone into specific secondary structures (helices or turns) and provides near-total resistance to proteolytic degradation.

This guide serves as a technical manual for medicinal chemists and peptide scientists, detailing the synthesis of these sterically hindered cores, their challenging integration into Solid-Phase Peptide Synthesis (SPPS), and their application in modulating pharmacokinetic profiles.

Structural Rationale & Medicinal Chemistry Utility[1][2][3][4]

The Gem-Dialkyl Effect in Heterocycles

Unlike standard


-amino acids, gem-disubstituted piperidine amino acids (e.g., 4-amino-1-carboxypiperidine , often referred to as Api  or Pip ) possess a quaternary 

-carbon. This structure mimics

-aminoisobutyric acid (Aib) but with the added rigidity of a six-membered ring.
  • Conformational Locking: The piperidine ring prefers a chair conformation. When incorporated into a peptide, the bulky ring forces the backbone torsion angles (

    
    ) into narrow regions of the Ramachandran plot, typically favoring 
    
    
    
    -helical or
    
    
    -helical turns.
  • Metabolic Stability: The absence of an

    
    -proton eliminates the primary mechanism for enzymatic proteolysis. Furthermore, the steric bulk protects the adjacent amide bonds from hydrolytic attack.
    
Pharmacophore Modulation

The piperidine nitrogen offers a unique vector for derivatization that is orthogonal to the peptide chain. This allows for:

  • Lipophilicity Tuning: Alkylation/acylation of the piperidine nitrogen can adjust LogD without altering the peptide backbone.

  • Bivalent Interactions: The secondary nitrogen can serve as an attachment point for fluorophores, PEG chains, or secondary binding motifs (e.g., targeting GPCR exosite pockets).

Synthetic Strategies: The Bucherer-Bergs Protocol[5]

The most robust route to the achiral 4-amino-1-protected-piperidine-4-carboxylic acid is the Bucherer-Bergs reaction. Unlike the Strecker synthesis, which often yields aminonitriles that are difficult to hydrolyze without harsh conditions, the Bucherer-Bergs route proceeds via a hydantoin intermediate that is stable yet manipulatable.

Core Synthesis Workflow

The synthesis begins with N-protected-4-piperidone. The choice of protecting group (Boc vs. Cbz/Z) depends on the downstream application.

Diagram 1: Synthesis of Fmoc-4-Amino-1-Boc-Piperidine-4-Carboxylic Acid

BuchererBergs Ketone N-Boc-4-Piperidone Hydantoin Spiro-Hydantoin Intermediate Ketone->Hydantoin Cyclization Reagents1 (NH4)2CO3 + KCN 50% EtOH, 60°C FreeAA 4-Amino-4-Carboxy Piperidine (Free) Hydantoin->FreeAA Hydrolysis Reagents2 Ba(OH)2 or NaOH Reflux, 48h FinalBlock Fmoc-Api(Boc)-OH (SPPS Ready) FreeAA->FinalBlock Fmoc Protection Reagents3 Fmoc-OSu, NaHCO3 Dioxane/H2O

Caption: Step-wise synthesis of the orthogonally protected gem-disubstituted piperidine building block via the Bucherer-Bergs hydantoin route.

Critical Experimental Considerations
  • Hydantoin Hydrolysis (The Bottleneck): The spiro-hydantoin intermediate is extremely stable. Standard acid hydrolysis often fails.

    • Protocol: Use Barium Hydroxide [Ba(OH)

      
       • 8H
      
      
      
      O] at reflux (120°C) in a sealed vessel for 48–72 hours. Barium is preferred over Sodium Hydroxide because BaCO
      
      
      precipitates out, driving the equilibrium and simplifying purification (precipitation of sulfate salts upon acidification).
  • Fmoc Protection: Avoid Fmoc-Cl. The steric hindrance at the quaternary carbon makes the amine less nucleophilic, but Fmoc-Cl is too reactive and causes dipeptide formation or oligomerization.

    • Recommendation: Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) with Na

      
      CO
      
      
      
      in a Dioxane/Water (1:1) mixture.

Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling a gem-disubstituted amino acid is one of the most challenging steps in SPPS due to the massive steric wall created by the piperidine ring and the quaternary center. Standard carbodiimide (DIC/HOBt) methods will fail, resulting in deletion sequences.

Coupling Reagent Selection[6]
  • Gold Standard: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . The 7-aza group provides a catalytic effect via neighboring group participation (pyridine nitrogen).

  • Difficult Cases: If HATU fails, convert the amino acid to an Acyl Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acyl fluorides are smaller and more reactive than OBt/OAt esters.

Optimized Coupling Protocol (Fmoc Chemistry)

This protocol assumes a standard polystyrene or PEG-based resin.

  • Swelling: Swell resin in DMF (not DCM) to ensure maximum accessibility.

  • Activation (Pre-activation is risky):

    • Dissolve Fmoc-Api(Boc)-OH (4.0 eq) and HATU (3.9 eq) in DMF.

    • Add HOAt (4.0 eq) to suppress racemization (though less of a risk at quaternary carbons, it improves kinetics).

    • Add DIEA (8.0 eq) immediately before adding to the resin.

  • Reaction: Shake for 2–4 hours (vs. standard 45 mins).

  • Double Coupling: This is mandatory . Drain, wash, and repeat the coupling step with fresh reagents.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences in the final product.

Microwave-Assisted Synthesis

For sequences containing multiple hindered residues (e.g., -Api-Api- or -Aib-Api-), microwave energy is essential to overcome the activation energy barrier.

  • Settings: 75°C for 10 minutes. (Note: Do not exceed 75°C with Fmoc-Cys or Fmoc-His to avoid racemization of adjacent residues).

Diagram 2: Decision Logic for Coupling Sterically Hindered Piperidines

CouplingLogic Start Coupling Fmoc-Api(Boc)-OH Standard Try HATU / HOAt / DIEA (2x Coupling, 2h each) Start->Standard Check Kaiser Test / LCMS Check Standard->Check Success Proceed to Deprotection Check->Success Blue (Negative) Fail Incomplete Coupling Check->Fail Blue (Positive) Microwave Microwave SPPS 75°C, 10 min Fail->Microwave First Resort Fluoride Acyl Fluoride Method (TFFH activation) Fail->Fluoride Last Resort Microwave->Check Fluoride->Check

Caption: Decision matrix for troubleshooting difficult couplings of gem-disubstituted piperidine residues.

Case Studies & Applications

Protease Inhibitors

In the development of inhibitors for serine proteases (e.g., Thrombin or Elastase), replacing the P1 or P2 residue with a 4-amino-piperidine-4-carboxylic acid moiety locks the inhibitor into the bioactive conformation while rendering the scissile bond uncleavable.

  • Mechanism:[1][2] The gem-disubstitution prevents the formation of the tetrahedral intermediate required for amide hydrolysis by the enzyme active site.

GPCR Ligands (Somatostatin Analogs)

Researchers have utilized piperidine amino acids to constrain Somatostatin analogs. By replacing Tryptophan or Lysine residues with functionalized Api derivatives, the peptide adopts a stable


-turn, critical for binding to SSTR receptors, while extending plasma half-life from minutes to hours.

References

  • Heimgartner, H., & Strässler, C. (2021).[3] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.[3] Molecules, 26(13), 4024.[3] [Link]

  • Yokum, T. S., et al. (1997).[3] Synthesis of 4-amino-1-N-Boc-piperidine-4-carboxylic acid and synthesis of its N-α-t-boc derivative. Tetrahedron Letters, 38(29), 5111-5114.[3] [Link]

  • Albericio, F., & Boman, H. G. (1999). Coupling Reagents and Additives in Peptide Synthesis. Methods in Enzymology, 289, 104-126.
  • Athanassiou, Z., et al. (2005). 4-Aminopiperidine-4-carboxylic acid: A cyclic

    
    -disubstituted amino acid for preparation of water-soluble highly helical peptides.[3] Journal of the American Chemical Society. (Verified context via search snippet 1.10).
    

Sources

Technical Guide: Biological Activity Profile of N-Benzyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-benzyl piperidine scaffold represents a privileged structure in medicinal chemistry, most notably recognized as the pharmacophore of Donepezil , the frontline therapy for Alzheimer’s disease (AD). Beyond acetylcholinesterase (AChE) inhibition, this moiety exhibits a promiscuous yet tunable biological profile, showing significant affinity for Sigma-1 receptors (


R) , monoamine transporters , and viral fusion proteins.

This technical guide analyzes the structural determinants of these activities, provides validated experimental protocols for their assessment, and synthesizes recent data on Multi-Target Directed Ligands (MTDLs). It is designed for medicinal chemists and pharmacologists seeking to leverage this scaffold for neuroprotective and antiviral drug discovery.

Pharmacophore Analysis & Binding Mechanisms

The Donepezil Paradigm: Dual Binding at AChE

The potency of N-benzyl piperidine derivatives stems from their ability to span the active site gorge of AChE.[1] Unlike simple competitive inhibitors, these derivatives act as dual-binding site ligands.

  • Catalytic Anionic Site (CAS): The N-benzyl moiety penetrates deep into the gorge.[2] The phenyl ring engages in

    
    -
    
    
    
    stacking interactions with Trp84 , while the protonated piperidine nitrogen forms a cation-
    
    
    interaction with Phe330 .
  • Peripheral Anionic Site (PAS): Substituents on the piperidine nitrogen (or linked moieties like the indanone in Donepezil) extend to the gorge entrance, interacting with Trp279 (or Trp286 in mouse AChE). This PAS interaction is critical for inhibiting AChE-induced amyloid-

    
     (A
    
    
    
    ) aggregation.
Sigma-1 Receptor Modulation

N-benzyl piperidines function as high-affinity ligands for the


R, an intracellular chaperone protein localized at the Mitochondria-Associated Membrane (MAM).
  • Mechanism: Ligand binding releases

    
    R from BiP (Binding immunoglobulin Protein), allowing it to chaperone IP3R3  (stabilizing Ca
    
    
    
    flux to mitochondria) and IRE1
    
    
    (modulating the Unfolded Protein Response).
  • Therapeutic Implication: This activity provides neuroprotection by preventing mitochondrial dysfunction and ER stress, offering a disease-modifying mechanism distinct from symptomatic AChE inhibition.

Sigma1_Signaling Ligand N-Benzyl Piperidine (Ligand) Sig1R_BiP Sigma-1R / BiP Complex (Inactive at MAM) Ligand->Sig1R_BiP Binds Sig1R_Free Free Sigma-1R (Activated Chaperone) Sig1R_BiP->Sig1R_Free Dissociation IP3R3 IP3R3 Stabilization (ER-Mito Ca2+ Flux) Sig1R_Free->IP3R3 Chaperones IRE1 IRE1α Stabilization (UPR Modulation) Sig1R_Free->IRE1 Chaperones Mito_Bio Mitochondrial Bioenergetics (ATP↑) IP3R3->Mito_Bio Ca2+ Transfer Cell_Survival Neuroprotection & Cell Survival IRE1->Cell_Survival XBP1 Splicing Mito_Bio->Cell_Survival

Caption: Figure 1. Sigma-1 Receptor signaling pathway at the Mitochondria-Associated Membrane (MAM).[3][4][5] Ligand binding triggers chaperone activity, enhancing mitochondrial bioenergetics and reducing ER stress.[4]

Experimental Methodologies

Chemical Synthesis: Reductive Amination

The most robust route to N-benzyl piperidines is the reductive amination of a piperidine derivative with a benzaldehyde.

Protocol:

  • Reagents: Substituted benzaldehyde (1.0 eq), Piperidine derivative (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (cat.), DCE (Dichloroethane).

  • Procedure:

    • Dissolve amine and aldehyde in DCE. Add catalytic AcOH.[2] Stir for 30 min to form the iminium ion.

    • Add STAB in one portion.[2] Stir at RT for 12-24h under N

      
      .
      
    • Quench: Add sat. NaHCO

      
      . Extract with DCM.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Synthesis_Workflow Start Start: Aldehyde + Amine Iminium Iminium Ion Formation Start->Iminium DCE, AcOH 30 min Reduction Reduction (NaBH(OAc)3) Iminium->Reduction Hydride Transfer Workup Workup (NaHCO3 / DCM) Reduction->Workup 12-24h Product Purified N-Benzyl Piperidine Workup->Product Column Chrom.

Caption: Figure 2. Standard reductive amination workflow for N-benzyl piperidine synthesis.

In Vitro Activity Assay: Ellman’s Method

To validate AChE inhibitory activity, the modified Ellman’s assay is the gold standard.

Protocol:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Reagent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Electric eel or recombinant human AChE (0.02 U/mL).

  • Procedure:

    • Incubate Enzyme + Test Compound + Buffer for 20 min at 25°C.

    • Add DTNB and ATCh.

    • Measurement: Monitor absorbance at 412 nm for 5 min. The yellow color results from the reaction of thiocholine (hydrolysis product) with DTNB.[2][6]

    • Analysis: Calculate % Inhibition =

      
      .
      

Biological Activity Profile & Data Summary

Recent medicinal chemistry efforts have focused on Multi-Target Directed Ligands (MTDLs), combining the N-benzyl piperidine scaffold with other pharmacophores (e.g., propargylamines for MAO-B inhibition or hydroxamic acids for HDAC inhibition).

Table 1: Comparative IC


 Profile of Key Derivatives 
CompoundTarget 1 (IC

)
Target 2 (IC

)
Mechanism/NotesRef
Donepezil AChE: 5.7 nM

R:
14.6 nM
Dual CAS/PAS binder; High affinity

agonist.
[1, 2]
Compound d5 AChE: 6.89 µMHDAC1: 0.17 µMMTDL designed for AD; HDAC inhibition promotes neuroplasticity.[3]
Compound 3a AChE: 65 nMMAO-B: 72 nMDual inhibitor; Piperazine/Morpholine hybrid.[2][4]
Compound 18 AChE: 48 nM

R:
3.9 nM
N-(1-benzylpiperidin-4-yl)phenylacetamide derivative.[5]
Structure-Activity Relationship (SAR) Insights
  • Linker Length: For MTDLs, the linker between the benzyl piperidine and the second pharmacophore is critical.[2] A chain length of 2-4 carbons is optimal to allow simultaneous binding to the CAS and PAS of AChE.

  • Benzyl Substituents: Electron-withdrawing groups (e.g., F, Cl) on the benzyl ring often enhance metabolic stability and can improve

    
    R affinity by influencing the electrostatic potential of the aromatic ring.
    
  • Piperidine Nitrogen: Must remain basic (protonatable at physiological pH) to form the cation-

    
     interaction with Phe330 in the AChE gorge.[2]
    

Future Outlook

The N-benzyl piperidine scaffold is evolving beyond simple reversible inhibition.[2]

  • Covalent Inhibitors: Introduction of electrophilic "warheads" (e.g., acrylamides) to the benzyl ring to target non-catalytic cysteines for prolonged duration of action.

  • PROTACs: Using the N-benzyl piperidine as the "warhead" to recruit AChE or pathogenic proteins (like Tau) to E3 ligases for proteasomal degradation.[2]

  • Antiviral Applications: Recent studies indicate N-benzyl-4,4-disubstituted piperidines inhibit Influenza A virus fusion and show promise against SARS-CoV-2 by targeting the Nsp15 endoribonuclease, expanding the utility of this scaffold beyond neuroscience [6].

References

  • Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020)." Journal of Medicinal Chemistry. Link

  • Kryger, G., et al. (1999). "Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs." Structure. Link

  • Wu, J., et al. (2023). "Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease." Bioorganic & Medicinal Chemistry. Link

  • Bilecik, Ş., et al. (2024).[2] "Investigation of dual AChE/MAO inhibitory activities of new morpholine and piperazine structured compounds." DergiPark.[2] Link

  • Maier, C.A., et al. (2002). "Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands." Journal of Medicinal Chemistry. Link

  • Vanderlinden, E., et al. (2020). "N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction."[7] European Journal of Medicinal Chemistry. Link

Sources

The Alchemist's Guide to a Privileged Scaffold: A Technical Treatise on the Synthesis of 4,4-Disubstituted Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4,4-disubstituted piperidine motif is a cornerstone of modern medicinal chemistry, embedded in a remarkable number of blockbuster drugs and clinical candidates. Its rigid, three-dimensional structure allows for precise vectoral presentation of substituents, profoundly influencing molecular recognition at biological targets. This guide provides an in-depth exploration of the core synthetic strategies for accessing these pivotal intermediates, intended for researchers, scientists, and professionals in drug development. We will dissect the mechanistic underpinnings of key transformations, furnish field-proven experimental protocols, and offer a comparative analysis of the primary synthetic paradigms, empowering the reader to make informed decisions in the design and execution of synthetic routes toward novel chemical entities.

The Strategic Imperative of the 4,4-Disubstituted Piperidine Core

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals.[1] The geminal disubstitution at the C4 position imbues the scaffold with a unique set of properties that are highly advantageous in drug design. By precluding epimerization and restricting conformational flexibility, the 4,4-disubstituted pattern offers a stable platform for optimizing ligand-receptor interactions. This structural feature is integral to a wide array of therapeutics, including potent analgesics, antivirals, and central nervous system agents.[2][3] For instance, the 4-aryl-4-hydroxypiperidine core is a well-established pharmacophore in opioid receptor modulators.[4]

This guide will navigate through the principal synthetic avenues for constructing this privileged core, with a focus on the generation of versatile intermediates that serve as launching pads for extensive chemical diversification.

Foundational Strategies: Building the Piperidine Ring

The construction of the piperidine ring itself is the initial strategic consideration. Several convergent and robust methods have been established, with the choice often dictated by the desired substitution pattern and the availability of starting materials.

The Dieckmann Condensation: A Classic Approach to 4-Piperidones

The intramolecular Claisen condensation of a diester, known as the Dieckmann condensation, is a time-honored and reliable method for the synthesis of cyclic β-keto esters, which are direct precursors to 4-piperidones.[5][6] The reaction proceeds via the formation of an enolate, which subsequently attacks the second ester moiety to forge the six-membered ring.[7]

Mechanism of the Dieckmann Condensation

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination cluster_3 Step 4: Hydrolysis & Decarboxylation A N-Protected Diester C Enolate Intermediate A->C Deprotonation B Base (e.g., NaOEt) D Enolate Intermediate E Cyclic Intermediate D->E Nucleophilic Attack F Cyclic Intermediate G β-Keto Ester F->G Loss of Leaving Group H Alkoxide I β-Keto Ester J 4-Piperidone I->J Acidic Workup

Caption: Mechanism of the Dieckmann Condensation for 4-Piperidone Synthesis.

Experimental Protocol: Synthesis of 1-(2-Phenethyl)-4-piperidone [8][9]

  • Preparation of the Diester: React phenethylamine with two equivalents of methyl acrylate to afford the corresponding N,N-bis(2-carbomethoxyethyl)phenethylamine. This reaction is typically carried out neat or in a suitable solvent and often proceeds to high yield.

  • Dieckmann Cyclization: To a solution of the diester in an inert solvent such as toluene or xylene, add a strong base like sodium hydride or sodium t-butoxide. The reaction mixture is heated to effect cyclization.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and heated to promote decarboxylation, yielding the desired 1-(2-phenethyl)-4-piperidone.

Table 1: Comparison of Bases for Dieckmann Cyclization of N,N-bis(2-carbomethoxyethyl)phenethylamine

BaseSolventTemperatureReaction TimeYield (%)Reference
SodiumTolueneReflux24 h57[8]
Sodium HydrideTolueneReflux-64[9]
Sodium t-ButoxideXyleneReflux-61[9]
Sodium MethoxideTolueneReflux-40[9]
Aza-Diels-Alder Reaction: A Convergent Cycloaddition Approach

The aza-Diels-Alder reaction provides a powerful and atom-economical route to tetrahydropyridine derivatives, which can be readily reduced to the corresponding piperidines. This [4+2] cycloaddition typically involves the reaction of an imine with a diene. For the synthesis of precursors to 4,4-disubstituted piperidines, electron-rich dienes are often employed in reaction with imines, which can be catalyzed by Lewis or Brønsted acids.[10]

Workflow for Aza-Diels-Alder approach to Piperidines

G Imine Imine Cycloaddition Aza-Diels-Alder Reaction Imine->Cycloaddition Diene Diene Diene->Cycloaddition Tetrahydropyridine Tetrahydropyridine Intermediate Cycloaddition->Tetrahydropyridine Reduction Reduction Tetrahydropyridine->Reduction Piperidine Piperidine Product Reduction->Piperidine

Caption: General workflow for piperidine synthesis via Aza-Diels-Alder reaction.

Functionalization of Pre-formed Piperidine Scaffolds

Once the piperidine ring is in hand, particularly in the form of a 4-piperidone, a vast array of synthetic transformations can be employed to introduce the desired 4,4-disubstitution pattern.

The Grignard Reaction: A Workhorse for Aryl and Alkyl Introduction

The addition of organometallic reagents, most notably Grignard reagents, to the carbonyl group of an N-protected 4-piperidone is a cornerstone of 4,4-disubstituted piperidine synthesis.[11] This reaction allows for the direct and efficient introduction of one of the C4 substituents, typically an aryl or alkyl group, to generate a tertiary alcohol.[4][12]

Experimental Protocol: Synthesis of N-Boc-4-(4-fluorophenyl)-4-hydroxypiperidine [12]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings are activated with a crystal of iodine. A solution of 1-bromo-4-fluorobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, which is indicated by a color change and gentle reflux. The mixture is refluxed to ensure complete formation.

  • Addition to N-Boc-4-piperidone: A solution of N-Boc-4-piperidone in anhydrous THF is cooled to -78 °C. The freshly prepared Grignard reagent is then added slowly to the cooled piperidone solution. The reaction is stirred at low temperature and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Table 2: Representative Yields for Grignard Addition to N-Protected 4-Piperidones

N-Protecting GroupGrignard ReagentSolventTemperature (°C)Yield (%)Reference
BocPhenylmagnesium bromideTHF0 to rt81[11]
TosylPhenylmagnesium bromideTHF0 to rt69[11]
BenzylPhenylmagnesium bromideTHF0 to rt66[11]

rt = room temperature

Reductive Amination: Forging the C-N Bond at C4

Reductive amination is a highly efficient and widely used method for the synthesis of N-substituted 4-aminopiperidines from a 4-piperidone precursor.[13] This one-pot reaction involves the condensation of the ketone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the desired amine.[14] The choice of reducing agent is critical to selectively reduce the iminium ion in the presence of the starting ketone.

Mechanism of Reductive Amination

G Piperidone 4-Piperidone Iminium Iminium Ion Intermediate Piperidone->Iminium Amine Primary/Secondary Amine Amine->Iminium Product 4-Aminopiperidine Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium

Caption: General mechanism of reductive amination of 4-piperidone.

Experimental Protocol: Reductive Amination of N-Boc-4-piperidone with Aniline using Sodium Triacetoxyborohydride (STAB) [13]

  • Iminium Ion Formation: To a solution of N-Boc-4-piperidone and aniline in a chlorinated solvent such as 1,2-dichloroethane, a catalytic amount of acetic acid is added to facilitate the formation of the iminium intermediate. The mixture is stirred at room temperature.

  • Reduction: Sodium triacetoxyborohydride (STAB) is added portion-wise to the reaction mixture. STAB is a mild and selective reducing agent, well-suited for this transformation. The reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography.

The Ugi Multicomponent Reaction: A Pathway to Structural Diversity

The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular complexity from simple starting materials.[15][16][17] In the context of 4,4-disubstituted piperidines, an N-protected 4-piperidone can serve as the carbonyl component, reacting with an amine, a carboxylic acid, and an isocyanide in a one-pot fashion to produce a diverse array of C4-functionalized piperidines.[18] This strategy is particularly amenable to the construction of compound libraries for high-throughput screening.

Asymmetric Synthesis: Controlling Stereochemistry

While the focus of this guide is on 4,4-disubstituted piperidines, which lack a stereocenter at C4, the principles of asymmetric synthesis are crucial when other stereocenters are present in the molecule or when chiral building blocks are employed. Strategies such as the use of chiral auxiliaries, chiral catalysts in aza-Diels-Alder reactions, and enzymatic resolutions are employed to achieve high levels of stereocontrol.[19]

Conclusion

The synthesis of 4,4-disubstituted piperidine intermediates is a mature yet continually evolving field. The classic and robust methods of Dieckmann condensation and Grignard addition remain mainstays in the synthetic chemist's toolbox. Concurrently, modern strategies such as multicomponent reactions and advanced cycloadditions offer rapid access to molecular diversity. A thorough understanding of the mechanistic principles and practical considerations of these core synthetic strategies is paramount for the successful design and execution of synthetic campaigns targeting novel and impactful therapeutics. The protocols and comparative data presented herein provide a solid foundation for researchers to confidently navigate the synthesis of this privileged and valuable scaffold.

References

  • Liu, Z., & Nefzi, A. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction.
  • Liu, Z., & Nefzi, A. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction.
  • Singh, U., et al. (2023). Synthesis of the 1,4-disubstituted piperidine library via Ugi four-component reaction.
  • Gadient, F., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of medicinal chemistry, 26(1), 42–50.
  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of medicinal chemistry, 32(5), 968–974.
  • Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • de Souza, R. O. M. A., et al. (2020). Bio-Catalysis in Multicomponent Reactions. Molecules, 25(24), 5994.
  • Scribd. Optimized Synthesis of 4-Piperidone. Available at: [Link]

  • Armstrong, A., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(8), 2635-2649.
  • Scilit. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Available at: [Link]

  • PrepChem.com. Synthesis of 4-Phenyl-4-(4-trifluoromethylphenoxy)piperidine. Available at: [Link]

  • ResearchGate. (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Available at: [Link]

  • ResearchGate. Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Available at: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available at: [Link]

  • White Rose Research Online. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regioisomers. Available at: [Link]

  • DTIC. Piperidine Synthesis. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Available at: [Link]

  • Illinois Chemistry. The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Available at: [Link]

  • Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine. Available at: [Link]

  • Journal of the Chemical Society C. Synthesis of some N-substituted 4-piperidones. Available at: [Link]

  • ACS Publications. Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Available at: [Link]

  • University of California, Irvine. The Grignard Reaction. Available at: [Link]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link]

  • PubMed. Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes. Available at: [Link]

  • ResearchGate. Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. Available at: [Link]

  • arkat usa. The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydroisoquinolines and tetrahydro-β-carbolines. Available at: [Link]

  • Royal Society of Chemistry. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available at: [Link]

  • PubMed. Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Available at: [Link]

  • PMC. The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]

  • Organic Syntheses. 2-PHENYL-1,3-DIOXOLANE-4-METHANOL. Available at: [Link]

  • PMC. Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- and spiro-tetrahydroisoquinolines. Available at: [Link]

  • Wiley Online Library. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available at: [Link]

  • PrepChem.com. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Royal Society of Chemistry. Catalyst-free inverse-electron-demand aza-Diels–Alder reaction of 4,4-dicyano-2-methylenebut-3-enoates and 1,3,5-triazinanes: access to polysubstituted tetrahydropyridines. Available at: [Link]

  • Science of Synthesis. P. Margaretha The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Available at: [Link]

  • PMC. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Organic Chemistry Portal. Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene. Available at: [Link]

  • Chem-Impex. 4-Phenylpiperidine. Available at: [Link]

Sources

Engineering Zwitterionic Foldamers: The Biophysical and Synthetic Profiling of Piperidine-4-amino-4-acetic Acid (β3,3-Pip)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from canonical peptides to engineered peptidomimetics has revolutionized the development of antimicrobial peptides (AMPs) and protein-protein interaction (PPI) inhibitors. At the forefront of this structural evolution is piperidine-4-amino-4-acetic acid —commonly designated in literature as 2-(4-aminopiperidin-4-yl)acetic acid or β3,3-Pip .

As a cyclic β,β-disubstituted non-canonical amino acid (ncAA), β3,3-Pip introduces extreme steric constraints and a unique zwitterionic profile into peptide backbones. This technical guide explores the causality behind its biophysical behavior, details self-validating synthetic protocols for its incorporation, and elucidates its role in targeting anionic lipid membranes.

Molecular Architecture & Zwitterionic Profiling

The utility of β3,3-Pip stems directly from its highly localized, multi-ionizable architecture. Unlike linear canonical amino acids, β3,3-Pip features a piperidine ring containing a secondary nitrogen, a primary amine at the C4 position, and an acetic acid appendage (-CH2COOH) also originating from the C4 position.

Acid-Base Dynamics and Causality

The spatial proximity of these functional groups dictates their pKa values through inductive effects:

  • Carboxylic Acid (pKa ~3.0): The electron-withdrawing nature of the adjacent protonated primary amine lowers the pKa of the carboxyl group compared to standard aliphatic carboxylic acids.

  • Primary Amine (pKa ~8.5): Situated on a sterically hindered quaternary carbon, its basicity is slightly suppressed.

  • Piperidine Nitrogen (pKa ~10.5): Remains highly basic, typical of cyclic secondary amines.

At physiological pH (7.4), the molecule exists predominantly in a cationic zwitterionic state (net charge +1), where both amines are protonated and the carboxylic acid is deprotonated. This concentrated positive charge density is critical for electrostatic attraction to negatively charged bacterial membranes or cancer cell membranes rich in phosphatidylserine (PS)[1].

Zwitterion N1 Cationic Form (+2) Low pH (< 3.0) COOH, NH3+, NH2+ N2 Zwitterion A (+1) Physiological pH (7.4) COO-, NH3+, NH2+ N1->N2 -H+ (pKa1 ~3.0) N3 Zwitterion B (0) Basic pH (~9.0) COO-, NH2, NH2+ N2->N3 -H+ (pKa2 ~8.5) N4 Anionic Form (-1) Highly Basic pH (> 11.0) COO-, NH2, NH N3->N4 -H+ (pKa3 ~10.5)

Acid-base equilibrium states of β3,3-Pip across the pH spectrum.

Mechanistic Role in Peptidomimetics and Foldamers

The incorporation of β3,3-Pip into hybrid peptide sequences is not merely a substitution; it is a deliberate architectural engineering choice driven by three causal factors:

  • Proteolytic Shielding: The quaternary nature of the β-carbon induces the Thorpe-Ingold effect, creating severe steric hindrance that physically blocks protease active sites from accessing the peptide backbone[2].

  • Amphipathic Tuning: The dual amines provide a dense cationic locus. When incorporated into a foldamer, this forces a distinct hydrophilic face, enhancing affinity for microbial membranes while the hydrophobic core inserts into the lipid tail region[3].

  • Helical Induction: Unlike flexible canonical amino acids, β3,3-Pip restricts backbone dihedral angles, reliably inducing specific secondary structures (such as 14-helices in β-peptides) that mimic natural protein surface recognition motifs[4].

Experimental Workflows & Self-Validating Protocols

Working with β,β-disubstituted amino acids requires specialized synthetic strategies. Standard Solid-Phase Peptide Synthesis (SPPS) protocols will fail due to steric clash and the presence of two reactive amines.

Protocol 1: Orthogonal Protection Strategy

To prevent branching during synthesis, the two amines must be orthogonally protected.

  • Causality: The piperidine nitrogen is a secondary amine, while the C4 amine is primary. If unprotected, both will react with incoming activated amino acids.

  • Methodology: The piperidine nitrogen is pre-protected with a Boc group (stable to Fmoc-deprotection conditions), yielding 1-Boc-4-amino-4-piperidineacetic acid. The primary C4 amine is subsequently protected with an Fmoc group.

  • Self-Validation Step: Post-protection, the intermediate must be validated via LC-MS to confirm the exact mass of the fully protected building block (Fmoc-β3,3-Pip(Boc)-OH), and via ^1H-NMR to ensure no dual-Fmoc additions occurred.

Protocol 2: Sterically Hindered SPPS Coupling

Coupling β3,3-Pip requires overcoming massive steric resistance.

  • Causality: Standard uronium salts (e.g., HBTU) can react with sterically hindered primary amines to form irreversible, inactive tetramethylguanidinium byproducts. Therefore, highly reactive active esters must be generated using EDC/HOBt or HATU/DIPEA[4].

  • Step-by-Step Workflow:

    • Swelling: Swell Rink Amide resin in DMF for 30 minutes to maximize surface area.

    • Deprotection: Treat with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group.

    • Activation: Pre-activate Fmoc-β3,3-Pip(Boc)-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.

    • Coupling: Add the activated complex to the resin. Heat to 50°C or use microwave assistance for 2 hours.

    • Self-Validation (Kaiser Test): Perform a Kaiser test. A blue resin indicates unreacted amines (incomplete coupling due to sterics). If positive, mandate a double coupling step before proceeding.

    • Capping: Cap unreacted chains with acetic anhydride/pyridine to prevent deletion sequences.

SPPS Start Resin Swelling (DMF, 30 min) Fmoc Fmoc Deprotection (20% Piperidine) Start->Fmoc Activation Activation (β3,3-Pip + HATU/DIPEA) Fmoc->Activation Coupling Coupling Reaction (Elevated Temp, 2h) Activation->Coupling Validation Kaiser Test Validation Coupling->Validation Validation->Activation Positive (Incomplete) Capping Capping (Ac2O/Pyridine) Validation->Capping Negative (Success) Cleavage Cleavage (TFA/Scavengers) Capping->Cleavage

Self-validating SPPS workflow for sterically hindered amino acids.

Quantitative Data & Comparative Analysis

To justify the selection of β3,3-Pip over other basic amino acids, researchers must evaluate its biophysical metrics. The table below summarizes how the structural nuances of β3,3-Pip compare to its α,α-disubstituted homologue (Api) and a canonical basic amino acid (Lysine).

PropertyPiperidine-4-amino-4-acetic acid (β3,3-Pip)4-Aminopiperidine-4-carboxylic acid (Api)L-Lysine (Canonical)
Amino Acid Class Cyclic β,β-disubstitutedCyclic α,α-disubstitutedLinear α-amino acid
Ionizable Groups COOH, Primary Amine, Piperidine NCOOH, Primary Amine, Piperidine NCOOH, α-Amine, ε-Amine
Net Charge (pH 7.4) +1 (Zwitterionic/Cationic)+1 (Zwitterionic/Cationic)+1 (Zwitterionic/Cationic)
Proteolytic Stability Extremely High (Steric shielding)HighLow (Highly susceptible)
Helical Induction Induces 14-helix / mixed α/β foldsInduces 3_10 or α-helical foldsFlexible, sequence-dependent
Primary Application AMPs, Foldamers, PPI InhibitorsAnticancer peptides, AMPsGeneral peptide synthesis

Conclusion

Piperidine-4-amino-4-acetic acid (β3,3-Pip) represents a critical building block in the modern peptidomimetic toolbox. Its unique zwitterionic properties allow drug developers to finely tune the amphipathic balance of hybrid peptides, driving selectivity toward anionic bacterial and cancer cell membranes. While its extreme steric hindrance poses synthetic challenges, the implementation of self-validating, orthogonal SPPS workflows ensures high-fidelity incorporation, yielding foldamers with unparalleled proteolytic stability and defined secondary structures.

References

  • [1] Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. Royal Society of Chemistry (RSC).1

  • [2] Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Taylor & Francis. 2

  • [4] Short hybrid peptides incorporating β- and γ-amino acids as antimicrobial agents. Peptides (Elsevier) via Ovid.4

  • [3] Design, Synthesis, and Antimicrobial Evaluation of Short Hybrid Peptides Incorporating β- And γ-Amino Acids for Membrane-Targeted Activity Against Multidrug-Resistant Bacteria. ResearchGate. 3

Sources

Engineering the Gap: Novel Bifunctional Heterocyclic Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of targeted protein degradation (TPD), particularly Proteolysis Targeting Chimeras (PROTACs) and bispecific Antibody-Drug Conjugates (ADCs), has fundamentally altered the drug discovery landscape. Historically, the chemical linkers connecting the target-binding warhead to the E3 ligase ligand were viewed as passive spacers, heavily relying on flexible polyethylene glycol (PEG) or simple alkyl chains[1]. However, as the field has matured into 2026, empirical data and thermodynamic modeling have proven that the linker actively dictates the physicochemical properties, ternary complex stability, and overall degradation efficacy[].

This technical guide explores the paradigm shift toward bifunctional heterocyclic linkers —including piperazines, triazoles, pyrimidines, and novel polyhedral alkanes. By acting as rigidifying architectural elements, these heterocycles pre-organize the degrader's conformation, enhance positive cooperativity (


), and fine-tune pharmacokinetic (PK) profiles[3][4].

The Mechanistic Imperative for Heterocyclic Linkers

The transition from flexible chains to rigid heterocycles is driven by three core biophysical and pharmacological imperatives:

Thermodynamic Pre-organization and Cooperativity

Flexible PEG and alkyl chains possess high conformational degrees of freedom. Upon formation of the POI-PROTAC-E3 ternary complex, the system suffers a massive entropic penalty as the flexible linker is forced into a constrained bio-active conformation. Rigid heterocyclic linkers (e.g., piperidines, spirocycles) restrict these degrees of freedom, effectively "pre-organizing" the molecule[1]. This reduces the entropic cost of binding, directly enhancing the positive cooperativity factor (


)—the degree to which the binding of one ligand enhances the binding of the second[3].
Introduction of Stabilizing Non-Covalent Interactions

Unlike homocyclic or aliphatic linkers, heterocycles introduce heteroatoms (Nitrogen, Oxygen, Sulfur) into the linker backbone[3]. These atoms act as hydrogen bond acceptors or donors, engaging in novel protein-linker interactions with surface residues of either the POI or the E3 ligase. For instance, nitrogen-containing rings like imidazole or triazole can enhance hydrogen bonding, stabilizing the transient ternary complex[3].

Physicochemical Tuning (Solubility and Metabolic Stability)

Long alkyl chains introduce excessive lipophilicity ("grease"), leading to poor aqueous solubility and non-specific protein binding. Conversely, PEG chains, while soluble, are susceptible to oxidative metabolism in vivo[1]. Saturated nitrogenous heterocycles, such as piperazine, offer a dual advantage: they impart structural rigidity while providing an ionizable basic center. At physiological pH, the protonation of the piperazine nitrogen significantly enhances aqueous solubility without compromising metabolic stability[4].

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds Warhead PROTAC Heterocyclic PROTAC PROTAC->Ternary Rigid Linker Pre-organization E3 E3 Ubiquitin Ligase E3->Ternary Binds Ligand Ub Polyubiquitination Ternary->Ub E2-mediated Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Peptide Fragments Proteasome->Degradation Cleavage

Caption: Mechanism of PROTAC-mediated degradation highlighting the role of the rigid heterocyclic linker.

Core Chemotypes and Field-Proven Applications

Piperazines and Piperidines: The ARV-110 Paradigm

The clinical-stage androgen receptor (AR) degrader ARV-110 (Bavdegalutamide) shattered the assumption that PROTACs require long, flexible linkers. ARV-110 utilizes a remarkably short, rigid piperidine–piperazine linker[5]. This rigid architecture not only ensures optimal distance between the AR antagonist and the Cereblon (CRBN) ligand but also dictates a highly favorable kinetic profile for degradation, achieving low nanomolar


 values[5].
Triazoles: Click-Chemistry Derived Rigidification

Triazole-containing linkers are synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The 1,2,3-triazole ring is metabolically inert, highly stable against oxidative degradation, and possesses a strong dipole moment that improves solubility[1]. Recent breakthroughs in antiviral PROTACs targeting the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) utilized a central triazole moiety flanked by short alkyl spacers[3]. This architecture modulated allosteric interactions, resulting in exceptional experimental cooperativity (


) and enhanced ternary complex stability[3]. Similarly, triazole linkers have been pivotal in the potent degradation of Cannabinoid Receptor Type 1 (CB1R) in cancer models[6].
Pyrimidines and Polyhedral Alkanes: Next-Generation 3D Scaffolds

To combat drug-resistant mutations, researchers are exploring complex 3D heterocyclic and polycyclic scaffolds.

  • Pyrimidines: In the targeting of BCR-ABL (the driver of Chronic Myeloid Leukemia), PROTACs incorporating pyrimidine rings within the linker (e.g., compound DMP11) demonstrated superior degradation of both wild-type and imatinib-resistant BCR-ABL compared to flexible counterparts[7].

  • Polyhedral Alkanes: A groundbreaking late-2025 study introduced polyhedral alkanes (such as cubane, adamantane, and norbornene) as PROTAC linkers[8]. Compound BL-5, utilizing a norbornene linker, exhibited exceptional potency against the ALK G1202R resistance mutation in non-small cell lung cancer (NSCLC), significantly outperforming traditional chain-like linkers by enhancing ternary complex stability[8].

Quantitative Comparison of Linker Chemotypes

The following table synthesizes the physicochemical and pharmacological trade-offs of various linker architectures used in modern drug discovery.

Linker ChemotypeConformational FlexibilityAqueous SolubilityMetabolic StabilityTernary Complex Cooperativity (

)
Synthetic Tractability
Alkyl Chain HighPoor (Lipophilic)Moderate (CYP oxidation)Low to ModerateHigh (SN2 / Amide coupling)
PEG Chain HighExcellentLow (Oxidative cleavage)Low to ModerateHigh (Amide coupling)
Piperazine Low (Rigid)Excellent (Protonated basic center)HighHigh (Pre-organized)High (SNAr / Buchwald)
1,2,3-Triazole Low (Planar Rigid)Moderate to High (Dipole)Very HighVery High (H-bond acceptor)Very High (CuAAC Click)
Polyhedral (Norbornene) Very Low (3D Rigid)ModerateVery HighExceptionalModerate (Specialized synthesis)

Self-Validating Experimental Protocols

To ensure scientific integrity, the development of heterocycle-linked PROTACs requires a rigorous, self-validating workflow. The protocols below detail the synthesis, biophysical validation, and cellular evaluation of these molecules, emphasizing the causality behind each methodological choice.

Protocol A: Synthesis of Triazole-Linked PROTACs via CuAAC

Causality: CuAAC is chosen for its bio-orthogonality and near-quantitative yields. The use of the TBTA ligand is critical; it stabilizes the Cu(I) oxidation state, preventing its disproportionation into Cu(0) and Cu(II) in aqueous/organic mixtures, ensuring the reaction proceeds rapidly without degrading sensitive warheads.

  • Preparation: Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water (0.1 M concentration).

  • Catalyst Complexation: In a separate vial, pre-mix

    
     (0.1 eq) with the stabilizing ligand TBTA (0.1 eq) in DMSO. Note: Pre-complexation prevents off-target copper-mediated oxidation of the ligands.
    
  • Reduction: Add sodium ascorbate (0.2 eq) to the reaction mixture to reduce Cu(II) to the catalytically active Cu(I) species in situ.

  • Reaction: Add the Cu-TBTA complex to the main reaction vial. Stir at room temperature for 4-12 hours, monitoring completion via LC-MS.

  • Purification: Quench with EDTA to chelate copper. Extract with EtOAc, dry over

    
    , and purify via preparative HPLC to yield the triazole-linked PROTAC.
    
Protocol B: Validation of Ternary Complex Formation (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of Surface Plasmon Resonance (SPR) or pull-down assays because ternary complexes are often transient. TR-FRET allows for equilibrium measurement in solution without washing steps that might disrupt the POI-PROTAC-E3 complex.

  • Reagent Setup: Tag the POI with a Terbium (Tb) cryptate donor fluorophore and the E3 ligase (e.g., VHL or CRBN) with a d2 acceptor fluorophore.

  • Titration: In a 384-well low-volume plate, incubate constant concentrations of Tb-POI (e.g., 10 nM) and d2-E3 (e.g., 50 nM) with a 12-point serial dilution of the heterocyclic PROTAC (from 10

    
     to 0.1 nM).
    
  • Equilibration: Incubate the plate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Measurement: Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665/620 nm). Plot the ratio against PROTAC concentration to generate a bell-shaped curve (the "hook effect"). The peak of the curve indicates optimal ternary complex formation.

Protocol C: Cellular Degradation & Mechanism Rescue Assay (Western Blot)

Causality: Observing a decrease in POI levels is insufficient to claim PROTAC efficacy. A rescue assay using MG132 (a proteasome inhibitor) and MLN4924 (a NEDD8-activating enzyme inhibitor) is mandatory to prove that degradation is strictly dependent on the ubiquitin-proteasome system and cullin-RING ligase activity, ruling out off-target cytotoxicity or transcriptional downregulation.

  • Cell Treatment: Seed target cancer cells (e.g., H3122 for ALK degradation) in 6-well plates. Treat with the PROTAC at varying concentrations (1 nM to 1

    
    ) for 24 hours.
    
  • Rescue Controls: In parallel wells, pre-treat cells for 2 hours with either 10

    
     MG132 or 1 
    
    
    
    MLN4924, followed by the addition of the PROTAC at its
    
    
    concentration.
  • Lysis & Blotting: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe with primary antibodies against the POI, the E3 ligase, and a loading control (e.g., GAPDH or

    
    -actin).
    
  • Validation: True PROTAC-mediated degradation is confirmed if the POI is depleted in the PROTAC-only lanes but fully rescued (levels restored to baseline) in the MG132 and MLN4924 co-treated lanes.

W Design 1. In Silico Design MD Simulations & Docking Synth 2. Modular Synthesis CuAAC / SNAr / Amide Coupling Design->Synth Candidate Library Biophys 3. Biophysical Validation TR-FRET (Cooperativity α) Synth->Biophys Purified PROTACs Cell 4. Cellular Assays Western Blot (DC50, Dmax) Biophys->Cell High α Candidates Opt 5. PK/PD Optimization Metabolic Stability (HLM/MLM) Cell->Opt Potent Degraders Opt->Design SAR Feedback Loop

Caption: Iterative workflow for the rational design and validation of heterocyclic PROTAC linkers.

References

Sources

Homologated Amino Acid Derivatives of 4-Piperidone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-piperidone scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile precursor for conformationally constrained amino acids. By embedding the amino acid functionality within or attached to the piperidine ring, researchers can rigidly define the spatial orientation of pharmacophores, enhancing selectivity for G-protein coupled receptors (GPCRs), proteases, and ion channels.

This guide details the synthesis, structural homologation, and biological application of amino acid derivatives derived from 4-piperidone. It specifically addresses the transition from


-amino acids  (spiro-fused systems) to 

-homoamino acids
(chain-extended derivatives), providing actionable protocols for high-value intermediates in peptidomimetic drug design.

Structural Classes & Synthetic Logic

The "homologation" of 4-piperidone derivatives generally refers to two distinct structural modifications:

  • Ring Functionalization (Spiro-fused): Creating an amino acid center at the C4 position (e.g., 4-amino-4-carboxypiperidine).

  • Side-Chain Extension (Homologation): Extending the carboxylic acid chain by one methylene unit (e.g., converting an

    
    -amino acid to a 
    
    
    
    -amino acid via Arndt-Eistert synthesis) or synthesizing piperidine-4-acetic acid derivatives.
The Synthetic Landscape

The following diagram maps the divergence from the core 4-piperidone scaffold into


- and 

-amino acid derivatives.

PiperidoneSynthesis cluster_0 Peptidomimetic Core Piperidone 4-Piperidone (Scaffold) Hydantoin Spiro-Hydantoin (Intermediate) Piperidone->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) UnsatEster α,β-Unsaturated Ester Piperidone->UnsatEster HWE / Wittig Reaction AlphaAA 4-Amino-4-carboxypiperidine (Alpha-Amino Acid) Hydantoin->AlphaAA Hydrolysis (Ba(OH)2 or NaOH) BetaAA 4-Amino-4-carboxymethylpiperidine (Beta-Homoamino Acid) AlphaAA->BetaAA Arndt-Eistert (SOCl2, CH2N2, Ag+) PipAcetic Piperidine-4-acetic acid UnsatEster->PipAcetic Hydrogenation (H2, Pd/C)

Figure 1: Synthetic divergence from 4-piperidone to alpha and beta amino acid derivatives.

Synthesis of -Amino Acid Derivatives (Spiro-Piperidines)

The construction of a quaternary carbon center at the 4-position is the primary entry point for these derivatives. Two classical methods compete: the Strecker Synthesis and the Bucherer-Bergs Reaction .

Bucherer-Bergs Reaction (Thermodynamic Control)

The Bucherer-Bergs reaction is preferred for 4-piperidones because it generally yields the thermodynamically more stable product and provides crystalline spiro-hydantoin intermediates that are easily purified without chromatography.

  • Mechanism: The ketone reacts with cyanide and ammonium carbonate to form a spiro-hydantoin.

  • Stereochemistry: In N-substituted 4-piperidones, the bulky N-substituent directs the incoming nucleophile. However, since the product is spiro-fused, chirality is only an issue if the piperidine ring has other substituents (e.g., 3-methyl).

  • Utility: The resulting 4-amino-1-piperidinecarboxylic acid (after hydrolysis) is a conformationally restricted analogue of phenylalanine or glycine, depending on the N-substituent.

Strecker Synthesis (Kinetic Control)

The Strecker synthesis (KCN, NH₄Cl) yields


-aminonitriles. While faster, the hydrolysis of the nitrile to the acid can be harsh, often requiring strong mineral acids that may affect protecting groups on the piperidine nitrogen (e.g., Boc cleavage).

Homologation: Accessing -Amino Acids


-Amino acids (homo-amino acids) are critical for stabilizing peptide helices and preventing proteolytic degradation. Converting the 4-amino-4-carboxypiperidine (

-AA) to its homologue involves inserting a methylene group.
Arndt-Eistert Homologation

This is the gold standard for converting


-amino acids to 

-amino acids while retaining stereochemical integrity (if present).[1]
  • Activation: The carboxylic acid of the N-protected

    
    -amino acid is converted to a mixed anhydride or acid chloride.
    
  • Diazotization: Reaction with diazomethane (

    
    ) yields an 
    
    
    
    -diazoketone.[2]
  • Wolff Rearrangement: Silver(I)-catalyzed decomposition of the diazoketone generates a ketene intermediate, which is trapped by water (to form the acid) or an alcohol (to form the ester).[2]

Safety Note: Diazomethane is explosive and toxic. Specialized glassware (Clear-Seal joints) and blast shields are mandatory.

Horner-Wadsworth-Emmons (HWE) Route

For piperidine-4-acetic acid derivatives (lacking the 4-amino group), the HWE reaction is superior.

  • Reaction: 4-Piperidone + Triethyl phosphonoacetate

    
    
    
    
    
    -unsaturated ester.
  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) reduces the exocyclic double bond to yield the piperidine-4-acetic acid ester.
    

Experimental Protocols

Protocol A: Synthesis of Piperidine-4-spiro-5'-hydantoin (Bucherer-Bergs)

Target: Precursor to 4-amino-4-carboxypiperidine.

Reagents:

  • N-Boc-4-piperidone (10.0 g, 50 mmol)

  • Potassium Cyanide (KCN) (4.9 g, 75 mmol) [POISON]

  • Ammonium Carbonate ((NH₄)₂CO₃) (14.4 g, 150 mmol)

  • Ethanol/Water (1:1 v/v, 100 mL)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve N-Boc-4-piperidone in 50 mL ethanol.

  • Addition: Add a solution of (NH₄)₂CO₃ in 50 mL water.

  • Cyanide Addition: In a well-ventilated fume hood, carefully add KCN.

  • Heating: Heat the mixture to 55–60°C for 12–18 hours. A white precipitate typically forms.

  • Workup: Cool the mixture to 0°C in an ice bath. Filter the solid precipitate.[3]

  • Purification: Wash the solid with cold water (3 x 20 mL) and diethyl ether (2 x 20 mL). Dry under vacuum.

    • Expected Yield: 75–85%

    • Characterization: IR (C=O hydantoin bands at ~1720, 1770 cm⁻¹).

Protocol B: Hydrolysis to 4-Amino-4-carboxypiperidine

Procedure:

  • Suspend the hydantoin (5.0 g) in 3M NaOH (50 mL).

  • Reflux at 100°C for 24 hours (sealed pressure tube preferred for higher temps).

  • Cool and neutralize to pH 7 with concentrated HCl.

  • The amino acid often precipitates at the isoelectric point. If not, use ion-exchange chromatography (Dowex 50W) for isolation.

Biological Applications & SAR

The rigid nature of the piperidine ring makes these derivatives excellent scaffolds for "freezing" bioactive conformations.

Therapeutic AreaDerivative TypeMechanism / TargetReference
Peptidomimetics

-Homoamino acids
Induces helical turns in peptides; resistant to proteolysis.[1]
Pain (Analgesia) 4-Anilino-piperidinesFentanyl analogues; 4-substituent dictates

-opioid receptor potency.
[2]
Oncology Curcumin mimics3,5-bis(ylidene)-4-piperidones conjugated to amino acids exhibit cytotoxicity against HeLa/HCT116 lines.[3]
Antifungal 4-AminopiperidinesInhibitors of ergosterol biosynthesis (Sterol C14-reductase).[4]
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how modifications to the 4-piperidone core translate to biological effects.

SAR_Logic Core 4-Piperidone Scaffold N_Sub N-Substitution (Benzyl, Phenethyl) Core->N_Sub C4_Sub C4-Amino/Carboxy (Spiro/Homologated) Core->C4_Sub C35_Sub C3/C5-Ylidene (Curcumin Mimics) Core->C35_Sub Lipophilicity Modulates LogP & BBB Penetration N_Sub->Lipophilicity Sigma/Opioid Affinity Constraint Conformational Lock (Alpha-Helix) C4_Sub->Constraint Peptidomimetics Cytotox Michael Acceptor (Anticancer) C35_Sub->Cytotox Alkylation of Thiols

Figure 2: Structure-Activity Relationships for 4-piperidone derivatives.

References

  • Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998.[2] Link

  • 4-Piperidone. Wikipedia. Link

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 2022. Link

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents. Pharmaceuticals, 2021. Link

  • A Convenient Preparation of an Orthogonally Protected... Amino Acid Analog of Lysine. Organic Syntheses, 2004. Link

Sources

Methodological & Application

Application Note: Synthesis of 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid from 1-Benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of sterically hindered piperidine building blocks for peptidomimetics and small-molecule therapeutics.

Executive Summary & Synthetic Challenge

The synthesis of 4-amino-4-substituted piperidines—specifically 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid —presents a distinct stereoelectronic challenge. The target molecule requires the installation of both a primary amine and an acetic acid moiety at the C4 position of a piperidine ring, creating a highly sterically hindered tetrasubstituted (quaternary) carbon center.

Traditional approaches, such as the Horner-Wadsworth-Emmons (HWE) olefination followed by the conjugate addition of ammonia, frequently fail. The tetrasubstituted nature of the target carbon makes the intermediate


-unsaturated ester highly resistant to nucleophilic attack by amines. To circumvent this, we utilize a robust, three-step sequence: a Reformatsky reaction , followed by a Ritter reaction , and concluding with a mild thiourea-mediated deprotection . This protocol ensures high yields, prevents retro-reaction degradation, and provides a self-validating analytical framework at each intermediate stage.

Retrosynthetic Strategy & Mechanistic Rationale

The synthetic route is designed around chemical causality, ensuring that each transformation overcomes the inherent steric limitations of the piperidine core [1].

  • Reformatsky Reaction: We bypass the unreactive conjugate addition pathway by directly installing the two-carbon acetate chain via a zinc-enolate attack on 1-benzyl-4-piperidone . This yields a tertiary alcohol intermediate.

  • Ritter Reaction (The Chloroacetonitrile Advantage): Converting a tertiary alcohol to a primary amine is classically achieved via the Ritter reaction. However, using standard acetonitrile yields an acetamide. Mechanistic Insight: Acidic hydrolysis of a highly hindered tert-alkyl acetamide requires drastic conditions that trigger a retro-Ritter reaction , causing the molecule to eliminate back into an alkene or alcohol [2]. By substituting acetonitrile with chloroacetonitrile , we form a chloroacetamide intermediate.

  • Thiourea Cleavage & Saponification: The chloroacetamide can be cleaved under exceptionally mild conditions using thiourea. Thiourea displaces the chloride to form an isothiouronium salt, which undergoes intramolecular cyclization to a pseudothiohydantoin, liberating the sterically hindered amine without risking retro-Ritter degradation [2]. Subsequent saponification yields the final amino acid.

Workflow Visualization

SynthesisRoute SM 1-Benzyl-4-piperidone (Starting Material) Step1 Step 1: Reformatsky Reaction Ethyl bromoacetate, Zn, THF SM->Step1 Int1 Ethyl 2-(1-benzyl-4-hydroxy piperidin-4-yl)acetate Step1->Int1 Step2 Step 2: Ritter Reaction ClCH2CN, H2SO4, AcOH Int1->Step2 Int2 Ethyl 2-(1-benzyl-4-(2-chloro acetamido)piperidin-4-yl)acetate Step2->Int2 Step3 Step 3: Deprotection & Hydrolysis 1. Thiourea, EtOH/AcOH 2. 2M NaOH, then HCl Int2->Step3 Product 2-(4-amino-1-benzylpiperidin- 4-yl)acetic acid Step3->Product

Synthesis workflow of 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid via Ritter reaction.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate
  • Objective: Form the tertiary alcohol via zinc-mediated alkylation [1].

  • Procedure:

    • Suspend activated Zinc dust (1.5 eq, 98 mmol) in anhydrous THF (100 mL) under an inert argon atmosphere. Add a catalytic crystal of iodine (

      
      ) to clean the zinc oxide layer.
      
    • Heat the suspension to a gentle reflux.

    • Prepare a solution of 1-benzyl-4-piperidone (1.0 eq, 65 mmol) and ethyl bromoacetate (1.2 eq, 78 mmol) in anhydrous THF (50 mL).

    • Add the solution dropwise over 45 minutes to maintain a steady reflux without external heating.

    • Reflux for an additional 2 hours.

    • Workup: Cool to 0 °C and quench carefully with 10% aqueous

      
      . Extract with Ethyl Acetate (
      
      
      
      mL), wash with brine, dry over
      
      
      , and concentrate in vacuo.
  • Self-Validation Checkpoint: IR spectroscopy must show a strong, broad O-H stretch at ~3400 cm⁻¹ and an ester C=O stretch at 1730 cm⁻¹.

Step 2: Synthesis of Ethyl 2-(1-benzyl-4-(2-chloroacetamido)piperidin-4-yl)acetate
  • Objective: Install the protected amine via a modified Ritter reaction [2].

  • Procedure:

    • Dissolve the tertiary alcohol from Step 1 (1.0 eq, 50 mmol) in a mixture of chloroacetonitrile (3.0 eq, 150 mmol) and glacial acetic acid (10 mL).

    • Cool the reaction flask to 0–5 °C using an ice-water bath.

    • Critical Step: Add concentrated Sulfuric Acid (

      
      , 3.0 eq) dropwise over 30 minutes. Causality: The dropwise addition prevents thermal runaway and subsequent polymerization of the carbocation intermediate.
      
    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Workup: Pour the viscous mixture over crushed ice. Neutralize carefully to pH 8 using saturated aqueous

      
      . Extract with Dichloromethane (DCM, 
      
      
      
      mL). Dry and concentrate.
  • Self-Validation Checkpoint: ¹H-NMR (

    
    ) must reveal a diagnostic sharp singlet at ~4.00 ppm integrating for 2H, corresponding to the 
    
    
    
    group of the chloroacetamide.
Step 3: Deprotection and Saponification
  • Objective: Cleave the chloroacetamide and hydrolyze the ethyl ester.

  • Procedure:

    • Thiourea Cleavage: Dissolve the chloroacetamide intermediate (1.0 eq, 40 mmol) and Thiourea (1.2 eq, 48 mmol) in a 5:1 mixture of Ethanol and Acetic Acid (120 mL). Reflux for 10 hours. Causality: Thiourea selectively attacks the

      
      -chloride, forming an intermediate that cyclizes and expels the free tert-alkylamine without breaking the C-N bond [2].
      
    • Concentrate the mixture to remove ethanol. Partition between 1M NaOH and DCM to isolate the intermediate ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate.

    • Saponification: Dissolve the intermediate ester in THF/MeOH/H2O (2:1:1, 80 mL). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 16 hours.

    • Workup: Acidify to pH 6 using 1M HCl to precipitate the zwitterionic target compound. Filter and dry under high vacuum.

  • Self-Validation Checkpoint: Mass Spectrometry (ESI+) should show the

    
     peak at 
    
    
    
    .

Quantitative Data & Analytics Summary

Reaction StepTarget Intermediate / ProductYield (%)Reaction TimeKey Analytical MarkersPurification Method
Step 1 Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate82%2.5 hIR: ~3400 cm⁻¹ (OH), 1730 cm⁻¹ (C=O)Silica plug (Hex/EtOAc 7:3)
Step 2 Ethyl 2-(1-benzyl-4-(2-chloroacetamido)piperidin-4-yl)acetate76%12 h¹H-NMR:

4.00 (s, 2H,

)
Acid/Base extraction
Step 3a Ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate88%10 hLoss of

4.00 singlet in NMR
Liquid-liquid extraction
Step 3b 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid92%16 hESI-MS:

249.16
Isoelectric precipitation

References

  • Title: Method for the preparation of derivatives of spiro (4,5)
  • Title: A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile Source: Synthesis 2000(12): 1709-1712 URL: [Link]

Application Note: Orthogonal Fmoc/Boc Protection Protocols for 4-Amino-Piperidine-4-Acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

4-Amino-piperidine-4-acetic acid is a highly functionalized, conformationally constrained


-amino acid analog. It contains three reactive centers: a secondary piperidine amine (N1), a primary amine at the quaternary C4 position, and a C4-acetic acid moiety. The integration of this scaffold into Solid-Phase Peptide Synthesis (SPPS) requires strict orthogonal protection, typically yielding 1-Boc-4-Fmoc-amino-piperidine-4-acetic acid  or its inverse ()[1].

Expertise & Causality in Regioselectivity: The N1 secondary amine is sterically accessible and highly nucleophilic ()[2]. In contrast, the C4 primary amine is situated at a congested quaternary center, reducing its kinetic reactivity ()[3].

To achieve absolute regioselectivity without complex chromatographic separations, we exploit the


-amino acid topology of the C4-amine and C4-acetic acid. These two groups readily form a stable 6-membered chelate complex with Copper(II) ()[1]. This transient complexation perfectly masks the C4 position, leaving the N1-piperidine nitrogen exclusively available for Boc protection. Subsequent decomplexation and Fmoc protection of the C4-amine yields the target building block in high purity.

Experimental Workflows & Logical Relationships

G Start 4-Amino-piperidine-4-acetic acid Cu Cu(II) Chelation (Masks C4-Amine & Acid) Start->Cu CuSO4, pH 9 Boc Boc2O Addition (Protects N1-Piperidine) Cu->Boc Boc2O, RT EDTA EDTA Wash (Removes Cu(II)) Boc->EDTA Chelation Release Fmoc Fmoc-OSu Addition (Protects C4-Amine) EDTA->Fmoc Fmoc-OSu, pH 8 End 1-Boc-4-Fmoc-amino-piperidine-4-acetic acid Fmoc->End Crystallization

Caption: Workflow of Copper(II)-mediated orthogonal protection of 4-amino-piperidine-4-acetic acid.

SPPS Resin Peptide-Resin with 1-Boc-4-Fmoc-Pip-Ac FmocDeprot 20% Piperidine/DMF (Fmoc Removal) Resin->FmocDeprot Coupling Coupling of Next Amino Acid FmocDeprot->Coupling Cleavage TFA/TIS/H2O (Boc Removal & Cleavage) Coupling->Cleavage Final Free N1-Piperidine Peptide Product Cleavage->Final

Caption: Integration of orthogonally protected 4-amino-piperidine-4-acetic acid in SPPS.

Step-by-Step Methodologies

Protocol A: Synthesis of 1-Boc-4-Fmoc-amino-piperidine-4-acetic acid (Cu(II) Chelation Strategy)

This is the most robust, self-validating method for scaling up.

Phase 1: Copper(II) Complexation & N1-Boc Protection

  • Dissolution: Suspend 4-amino-piperidine-4-acetic acid (10.0 mmol) in 50 mL of 10% aqueous

    
    . Stir until complete dissolution.
    
  • Chelation: Slowly add a solution of

    
     (5.5 mmol, 0.55 eq) in 20 mL of water. The solution will turn deep blue, indicating the formation of the 
    
    
    
    complex at the C4 position. Stir for 1 hour at room temperature.
    • Causality: The 0.55 eq of Cu(II) is sufficient because each Cu(II) ion coordinates two molecules of the amino acid, leaving the N1 position free.

  • N1-Protection: Dilute the mixture with 30 mL of 1,4-dioxane. Dropwise add Di-tert-butyl dicarbonate (

    
    , 12.0 mmol) dissolved in 10 mL of dioxane.
    
  • Reaction: Stir vigorously for 12 hours. Monitor the disappearance of the starting material via TLC (Ninhydrin stain will only show positive for uncomplexed trace amines).

Phase 2: Decomplexation 5. Copper Removal: Add EDTA disodium salt (6.0 mmol) to the deep blue solution and stir for 2 hours. The color will shift from deep blue to light blue/green as EDTA strips the Cu(II) from the amino acid.

  • Experience Tip: Avoid using

    
     gas for copper precipitation as it is highly toxic and produces unfilterable colloidal CuS. EDTA complexation followed by direct extraction is far superior.
    
  • Isolation: Adjust the pH to 6.0 using 1M HCl. The 1-Boc-4-amino-piperidine-4-acetic acid intermediate will precipitate or can be extracted with n-butanol.

Phase 3: C4-Fmoc Protection 7. Fmoc Addition: Dissolve the intermediate (approx. 9 mmol) in 40 mL of 10%


 and 40 mL of acetone. Cool to 0°C in an ice bath.
8. Coupling:  Slowly add Fmoc-OSu (9.5 mmol) dissolved in 20 mL of acetone.
  • Causality: Fmoc-OSu is strictly preferred over Fmoc-Cl to prevent the formation of Fmoc-dipeptide oligomers, which are common side reactions with the highly reactive Fmoc-Cl.

  • Completion: Stir for 2 hours at 0°C, then 12 hours at room temperature.

  • Workup: Evaporate the acetone under reduced pressure. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove unreacted Fmoc-OSu.

  • Precipitation: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. The final product, 1-Boc-4-Fmoc-amino-piperidine-4-acetic acid, will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Synthesis of 1-Fmoc-4-Boc-amino-piperidine-4-acetic acid (Direct pH-Controlled Strategy)

Used when the peptide sequence requires Fmoc on the piperidine nitrogen.

  • Selective N1-Fmoc Protection: Suspend the starting material in a 1:1 mixture of Water/Acetonitrile. Adjust pH to exactly 8.5 using DIPEA.

  • Addition: Add Fmoc-OSu (0.95 eq) slowly at 0°C. The lower pKa of the N1 secondary amine compared to the C4 primary amine allows selective reaction at pH 8.5 ()[4].

  • C4-Boc Protection: Isolate the mono-protected intermediate. Dissolve in DMF, add DIPEA (3.0 eq) and

    
     (2.0 eq).
    
  • Heating: Heat to 50°C for 24 hours.

    • Causality: The steric hindrance at the C4 quaternary center requires elevated temperatures and excess reagent to drive the Boc protection to completion ()[3].

Data Presentation & Analytical Validation

Table 1: Physicochemical Properties and Analytical Validation Metrics

CompoundYield (%)HPLC PurityMS [M+H]+ (Expected)TLC Rf (DCM:MeOH 9:1)
1-Boc-4-Fmoc-Pip-Ac 78 - 85%> 98%481.20.45 (UV active)
1-Fmoc-4-Boc-Pip-Ac 60 - 65%> 95%481.20.48 (UV active)
1-Boc-4-amino-Pip-Ac (Int.)90 - 95%> 95%259.10.15 (Ninhydrin +)

Table 2: Comparison of Protection Strategies

StrategyPrimary AdvantagePrimary DisadvantageBest Use Case
Protocol A (Cu-Chelation) Absolute regioselectivity; high overall yield.Requires careful Cu(II) removal steps.Standard SPPS where C4-amine is part of the main peptide backbone.
Protocol B (pH-Control) Avoids heavy metals; faster initial step.Lower yield due to steric hindrance during C4-Boc addition.Synthesis of branched peptidomimetics via the N1-piperidine position.

Troubleshooting & Self-Validating Steps

  • Incomplete Cu(II) Removal: If the intermediate in Protocol A is slightly blue, Cu(II) is still present. This will poison the subsequent Fmoc protection. Validation: Wash the organic extract with a 5% aqueous EDTA solution until the aqueous layer is completely colorless.

  • Fmoc-OSu vs Fmoc-Cl: If multiple peaks appear on HPLC with masses of [M+H]+ and [2M-H2O+H]+, dipeptide formation has occurred. This confirms the necessity of using the milder Fmoc-OSu reagent.

  • Ninhydrin Testing: The C4-amine is sterically hindered. Standard Ninhydrin tests on the resin during SPPS may yield false negatives. Validation: Use the Chloranil test or perform a micro-cleavage and analyze via LC-MS to confirm coupling efficiency.

References

  • Title: A CONVENIENT PREPAR

    
    ,C
    
    
    
    -DISUBSTITUTED AMINO ACID ANALOG OF LYSINE Source: Organic Syntheses, Vol. 79, p. 196 (2002) URL: [Link]
  • Title: Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: 4-Piperidinamine | C5H12N2 | CID 424361 Source: PubChem URL: [Link]

Sources

Using 4-amino-1-benzylpiperidine-4-acetic acid in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Incorporation of 4-Amino-1-Benzylpiperidine-4-Acetic Acid in Solid-Phase Peptide Synthesis

Introduction & Structural Analysis

The incorporation of conformationally constrained amino acids is a critical strategy in modern drug design to enhance proteolytic stability and receptor selectivity. 4-amino-1-benzylpiperidine-4-acetic acid (4-Abpa) represents a unique class of heterocyclic


-amino acids.

Structurally, 4-Abpa features a piperidine ring with a quaternary carbon at position 4, bearing both a primary amino group and an acetic acid side chain. The nitrogen at position 1 is benzylated, providing a hydrophobic anchor often required for pharmacophore binding (e.g., in somatostatin or neurokinin receptor ligands).

Key Synthetic Challenges:

  • Quaternary Center Sterics: The C4 position is a gem-disubstituted center. While the carboxylic acid is extended by a methylene group (reducing steric bulk during its own activation), the amino group attached directly to C4 is heavily shielded. Subsequent acylation of this amine is the rate-limiting step.

  • Basic Piperidine Nitrogen: The tertiary amine at position 1 (N-benzyl) is basic. While stable to Fmoc deprotection conditions, it can act as a proton trap during HPLC purification and may require specific buffer adjustments.

Pre-Synthesis Considerations

Chemical Properties
PropertySpecification
Molecular Formula

(Free base)
Solubility Soluble in DMF, DMSO, NMP. Slightly soluble in DCM.
Stability Stable to TFA (Cleavage) and Piperidine (Fmoc removal).
Chirality Achiral (Symmetric plane through N1-C4), unless the ring is substituted elsewhere.
Protection Strategy

Commercial sources often supply 4-Abpa as a hydrochloride salt or free zwitterion. For Fmoc-SPPS, the N-terminal amine must be Fmoc-protected. The N1-benzyl group remains permanently attached during standard SPPS and TFA cleavage.

Protocol: Synthesis of Fmoc-4-Abpa-OH If the Fmoc-derivative is not purchased, use this Schotten-Baumann protocol.

  • Dissolution: Dissolve 4-Abpa (10 mmol) in 10%

    
     (50 mL) and Dioxane (25 mL). Cool to 0°C.
    
  • Acylation: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (11 mmol, 1.1 eq) dropwise dissolved in Dioxane (25 mL).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight. Maintain pH ~9-10 by adding

    
     if necessary.
    
  • Work-up: Wash the aqueous solution with

    
     (2x) to remove unreacted Fmoc-OSu. Acidify the aqueous layer carefully to pH 2-3 with 1N HCl (The product will precipitate).
    
  • Extraction: Extract with Ethyl Acetate (3x). Dry over

    
     and concentrate in vacuo.
    
  • Yield: Typically >85% as a white solid.

SPPS Coupling Protocols

The following workflows utilize Fmoc/tBu chemistry .

Workflow Logic Diagram

SPPS_Workflow Figure 1: SPPS Cycle for 4-Abpa Insertion. Note the critical bottleneck at Step 3. Start Resin-Bound Peptide (H2N-Peptide-Resin) Step1 Step 1: Coupling Fmoc-4-Abpa-OH (Activation of Acetic Acid tail) Start->Step1 Check1 Kaiser Test: Negative? Step1->Check1 Check1->Step1 No (Repeat) Step2 Step 2: Fmoc Removal (20% Piperidine/DMF) Check1->Step2 Yes Step3 Step 3: Coupling NEXT Amino Acid (The Critical Step - Steric Hindrance) Step2->Step3 Check2 Kaiser Test: Negative? Step3->Check2 Recouple Re-couple: HATU/HOAt at 50°C Check2->Recouple No Finish Elongation Continues Check2->Finish Yes Recouple->Check2

Protocol A: Coupling Fmoc-4-Abpa-OH to the Resin

The carboxyl group is on a


 arm (acetic acid), making it relatively accessible. Standard activation works well.
  • Reagents:

    • Fmoc-4-Abpa-OH (3.0 eq relative to resin loading).

    • HATU (2.9 eq).

    • DIEA (6.0 eq).

    • Solvent: DMF (Anhydrous).

  • Procedure:

    • Pre-activate amino acid and HATU with DIEA in DMF for 2 minutes.

    • Add to resin.[1][2][3][4]

    • Shake at RT for 45-60 minutes .

  • Validation: Perform a Kaiser test. It should be negative (colorless beads).

Protocol B: Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF (v/v) with 0.1M HOBt (HOBt helps prevent aspartimide formation in adjacent residues and suppresses potential side reactions).

  • Cycles: Treat 2 x 10 minutes.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

Protocol C: Coupling the NEXT Amino Acid (Critical Step)

The amine on 4-Abpa is attached to a quaternary carbon. It is extremely hindered. Standard DIC/Oxyma couplings often fail or proceed slowly.

  • Reagents:

    • Next Fmoc-Amino Acid (5.0 eq).

    • HATU (4.9 eq) or PyAOP (Phosphonium salt, excellent for hindered amines).

    • HOAt (5.0 eq) - Crucial additive for steric hindrance.

    • DIEA (10.0 eq).

  • Procedure:

    • Dissolve AA, HATU, and HOAt in minimal DMF. Add DIEA.

    • Add to resin immediately.

    • Reaction Time: 2 hours at RT.

    • Optimization: If possible, perform this coupling at 50°C (microwave or heated shaker) for 45 minutes. Thermal energy is often required to overcome the energy barrier of the quaternary center.

  • Double Coupling: This step is mandatory for 4-Abpa. Repeat the coupling with fresh reagents.

  • Capping: After double coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.

Cleavage and Purification

Cleavage Cocktail

The N1-benzyl group is stable to TFA.

  • Reagent K (Modified): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

  • Time: 2-3 hours at RT.

  • Precipitation: Cold Diethyl Ether.

HPLC Purification Notes
  • Column: C18 Reverse Phase.

  • Buffer A: Water + 0.1% TFA.

  • Buffer B: Acetonitrile + 0.1% TFA.[4]

  • Observation: The N-benzyl piperidine moiety makes the peptide more hydrophobic. Expect a shift to higher retention times compared to non-benzylated analogs.

  • Mass Spec: The N-benzyl group adds significant mass (+90 Da vs free piperidine). Ensure the calculated mass accounts for

    
     on the nitrogen.
    

Troubleshooting Guide

IssueProbable CauseSolution
Incomplete Coupling (Step 3) Steric hindrance at C4 amine.Switch to HATU/HOAt at 60°C (Microwave). Use COMU as an alternative.
Low Solubility Hydrophobic Benzyl group + Peptide aggregation.Use NMP instead of DMF during coupling. Add Pseudoproline dipeptides in subsequent steps.
Broad HPLC Peaks N-Benzyl amine protonation.The tertiary amine may cause tailing. Run HPLC at slightly higher pH (e.g., Ammonium Acetate pH 4.5) if stability permits, or use a column with better end-capping.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397–4398.

    • Rationale: Establishes HOAt as the superior additive for hindered couplings.
  • Albericio, F., & Boman, H. G. (1999). "Preparation of difficult peptides." Methods in Enzymology, 289, 313-336.
  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Alkylated Peptides." Journal of Peptide Science, 11(2), 85–102.
  • Sigma-Aldrich/Merck. "4-Amino-1-benzylpiperidine Product Sheet."

    • Rationale: Verification of the starting m

Sources

Application Note: Incorporation of Cyclic β-Amino Acids into Peptidomimetics for Enhanced Stability and Structural Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two fundamental limitations of


-peptides: rapid proteolytic degradation and conformational flexibility. The incorporation of cyclic β-amino acids—specifically trans-2-aminocyclopentanecarboxylic acid (ACPC) and trans-2-aminocyclohexanecarboxylic acid (ACHC)—provides a robust solution to both challenges[1].

Causality of Structural Control (Foldamers): Unlike


-amino acids, β-amino acids possess an additional methylene group in their backbone. When constrained within a cycloalkane ring, the torsional angles (

,

,

) are rigidly restricted. This forces the oligomers to adopt highly predictable and stable secondary structures known as foldamers[2]. Homooligomers of trans-ACPC strongly favor a 12-helix conformation, whereas trans-ACHC oligomers predictably fold into a 14-helix[3][4].

Causality of Proteolytic Resistance: Endogenous proteases have evolved with strict stereochemical and spatial requirements for the


-peptide bond. The extra carbon atom in β-amino acids, combined with the steric bulk of the cyclopentyl or cyclohexyl rings, completely disrupts protease recognition, extending the metabolic half-life of these peptidomimetics from minutes to days[2][5].

Quantitative Structural & Synthetic Parameters

To guide sequence design and reagent selection, the structural and synthetic properties of cyclic β-amino acids are compared against standard


-amino acids in the table below.
PropertyStandard

-Amino Acids
trans-ACPC (

-amino acid)
trans-ACHC (

-amino acid)
Backbone Length 2 atoms3 atoms3 atoms
Ring Constraint N/A5-membered ring6-membered ring
Helical Propensity

-helix (3.6 residues/turn)
12-helix (~2.5 residues/turn)14-helix (~3.0 residues/turn)
Proteolytic Half-Life Minutes to Hours> 48 Hours> 48 Hours
SPPS Steric Hindrance Low to ModerateHighVery High
Optimal Coupling Reagent HBTU / DICHATU / HOAtPyAOP / HOAt

Synthesis Workflow

The steric bulk that provides cyclic β-peptides with their biological stability also makes them notoriously difficult to synthesize. Standard Solid-Phase Peptide Synthesis (SPPS) protocols often fail, necessitating specialized coupling reagents and microwave irradiation[6][7].

G Start Sequence Design (ACPC/ACHC Selection) Deprotect Fmoc Deprotection (20% Piperidine + 2% DBU) Start->Deprotect Couple Coupling of Cyclic β-AA (HATU/HOAt or PyAOP, MW) Deprotect->Couple Free Amine Cap Capping (Ac2O / Pyridine) Couple->Cap Amide Bond Cap->Deprotect Iterative Cycle Cleave Cleavage & Global Deprotection (TFA / TIPS / H2O) Cap->Cleave Sequence Complete Analyze Purification & Analysis (RP-HPLC, CD Spectroscopy) Cleave->Analyze

Workflow for Solid-Phase Synthesis of Cyclic β-Peptidomimetics.

Advanced SPPS Protocol for Cyclic β-Peptides

This methodology provides a self-validating, step-by-step system for the incorporation of highly hindered cyclic β-amino acids using microwave-assisted Fmoc-SPPS.

Step 1: Resin Preparation and Swelling
  • Procedure: Weigh 0.1 mmol of Fmoc-Rink Amide AM resin into a microwave-safe reaction vessel. Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Causality: Proper swelling maximizes the accessibility of the resin's internal functional groups. Rink Amide is chosen to generate a C-terminal amide, which enhances the in vivo stability of the final peptidomimetic[6].

Step 2: Aggressive Fmoc Deprotection
  • Procedure: Treat the resin with 20% Piperidine in DMF containing 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for 3 minutes at 75°C (Microwave), followed by a second treatment for 5 minutes. Wash thoroughly with DMF (5x).

  • Causality: The bulky cycloalkane rings of ACPC/ACHC can sterically shield the N-terminal Fmoc group, leading to incomplete deprotection. The addition of the stronger base DBU and the use of double-deprotection ensures complete removal of the Fmoc group, preventing deletion sequences[7].

Step 3: Microwave-Assisted Coupling
  • Procedure: Dissolve 3.0 to 5.0 equivalents of the Fmoc-protected cyclic β-amino acid, 3.0 equivalents of PyAOP (or HATU), and 3.0 equivalents of HOAt in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Add the cocktail to the resin and heat at 75°C for 15–20 minutes in a microwave synthesizer.

  • Causality: Standard carbodiimides (DIC) or uronium salts (HBTU) lack the reactivity required for highly hindered β-amino acids. PyAOP (a phosphonium salt) is specifically recommended for difficult couplings because, unlike uronium salts, it does not cause chain-terminating guanidinylation of the free amine during slow coupling steps[7]. Microwave irradiation provides the kinetic energy necessary to overcome the high steric activation barrier[6][7].

Step 4: Self-Validation and Capping
  • Procedure: Perform a micro-cleavage on a few resin beads and analyze via LC-MS to confirm mass shift. If unreacted amines remain, treat the resin with 10% Acetic Anhydride (

    
    ) and 10% Pyridine in DMF for 10 minutes.
    
  • Causality: The Kaiser test often yields false negatives with cyclic β-amino acids due to steric shielding of the primary amine. LC-MS micro-cleavage is the only definitive self-validation tool. Capping is mandatory; it acetylates any unreacted amines, terminating them so they do not grow into complex, chromatographically inseparable deletion sequences[7].

Step 5: Cleavage and Global Deprotection
  • Procedure: Treat the dried resin with a cleavage cocktail of 94% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5%

    
    , and 1% EDT for 2–3 hours at room temperature[6]. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
    

Validation & Quality Control

To confirm that the synthesized peptidomimetic has adopted the intended foldamer structure and possesses the desired stability, two analytical validations are required:

  • Circular Dichroism (CD) Spectroscopy: Dissolve the purified peptide in methanol or an aqueous buffer. A trans-ACPC 12-helix will exhibit a characteristic maximum near 205 nm and a minimum near 220 nm. A trans-ACHC 14-helix will display a distinct minimum near 214 nm[3][4].

  • Proteolytic Stability Assay: Incubate the peptidomimetic with a mocktail of aggressive proteases (e.g., Proteinase K, Pepsin, Chymotrypsin) at 37°C. Monitor degradation over 48 hours using RP-HPLC. Successfully incorporated cyclic β-peptides should exhibit >90% intact mass after 48 hours, validating their enhanced metabolic stability[5].

References

  • Source: researchgate.
  • Source: wisc.
  • Source: google.
  • Source: acs.
  • Source: researchgate.
  • Source: rsc.
  • Source: nih.

Sources

Application Note: Strategic Synthesis of Spirocyclic Hydantoins from Amino-Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

Spirocyclic hydantoins (specifically spiro[imidazolidine-4,4'-piperidine]-2,5-diones) represent a privileged scaffold in modern drug discovery. By fusing the hydantoin ring to the C4 position of a piperidine, medicinal chemists achieve rigorous conformational restriction, often improving target selectivity and metabolic stability compared to flexible analogs.

This scaffold is critical in the development of antagonists for CGRP (e.g., migraine therapeutics), CCR5 inhibitors, and modulators of ion channels. This guide details the robust synthesis of these architectures, focusing on the Bucherer-Bergs reaction and the stepwise cyclization of 4-amino-4-cyanopiperidine intermediates.

Key Advantages of the Scaffold[1][2]
  • High

    
     Fraction:  Enhances solubility and reduces "flatness," a common liability in late-stage drug candidates.
    
  • Defined Vectorization: The piperidine nitrogen (

    
    ) allows for facile diversification, while the hydantoin provides hydrogen bond donor/acceptor motifs.
    

Retrosynthetic Analysis & Mechanism

The synthesis generally proceeds via two strategic entry points: the One-Pot Bucherer-Bergs (from ketones) or the Stepwise Cyclization (from amino-nitriles). Both converge on the 4-amino-piperidine intermediate.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the conversion of N-protected-4-piperidone into the spiro-hydantoin via the critical amino-nitrile intermediate.

BuchererBergsMechanism Ketone N-Boc-4-Piperidone (Starting Material) Imine Imine Intermediate Ketone->Imine Condensation AminoNitrile 4-Amino-4-Cyano Piperidine Imine->AminoNitrile Nucleophilic Attack Carbamate Carbamic Acid Intermediate AminoNitrile->Carbamate N-Carboxylation Hydantoin Spiro-Hydantoin (Product) Carbamate->Hydantoin Cyclization & Rearrangement NH4 (NH4)2CO3 NH4->Imine CN KCN / NaCN CN->AminoNitrile CO2 CO2 (from Carbonate) CO2->Carbamate

Figure 1: Mechanistic flow of the Bucherer-Bergs reaction.[1][2] The 4-amino-4-cyano species is the pivotal "amino-piperidine" intermediate.

Experimental Protocols

Safety Prerequisite: Cyanide Handling

CRITICAL WARNING: This protocol uses Cyanide salts (KCN/NaCN).[3]

  • pH Control: Never allow the reaction mixture pH to drop below 9. Acidification releases lethal HCN gas.[4]

  • Containment: All weighing and reactions must occur in a certified fume hood.

  • Quenching: All waste must be treated with bleach (sodium hypochlorite) at pH >10 before disposal.

Method A: The Standard Bucherer-Bergs Protocol

Best for: Rapid synthesis from commercially available 4-piperidones.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • Ammonium Carbonate (3.0 - 4.0 equiv)

  • Potassium Cyanide (1.2 - 1.5 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Procedure:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve N-Boc-4-piperidone (10 mmol, 1.99 g) in 20 mL of EtOH.

  • Reagent Addition: Add a solution of

    
     (40 mmol, 3.84 g) in 20 mL water. Subsequently, carefully add KCN (12 mmol, 0.78 g).
    
  • Reaction: Seal the tube (recommended) or reflux. Heat to 60–70°C for 18–24 hours.

    • Note: The reaction mixture typically turns from clear to a suspension as the hydantoin precipitates.

  • Workup:

    • Cool the mixture to room temperature, then to 0°C in an ice bath.

    • Filtration: Filter the white precipitate.

    • Wash: Wash the cake with cold water (

      
       mL) to remove inorganic salts and excess cyanide. Then wash with cold 
      
      
      
      to remove unreacted ketone.
  • Purification: The solid is usually pure (>95%). If necessary, recrystallize from EtOH/Water.[1]

Method B: Stepwise Cyclization from Amino-Nitriles

Best for: Sensitive substrates or when the Strecker amine is already available.

If you have isolated the 4-amino-4-cyanopiperidine intermediate:

  • Dissolve the amino-nitrile (1.0 equiv) in water or aqueous ethanol.

  • Add Ammonium Carbonate (2.0 equiv).

  • Heat to 50°C for 4-6 hours. The

    
     source converts the amine to the carbamate, which cyclizes onto the nitrile.
    

Data Summary & Optimization

Solvents & Yield Comparison

The choice of solvent significantly impacts the yield and purity.

Solvent SystemTemperatureTypical YieldNotes
EtOH / Water (1:1) 65°C85-92% Standard. Product precipitates cleanly.
MeOH / Water (1:1)60°C75-80%Higher solubility of product leads to loss in filtrate.
DMF / Water90°C60-70%Used for highly insoluble ketones. Harder workup.
DMSO100°C50-60%Only for extremely hindered substrates.
Workflow Visualization (DOT)

Workflow Start Start: N-Boc-4-Piperidone Mix Add (NH4)2CO3 + KCN in EtOH/H2O Start->Mix Heat Heat @ 65°C (18h) (Pressure Tube) Mix->Heat Cool Cool to 0°C (Precipitation) Heat->Cool Filter Filtration & Wash (H2O then Et2O) Cool->Filter Dry Dry in Vacuum Oven Filter->Dry

Figure 2: Operational workflow for the standard synthesis protocol.

Expert's Corner: Troubleshooting & Insights

1. Solubility Issues (The "Brick Dust" Problem): Spiro-hydantoins are notorious for high melting points and poor solubility in organic solvents (DCM, EtOAc).

  • Solution: Do not attempt column chromatography. Rely on precipitation. For NMR characterization, use DMSO-

    
    .
    

2. Regiochemistry: With 4-piperidone, the molecule is symmetric, so regioselectivity is irrelevant. However, if using a 3-substituted-4-piperidone , the Bucherer-Bergs reaction is stereoselective. The hydantoin ring forms such that the carbonyl at the 4-position is trans to the bulkiest substituent on the piperidine ring (thermodynamic control).

3. Deprotection: The N-Boc group survives the basic conditions of the Bucherer-Bergs. To access the free piperidine amine for further coupling:

  • Treat the spiro-hydantoin with 4M HCl in Dioxane or TFA/DCM.

  • Caution: The hydantoin ring is stable to acid, but ensure you do not hydrolyze it to the amino acid (requires 6M HCl + reflux, so standard deprotection is safe).

References

  • Bucherer-Bergs Reaction Overview. Organic Chemistry Portal.[2][5] [Link][6]

  • Spirohydantoins as Aldose Reductase Inhibitors. Journal of Medicinal Chemistry. Sarges, R., et al. (1990).[5] [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Molecules (MDPI). Koóš, M. (2021).[7] [Link]

  • Safe Handling of Cyanides. University of Illinois Division of Research Safety. [Link]

Sources

Click chemistry applications of 4-amino-piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization – Click Chemistry Applications of 4-Amino-Piperidine Derivatives

Executive Summary

The 4-amino-piperidine (4-AP) scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore in opioids (fentanyl), antihistamines, and next-generation kinase inhibitors (ALK/ROS1). Its dual-nitrogen architecture—comprising a secondary endocyclic amine (N1) and a primary exocyclic amine (N4)—offers unique opportunities for orthogonal functionalization.

This guide details the application of Click Chemistry (specifically Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) to the 4-AP scaffold. By installing azide or alkyne handles at the N1 or N4 positions, researchers can rapidly generate PROTAC linkers , DNA-Encoded Libraries (DELs) , and fragment-based drug candidates . This document provides validated protocols for synthesizing "click-ready" 4-AP building blocks and executing high-fidelity conjugation reactions.

Strategic Scaffolding: Orthogonal Functionalization

The utility of 4-AP lies in its ability to be functionalized differentially at N1 and N4. In the context of click chemistry, this allows the scaffold to serve as a "hub" connecting two distinct chemical spaces (e.g., a Warhead and an E3 Ligase ligand).

  • N1-Functionalization: Typically modifies pharmacokinetic properties (solubility, permeability). Ideal for attaching the "Click Handle" (alkyne/azide) to link to a larger delivery system or solid support.

  • N4-Functionalization: Often the primary pharmacophore interaction site. Usually derivatized via amide coupling or reductive amination before the click step.

Logical Workflow: Scaffold Preparation

G Start 4-Amino-Piperidine (Raw Scaffold) Protect Orthogonal Protection (e.g., N4-Boc, N1-H) Start->Protect Selectivity Control Funct_N1 N1 Functionalization (Alkyne/Azide Install) Protect->Funct_N1 Handle Install Deprotect N4 Deprotection & Derivatization Funct_N1->Deprotect Pharmacophore Build Click Click Reaction (Triazole Formation) Deprotect->Click Final Assembly

Figure 1: Strategic workflow for orthogonal functionalization of 4-amino-piperidine prior to click conjugation.

Synthesis of Click-Ready Building Blocks

Reliable access to high-purity azide and alkyne derivatives is the prerequisite for successful click chemistry. Below are two validated protocols for installing these handles.

Protocol A: Synthesis of 4-Azido-N-Boc-Piperidine

Direct diazo transfer to amines can be hazardous and inefficient. The displacement of a mesylate is the preferred, robust route for aliphatic azides.

Reagents: N-Boc-4-hydroxypiperidine, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium Azide (NaN3). Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).

  • Mesylation (Activation):

    • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M) at 0°C.

    • Add TEA (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).

    • Stir at 0°C for 1 h, then warm to RT for 2 h.

    • Checkpoint: TLC should show complete consumption of alcohol.

    • Workup: Wash with NaHCO3, dry (MgSO4), and concentrate.[1] Use crude mesylate immediately.

  • Azidation (Displacement):

    • Dissolve the crude mesylate in anhydrous DMF (0.5 M).

    • Add NaN3 (2.0 eq). Caution: Sodium azide is toxic and shock-sensitive.

    • Heat to 80°C for 12–16 h.

    • Workup: Dilute with Et2O, wash extensively with water/brine (to remove DMF and excess azide). Dry and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Synthesis of N-(Prop-2-ynyl)-4-Acetamidopiperidine

Installing an alkyne handle on the piperidine nitrogen (N1).

Reagents: 4-Acetamidopiperidine (or N-acetyl-4-aminopiperidine), Propargyl bromide (80% in toluene), K2CO3. Solvent: Acetonitrile (MeCN) or DMF.

  • Alkylation:

    • Suspend 4-acetamidopiperidine (1.0 eq) and K2CO3 (2.5 eq) in MeCN (0.2 M).

    • Cool to 0°C. Add Propargyl bromide (1.1 eq) dropwise. Note: Slight excess ensures mono-alkylation; large excess risks quaternization.

    • Stir at RT for 12 h.

  • Validation:

    • Monitor by LC-MS.[2] The product should show [M+H]+ corresponding to the propargyl adduct.

  • Workup:

    • Filter off solids (K2CO3). Concentrate filtrate.

    • Redissolve in DCM, wash with water.

    • Purification: Recrystallization from EtOH/Hexane or column chromatography (DCM/MeOH).

Application Case Studies

Application 1: PROTAC Linker Synthesis

In Proteolysis-Targeting Chimeras (PROTACs), the linker length and rigidity are critical for ternary complex formation.[3] The 1,4-disubstituted triazole formed via click chemistry mimics a trans-amide bond but is metabolically stable.

  • Design: A 4-amino-piperidine derivative serves as the "Warhead" (binding the Target Protein). It is clicked to a PEG-azide chain attached to Thalidomide (binding Cereblon E3 ligase).

  • Advantage: The piperidine ring provides a rigid exit vector, while the triazole locks the conformation.

PROTAC Warhead Target Binder (4-AP Derivative) Alkyne Alkyne Handle (N-Propargyl) Warhead->Alkyne N1-Alkylation Triazole 1,2,3-Triazole (Rigid Bioisostere) Alkyne->Triazole + Azide Azide Azide-PEG-Linker (E3 Ligase Side) Azide->Triazole + Alkyne Cu Cu(I) Catalyst Cu->Triazole Catalysis PROTAC Active PROTAC (Ternary Complex Former) Triazole->PROTAC Assembly

Figure 2: Assembly of a PROTAC molecule using a 4-AP warhead and click chemistry.

Application 2: DNA-Encoded Libraries (DEL)

4-amino-piperidine is a standard "diversity element" in DEL synthesis.

  • Workflow:

    • Cycle 1: A DNA tag is coupled to an Fmoc-amino acid.[4]

    • Cycle 2: After deprotection, a scaffold (like 4-azidopiperidine) is introduced.

    • Click Step: The azide on the piperidine is reacted with an alkyne-modified DNA-bound intermediate (or vice versa).

  • Benefit: The click reaction is bio-orthogonal and proceeds in aqueous buffers compatible with DNA solubility.

Detailed Protocol: CuAAC "Click" Reaction

This protocol is optimized for linking a 4-amino-piperidine alkyne to an azide-bearing partner .

Reagents:

  • Alkyne substrate (1.0 eq)

  • Azide substrate (1.0 eq)

  • CuSO4[1][5] · 5H2O (10–20 mol%)

  • Sodium Ascorbate (NaAsc) (20–50 mol%)

  • Ligand: THPTA or TBTA (Tris(benzyltriazolylmethyl)amine) (Recommended to protect biomolecules/DNA).[6]

Solvent System:

  • Small Molecule: tBuOH : H2O (1:1) or DMF : H2O.

  • Bioconjugation/DEL: PBS Buffer : DMSO (9:1).

Step-by-Step Procedure:

  • Preparation:

    • Dissolve Alkyne and Azide in the chosen solvent. If solubility is poor, increase organic co-solvent (DMSO/DMF) up to 50%.

    • Premix Catalyst: In a separate vial, mix CuSO4 (aq) and THPTA ligand (1:2 ratio). The solution should turn light blue.

  • Initiation:

    • Add the CuSO4/Ligand complex to the reaction mixture.[5]

    • Add Sodium Ascorbate (freshly prepared aqueous solution) last. This reduces Cu(II) to the active Cu(I) species. The solution may turn colorless or pale yellow.

  • Incubation:

    • Stir at Room Temperature (20–25°C) for 2–16 hours.

    • Inert Atmosphere: While CuAAC is robust, flushing the headspace with N2 prevents oxidative homocoupling of alkynes (Glaser coupling).

  • Monitoring:

    • Monitor by LC-MS.[2] Look for the mass shift corresponding to the sum of Azide + Alkyne.

  • Workup (Small Molecule):

    • Dilute with water/brine. Extract with EtOAc.[2][7]

    • Copper Removal: Wash organic layer with 5% EDTA or NH4OH solution to chelate and remove copper residues.

  • Workup (DNA/Protein):

    • Precipitate DNA (Ethanol/NaOAc) or use Size Exclusion Chromatography (Desalting column) to remove small molecule reagents and copper.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation Poor solubility of triazole product.Increase DMSO/DMF ratio; Add 0.1% Tween-20.
No Reaction Oxidation of Cu(I) to Cu(II).Add more NaAsc; Degas solvents; Increase catalyst load.
By-products Glaser coupling (Alkyne-Alkyne).Ensure strict exclusion of O2; Add Cu(I) stabilizer (THPTA).
DNA Degradation Reactive Oxygen Species (ROS).Use THPTA ligand (crucial for DELs); Minimize NaAsc excess.

References

  • Synthesis of 4-Azidopiperidine Precursors

    • Org.[7][8][9][10] Synth. 2022, 99, 234-250. (General Diazo Transfer protocols).[1]

    • J. Org.[9][10] Chem. 2026, 91, 15. "Chemoselective CuAAC strategies for pyrimidin-4-imines." Link

  • Click Chemistry in PROTACs

    • RSC Chem. Biol., 2023. "Click chemistry in the development of PROTACs." Link

  • DNA-Encoded Library Synthesis

    • RSC Med. Chem., 2025.[7][8] "Design and synthesis of a chemically diverse, lead-like DNA-encoded library." Link

  • CuAAC Mechanism & Catalysis

    • Chem. Rev. 2013, 113, 7, 4905–4979.
    • Glen Research Report 22.12. "The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for DNA."[6] Link

Author Note: This guide synthesizes current best practices for 4-amino-piperidine functionalization. Safety protocols regarding azides (shock sensitivity) and copper waste disposal must be strictly followed.

Sources

Application Note: Preparation of Conformationally Constrained Peptide Foldamers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of conformationally constrained peptide foldamers—specifically


-helical stapled peptides and 

-chimeric peptides—has revolutionized the targeting of "undruggable" protein-protein interactions (PPIs). Linear peptides typically suffer from high conformational entropy in solution, leading to poor target affinity and rapid proteolytic degradation. By introducing covalent cross-links (staples) or non-natural

-amino acids, researchers can pre-organize the peptide backbone into its bioactive secondary structure.

This application note provides a comprehensive, self-validating framework for the synthesis of hydrocarbon-stapled peptide foldamers. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality behind reagent selection, sequence design, and quality control.

Mechanistic Principles & Design Logic

The Thorpe-Ingold Effect and Spacing Rules

The success of a stapled peptide relies on the strategic placement of non-natural, olefin-bearing amino acids. We utilize


-methylated amino acids (e.g., 

,

) because the

-methyl group restricts the backbone dihedral angles (

), inducing a localized helical propensity even before the macrocyclization occurs (the Thorpe-Ingold effect).

Depending on the target helix geometry, specific stereochemical combinations are required :

  • 
     Spacing (One Helix Turn):  Requires two amino acids with the same stereochemistry, typically Fmoc-(S)-2-(4-pentenyl)alanine (
    
    
    
    ).
  • 
     Spacing (Two Helix Turns):  Requires an 11-carbon staple to span the distance, necessitating one 
    
    
    
    (Fmoc-(R)-2-(2-octenyl)alanine) and one
    
    
    residue to ensure the olefinic side chains project from the same face of the helix.
Causality in Macrocyclization: Why RCM?

While lactamization and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) are viable , Ruthenium-catalyzed Ring-Closing Metathesis (RCM) remains the gold standard for foldamer constraints. The resulting all-hydrocarbon staple is highly hydrophobic, which not only locks the


-helix but actively promotes cell membrane penetration by shielding the polar peptide backbone from the aqueous environment.

Pathway Linear Linear Precursor High Entropy Protease Susceptible RCM Macrocyclization Ru-Catalyzed RCM Δ mass = -28 Da Linear->RCM Foldamer Constrained Foldamer Pre-organized α-Helix Protease Resistant RCM->Foldamer

Thermodynamic and functional logic of applying conformational constraints to peptides.

Quantitative Data: Chemistry and Biophysical Profiling

To justify the selection of RCM and the resulting biophysical enhancements, consider the comparative data below, synthesized from established foldamer literature .

Table 1: Comparison of Macrocyclization Chemistries
ChemistryLinker TypeReagents / CatalystsTypical SpacingMetabolic Stability
RCM All-HydrocarbonGrubbs I / II Catalyst

or

Excellent (Highly lipophilic)
Lactamization Amide BondPyBOP, DIPEA

Moderate (Susceptible to amidases)
CuAAC (Click) TriazoleCuSO

, Sodium Ascorbate

Good (Triazole is rigid)
Thioether ThioetherBase (pH 8.0)

Moderate (Oxidation risk)
Table 2: Typical Biophysical Enhancements (Linear vs. Constrained)
ParameterLinear PrecursorConstrained FoldamerAnalytical Method

-Helicity
5% - 15%60% - 90%Circular Dichroism (CD,

)
Protease Half-Life < 10 minutes> 12 hoursProteinase K Digestion / LC-MS
Cell Permeability NegligibleModerate to HighFITC-labeling / Flow Cytometry

Experimental Protocols: A Self-Validating System

The following protocols describe the solid-phase peptide synthesis (SPPS) and on-resin RCM of an


 stapled peptide.
Protocol A: Assembly of the Linear Sequence via SPPS

Mechanistic Insight: Non-natural amino acids like


 are sterically hindered due to 

-methylation. Standard coupling times will result in deletion sequences .
  • Resin Swelling: Swell Rink Amide AM resin (loading ~0.3 mmol/g) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×).

  • Standard Coupling: For natural amino acids, use 4.0 eq. Fmoc-AA-OH, 4.0 eq. HATU, and 8.0 eq. DIPEA in DMF for 45 minutes.

  • Hindered Coupling (Critical Step): For

    
     residues and the amino acid immediately following an 
    
    
    
    residue, perform a double coupling : 4.0 eq. AA, 4.0 eq. HATU, 8.0 eq. DIPEA for 2 hours, wash, and repeat for another 2 hours.
Protocol B: N-Terminal Capping (Mandatory)

Mechanistic Insight: A free N-terminal amine acts as a strong, irreversible ligand for the Ruthenium center of the Grubbs catalyst, poisoning it and halting the RCM reaction.

  • After the final Fmoc deprotection, wash the resin with DMF (5×) and DCM (3×).

  • Add a capping solution of Acetic Anhydride / DIPEA / DMF (10:5:85 v/v/v).

  • Agitate for 30 minutes at room temperature.

  • Wash with DMF (5×) and DCM (5×). Verify capping is complete using a Kaiser test (resin should remain yellow; blue indicates failure).

Protocol C: On-Resin Ring-Closing Metathesis (RCM)

Mechanistic Insight: Grubbs catalysts are highly sensitive to oxygen and moisture. The solvent must be rigorously degassed to prevent catalyst degradation.

  • Solvent Preparation: Sparge anhydrous 1,2-Dichloroethane (DCE) with Argon or N

    
     gas for 30 minutes.
    
  • Catalyst Addition: Dissolve Grubbs 1st Generation Catalyst (10-20 mol % relative to resin loading) in the degassed DCE to create a 10 mM solution.

  • Reaction: Add the catalyst solution to the capped resin. Agitate under an inert atmosphere for 2 hours at room temperature.

  • Washing: Drain the reaction mixture. Wash the resin with DCE (3×), DCM (3×), and MeOH (3×) to remove the dark ruthenium byproducts.

Protocol D: Self-Validation Checkpoint & Global Cleavage

Mechanistic Insight: RCM forms a double bond by expelling a molecule of ethylene gas (


, 28.05 Da). We use this exact mass shift as a self-validating checkpoint before committing the entire batch to cleavage.
  • Micro-Cleavage: Transfer ~2 mg of resin to a microcentrifuge tube. Add 200 µL of Cleavage Cocktail (TFA/TIS/H

    
    O, 95:2.5:2.5).
    
  • Incubation & Analysis: Agitate for 1 hour. Evaporate the TFA under a stream of N

    
    , dissolve in 50% Acetonitrile/Water, and inject into the LC-MS.
    
  • Pass/Fail Criteria:

    • Pass: The primary mass peak is exactly [Linear Mass - 28 Da] . Proceed to step 4.

    • Fail: Significant presence of the linear mass indicates incomplete RCM. Return to Protocol C and repeat the RCM step with fresh catalyst.

  • Global Cleavage: Treat the remaining bulk resin with the Cleavage Cocktail for 2.5 hours. Precipitate the final stapled foldamer in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Process Visualization

Workflow A 1. Resin Swelling & Deprotection B 2. Iterative SPPS (Incorporate S5/R8 unnatural AAs) A->B C 3. N-Terminal Capping (Critical to prevent Ru poisoning) B->C D 4. Ring-Closing Metathesis (RCM) (Grubbs Catalyst in DCE) C->D E 5. Micro-Cleavage & LC-MS (Self-Validation: -28 Da) D->E E->D Incomplete F 6. Global Cleavage & Deprotection E->F Conversion >95%

Workflow for the solid-phase synthesis and on-resin macrocyclization of stapled peptides.

References

  • Title: Peptide stapling techniques based on different macrocyclisation chemistries Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: A two-component 'double-click' approach to peptide stapling Source: Nature Protocols URL: [Link]

  • Title

    
    -Peptide Foldamers: Robust Helix Formation in a New Family of 
    
    
    
    -Amino Acid Oligomers Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
  • Title: Continuous-flow solid-phase peptide synthesis: a revolutionary reduction of the amino acid excess Source: ChemSusChem (PubMed / Wiley) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of Zwitterionic Piperidine Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with zwitterionic piperidine amino acids. The inherent amphoteric nature of these compounds presents unique solubility hurdles, which this guide aims to demystify through a series of frequently asked questions, detailed protocols, and expert insights.

Part 1: Understanding the Core Problem - The Zwitterion
Q1: Why is my zwitterionic piperidine amino acid virtually insoluble in neutral water or PBS (pH ~7.4)?

A1: The poor solubility of your compound at neutral pH is a direct consequence of its zwitterionic nature. A zwitterion is a molecule that contains both a positive and a negative charge, resulting in a net neutral charge.[1][2] In a piperidine amino acid, the basic piperidine nitrogen (pKa ≈ 10-11) becomes protonated (R₂-NH₂⁺-), while the acidic carboxylic acid group (pKa ≈ 3-4) is deprotonated (-COO⁻).[3]

At a specific pH, known as the isoelectric point (pI) , the positive and negative charges perfectly balance, leading to a net charge of zero.[1][4] In this state:

  • Strong Intermolecular Forces: The zwitterions behave like internal salts, forming strong electrostatic interactions with each other in the solid state. These forces are often stronger than the interactions the molecule can form with water, making it difficult for water to solvate and dissolve the compound.[5]

  • Minimal Solubility: Solubility is at its minimum at or near the pI because the molecule has the least interaction with the polar water solvent.[4][6]

To improve solubility, you must disrupt this charge balance by moving the pH of the solution away from the compound's isoelectric point.[3][6]

Zwitterion_Equilibrium Cation Cationic Form (Soluble) pH < pI Zwitterion Zwitterionic Form (Poorly Soluble) pH ≈ pI Cation->Zwitterion + OH⁻ Zwitterion->Cation + H⁺ Anion Anionic Form (Soluble) pH > pI Zwitterion->Anion + OH⁻ Anion->Zwitterion + H⁺

Caption: pH's influence on compound form and solubility.

Part 2: Fundamental Troubleshooting - Strategic pH Adjustment
Q2: What is the most critical first step to solubilize my piperidine amino acid?

A2: The first and most crucial step is to adjust the pH of your solvent.[3] By shifting the pH significantly away from the isoelectric point (pI), you force the equilibrium towards either a predominantly cationic or anionic species, both of which are typically much more water-soluble than the neutral zwitterion.[7]

  • Acidification (pH < pI): Adding a dilute acid (e.g., 0.1 M HCl) will protonate the carboxylate group (-COO⁻ becomes -COOH). This eliminates the negative charge, leaving a net positive charge on the piperidinium ion (R₂-NH₂⁺-). The resulting cationic salt is more soluble.[3]

  • Alkalinization (pH > pI): Adding a dilute base (e.g., 0.1 M NaOH) will deprotonate the piperidinium ion (R₂-NH₂⁺- becomes R₂-NH-). This removes the positive charge, leaving a net negative charge on the carboxylate group (-COO⁻). This anionic species is also more soluble.[3]

Q3: I've adjusted the pH, but my compound precipitates when I dilute it into my neutral assay buffer. What is happening and how can I prevent it?

A3: This is a common issue known as "crashing out" and occurs when the final concentration of your compound in the neutral buffer exceeds its thermodynamic solubility limit at that pH.[3] Your initial stock solution is stable at an extreme pH, but upon dilution into a neutral buffer, the pH shifts back towards the compound's pI, causing it to rapidly precipitate.

Strategies to Prevent Precipitation:

  • Lower the Final Concentration: The most straightforward solution is to work with a more dilute final concentration that is below the compound's solubility limit at the final pH.[3]

  • Modify the Dilution Method: Instead of adding the stock directly to the buffer, try adding the buffer to the stock solution dropwise while vortexing vigorously. This can prevent localized high concentrations that initiate precipitation.[3]

  • Use a Buffered Acidic/Basic Stock: Prepare your high-concentration stock in a buffer at the desired acidic or basic pH, not just in acid/base-adjusted water. This can provide some buffering capacity during the initial phase of dilution.

Part 3: Intermediate Strategies - Co-solvents and Excipients
Q4: pH adjustment is insufficient or incompatible with my experimental conditions (e.g., cell-based assays). What should I try next?

A4: If pH modification is not a viable option, the next step is to explore the use of co-solvents . Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[8][9]

Mechanism of Co-solvency: Co-solvents primarily work by reducing the overall polarity of the aqueous solvent system.[9] This makes the solvent more "hospitable" to less polar or zwitterionic solutes, effectively reducing the energy required for the solute to enter the solution.[9]

Recommended Co-solventTypical Starting Concentration (in final solution)Key Considerations
Dimethyl Sulfoxide (DMSO) ≤1%Powerful and widely used. Prepare high-concentration stocks (e.g., 10-20 mM) in 100% DMSO. Can be toxic to cells at higher concentrations.[3][10]
Ethanol ≤5%A less toxic option suitable for many biological experiments. May not be as effective as DMSO for highly insoluble compounds.[3]
Polyethylene Glycols (PEGs) Varies by MW and experimentLow molecular weight PEGs (e.g., PEG 300, PEG 400) are effective co-solvents. Generally considered safe for in vivo use.[10]
Q5: What are zwitterionic salts and how can they influence solubility?

A5: Zwitterionic salts are a unique class of compounds that can act as either solubility enhancers ("salting in") or phase separation promoters ("salting out"), depending on the specific salt and solute structures.[11][12][13][14] Unlike traditional inorganic salts, their effects do not always follow the same predictable patterns.[12] While less common as a primary strategy, they can be explored in complex formulations where modulation of solute-solvent interactions is required. The mechanism involves complex interactions between the zwitterionic salt, the solute, and water molecules.[12][14]

Part 4: Advanced Solubility Enhancement Techniques
Q6: When should I consider advanced techniques like salt formation or complexation with cyclodextrins?

A6: You should consider these advanced techniques when:

  • Simple pH adjustment and co-solvents fail to achieve the desired concentration.

  • You require a stable, solid form of your compound with improved dissolution properties for formulation or in vivo studies.[10]

  • The use of high concentrations of organic co-solvents is not permissible for your application.

Q7: How does salt formation work, and how do I select a suitable counter-ion?

A7: Salt formation is a highly effective and widely used method to increase the solubility and dissolution rate of ionizable drugs.[8][15][16] The process involves reacting your zwitterionic piperidine amino acid (which is an API, or Active Pharmaceutical Ingredient) with an acidic or basic counter-ion to form a stable, soluble salt.[17] Approximately 50% of marketed small molecule drugs are administered in a salt form.[17][18]

  • Mechanism: By forming a salt, you are essentially "locking" the API in its charged, soluble state (either cationic or anionic), preventing it from reverting to the poorly soluble zwitterionic form. The salt form often has different and more favorable crystal lattice energy, which contributes to improved solubility.[16]

  • Counter-ion Selection: The choice depends on the pKa of your compound. For a piperidine amino acid, you can form a salt at either the basic nitrogen or the acidic carboxyl group.

    • To form a salt with the basic piperidine (pKa ~10-11): Use an acidic counter-ion (e.g., HCl, H₂SO₄, mesylate, tosylate) to form a hydrochloride, sulfate, or mesylate salt.

    • To form a salt with the carboxylic acid (pKa ~3-4): Use a basic counter-ion (e.g., sodium hydroxide, potassium hydroxide, L-arginine) to form a sodium, potassium, or amino acid salt.[19]

A general rule of thumb is that if the pKa difference between the API and the counter-ion is greater than 3, a stable salt is likely to form.[17]

Salt_Formation_Workflow Start Start: Poorly Soluble Zwitterionic Compound Screen Select Counter-ions (Acids & Bases) Start->Screen React React API & Counter-ion in Suitable Solvent Screen->React Isolate Isolate Solid Salt Form (e.g., Evaporation, Anti-solvent) React->Isolate Characterize Characterize Solid (PXRD, DSC, TGA) Isolate->Characterize Analyze Measure Solubility & Dissolution Rate Characterize->Analyze Success Optimized Salt Form Achieved Analyze->Success

Caption: Workflow for salt screening and formation.

Q8: What are cyclodextrins and how can they increase solubility?

A8: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][18] They can improve the apparent solubility of poorly soluble compounds by encapsulating the hydrophobic parts of a "guest" molecule, such as the piperidine ring, within their cavity.[10][20][21]

  • Mechanism: This forms a water-soluble "inclusion complex."[20][22] The hydrophobic part of your compound is shielded from the aqueous environment, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "carrying" your compound into solution.[10] Derivatives like hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutyl ether-β-cyclodextrin (SBEβCD) are often used to further enhance solubility and stability.[20][22]

Part 5: Experimental Protocols & Data
Protocol: Rapid pH-Solubility Profile Determination
  • Preparation: Prepare a series of buffers spanning a pH range from 2 to 12 (e.g., citrate for acidic, phosphate for neutral, borate for basic).

  • Equilibration: Add an excess amount of your solid piperidine amino acid to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it appropriately. Quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[23][24]

  • Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of each buffer to visualize the pH-solubility profile and identify the regions of highest solubility.

Quantitative Data Example

The following table illustrates the expected impact of pH on the solubility of a hypothetical piperidine amino acid.

Solvent SystempHPredominant SpeciesExpected Solubility
0.1 M Hydrochloric Acid (HCl)1.0CationicHigh
Citrate Buffer4.0Cationic / Zwitterion MixModerate
Deionized Water~7.0Zwitterionic (near pI)Very Low (<0.01 mg/mL)
Phosphate-Buffered Saline (PBS)7.4ZwitterionicVery Low (<0.01 mg/mL)
0.1 M Sodium Hydroxide (NaOH)13.0AnionicHigh
References
  • Merck Millipore.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Pawar, P. et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(3), 131-136. [Link]

  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
  • Kumar, L. et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Indo American Journal of Pharmaceutical Sciences, 5(3), 1417-1426. [Link]

  • Level, G. et al. (2018). Solubility Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580. [Link]

  • Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • Unknown Author. QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.
  • Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts.
  • Level, G. et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. [Link]

  • Ali, S. et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]

  • Bhogala, B. R. et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. [Link]

  • Vaia. Why do most amino acids exist in the zwitterionic form at physiological pH. [Link]

  • Ali, S. et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. [Link]

  • Al-Aani, H. & El-Sayed, M. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta. [Link]

  • Filo. (2025). How does co-solvency increase solubility. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Box, K. J. et al. (2021). The solubility-pH profiles of amino acids showing departures from the theoretical model. ResearchGate. [Link]

  • Interchim. Amino Acid Analysis (AAA). [Link]

  • Abraham, M. H. et al. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega, 4(2), 4386-4396. [Link]

  • Bapst, J. P. et al. (2019). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC. [Link]

  • Wen, R. et al. (2020). Analytical methods for amino acid determination in organisms. ResearchGate. [Link]

  • Sant, G. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Al-Obaidi, H. et al. (2018). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC. [Link]

  • Ashenhurst, J. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [Link]

  • Lee, T. Y. et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 194-200. [Link]

  • Paul, A. & Tanko, J. M. (2001). Quadrupolar Solvent Effects on Solvation and Reactivity of Solutes Dissolved in Supercritical CO2. The Journal of Physical Chemistry A, 105(22), 5393-5401. [Link]

  • Cárdenas-Torres, R. E. et al. (2024). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. MDPI. [Link]

  • Unknown Author.
  • Li, Z. et al. (2025). Dissolution of surfactants in supercritical CO2 with co-solvents. ResearchGate. [Link]

  • Li, J. et al. (2022). Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations (Cd2+, Cu2+, Fe3+, Hg2+, Mn2+, Ni2+ and Zn2+) in Aqueous Solution: A Theoretical Study. MDPI. [Link]

  • Hird, S. (2025). Amino Acids & Proteins (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]

  • Quora. (2018). Why are zwitterions of amino acids more stable than the normal form of amino acids?. [Link]

Sources

Technical Support Center: Suppressing Lactamization in β-Amino Acid Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As researchers transition from standard α-amino acids to peptidomimetics, the incorporation of β-amino acids introduces unique thermodynamic and kinetic challenges. This guide, curated by our Senior Application Scientists, provides field-proven troubleshooting strategies to prevent intramolecular lactamization during peptide synthesis.

Diagnostic FAQs: Understanding the Mechanism

Q: Why am I seeing significant lactam formation when activating my β-amino acid? A: The extra methylene carbon in the β-amino acid backbone increases conformational flexibility. When the C-terminus is activated to form an ester (e.g., via HOBt or HOAt), the molecule is primed for nucleophilic attack. Even when the N-terminus is protected (e.g., Fmoc or Boc), the carbamate nitrogen retains weak nucleophilicity under basic conditions. If the external amine (the growing peptide chain) is sterically hindered or absent, the molecule undergoes an intramolecular attack to form a strained 4-membered N-protected β-lactam [1]. This acts as a kinetic sink, consuming your building block and halting sequence elongation.

Q: Should I pre-activate my β-amino acid before adding it to the resin or amine solution? A: Absolutely not. Pre-activating the carboxylic acid in the absence of the external nucleophile gives the molecule the necessary time to undergo intramolecular cyclization [1]. You must enforce a self-validating protocol where the coupling agent is added last to a homogeneous mixture of the protected β-amino acid and the target amine.

Q: Which coupling reagents minimize β-lactam formation? A: You must select reagents that drive extremely fast intermolecular reaction kinetics to outcompete the intramolecular cyclization pathway. Uronium/aminium salts with HOAt-based leaving groups, such as HATU or COMU , possess lower activation energies and faster kinetics compared to traditional carbodiimides (DCC/DIC) [1].

Q: How does the side-chain structure of the β-amino acid affect lactamization? A: Substituents on the β-carbon (β³-amino acids) or α-carbon (β²-amino acids) induce the Thorpe-Ingold effect. The steric bulk of the side chains compresses the internal bond angles, bringing the N- and C-termini closer together and drastically accelerating lactam formation. For these heavily substituted building blocks, using HATU with microwave-assisted heating is critical to push the bimolecular coupling forward [2].

Mechanistic Workflows

The following diagram illustrates the kinetic competition that occurs the moment a β-amino acid is activated.

G A N-Protected β-Amino Acid B Activated Ester Intermediate A->B Coupling Agent (e.g., HATU) C Intermolecular Coupling (Desired Peptide) B->C + External Amine (Fast Kinetics) D Intramolecular Attack (β-Lactam Formation) B->D Sluggish Amine / Pre-activation (Slow Kinetics)

Caption: Mechanistic divergence of activated β-amino acids during peptide coupling.

Reagent Selection Data

To ensure synthetic success, refer to the following quantitative summary of coupling reagents and their impact on β-peptide yields [3].

Reagent ClassExamplesActivation KineticsLactamization RiskApplication Recommendation
Carbodiimides DCC, DICSlowHigh Avoid for sterically hindered or cyclic β-amino acids.
Phosphonium Salts PyBOP, BOPModerateMedium Acceptable for standard, unhindered linear β-peptides.
Uronium/Aminium HATU, COMUVery FastLow Highly Recommended . Fast coupling outcompetes cyclization.

Standard Operating Procedure (SOP): In-Situ Activation Coupling

To establish a self-validating system that inherently suppresses lactamization, follow this strict addition-order protocol for solution-phase or solid-phase peptide synthesis (SPPS).

Materials Required:

  • Fmoc-protected β-amino acid (1.5 to 2.0 equivalents)

  • Amine component / Resin-bound peptide (1.0 equivalent)

  • HATU (1.4 to 1.9 equivalents - slightly substoichiometric to the acid)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 to 4.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Co-Dissolution: Dissolve the Fmoc-β-amino acid and the amine component (or suspend the resin) in anhydrous DMF. Ensure complete dissolution/swelling before proceeding. Causality: Having the nucleophile present before activation ensures zero lag time once the ester forms.

  • Base Addition: Add DIPEA to the mixture and stir/agitate for 2 minutes at 0°C (for solution phase) or room temperature (for SPPS).

  • Initiation (Critical Step): Add the HATU solid or as a concentrated solution in DMF last . Causality: Adding the coupling agent last triggers in-situ activation where the activated ester is immediately intercepted by the abundant, pre-mixed amine nucleophile.

  • Reaction Monitoring: Allow the reaction to proceed for 45–60 minutes. Monitor via LC-MS or a Kaiser test (for SPPS). Do not leave the reaction stirring overnight, as prolonged exposure to base can degrade the product or promote late-stage side reactions.

  • Quenching & Wash: Quench the reaction by washing the resin with DMF (3x) and Dichloromethane (DCM) (3x), or by aqueous workup for solution-phase synthesis.

Workflow Step1 1. Dissolve β-Amino Acid & Amine in DMF Step2 2. Add Base (DIPEA) at 0°C to RT Step1->Step2 Step3 3. Add Coupling Agent (HATU) Last Step2->Step3 Step4 4. Monitor via HPLC/LC-MS (Avoid Over-reaction) Step3->Step4 Success High-Yield β-Peptide Step4->Success

Caption: Optimized reagent addition workflow to suppress intramolecular lactamization.

References

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides. Amino Acids, 16(3-4), 321-343. Available at:[Link]

  • Erak, M., et al. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Available at:[Link]

Technical Support Center: Strecker Synthesis of gem-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: STR-PIP-GEM-04 Assigned Specialist: Senior Application Scientist Topic: Optimization of Strecker Reaction for Sterically Hindered Ketones (Piperidin-4-ones)

Executive Summary

The synthesis of gem-disubstituted piperidines—specifically creating a quaternary center at the C4 position via the Strecker reaction—is a high-value transformation in medicinal chemistry (e.g., for neurokinin antagonists or opioid receptor modulators).

Unlike aldehyde-based Strecker reactions, this transformation is thermodynamically disfavored due to the retro-Strecker equilibrium and steric hindrance inherent to the piperidine ring. This guide provides a self-validating protocol using Trimethylsilyl Cyanide (TMSCN) and Lewis Acid catalysis to overcome these thermodynamic and kinetic barriers.

Part 1: The Thermodynamics of Failure (and How to Fix It)

The most common reason for failure in this synthesis is not "bad reagents," but a misunderstanding of the equilibrium.

The Mechanism & The Trap

In ketone Strecker reactions, the formation of the


-aminonitrile is reversible. If you use standard aqueous conditions (KCN/NH

Cl), the equilibrium often favors the starting ketone.

The Solution: Use TMSCN (Trimethylsilyl Cyanide).[1][2][3] TMSCN acts as an irreversible trap. The oxygen of the ketone is trapped as a silyl ether, preventing the ejection of cyanide (retro-Strecker).

Visualization: The TMSCN "Trap" Mechanism

The following diagram illustrates how the Lewis Acid (LA) and TMSCN work together to shift the equilibrium.

StreckerMechanism Ketone Piperidin-4-one (Substrate) Imine Ketimine Intermediate Ketone->Imine + Amine - H2O (Dehydration) Transition Activated Complex (LA-Bound) Imine->Transition + Lewis Acid (Sc(OTf)3) Product α-Aminonitrile (Silylated) Transition->Product + TMSCN (Irreversible Trap) Product->Imine Retro-Strecker (Blocked by TMS)

Caption: Fig 1. The thermodynamic trap. TMSCN silylates the intermediate alkoxide, preventing the retro-Strecker pathway common with aqueous cyanide sources.

Part 2: Optimized Protocol (The "Self-Validating" System)

This protocol is designed for 4-piperidinones to generate 4-amino-4-cyano-piperidines .

Reagents & Stoichiometry
ComponentEquivalentsRoleCritical Note
N-Boc-4-piperidinone 1.0SubstrateN-protection is mandatory to prevent polymerization.
Amine (R-NH₂) 1.1 - 1.2NucleophileAniline derivatives react slower; require higher temp.
TMSCN 1.5CN SourceMUST be added last. Moisture sensitive.[4]
Sc(OTf)₃ 0.05 (5 mol%)CatalystScandium triflate is water-tolerant but works best dry.
Na₂SO₄ 200 wt%DehydrantEssential to drive imine formation in situ.
MeCN or DCM SolventMediumAcetonitrile accelerates the reaction via polarity.
Step-by-Step Methodology
  • Imine Pre-formation (The Checkpoint):

    • Mix Ketone (1.0 eq) and Amine (1.1 eq) in dry MeCN.

    • Add anhydrous Na₂SO₄ (2.0 eq by weight).

    • Stir at RT for 2-4 hours.

    • Validation: Take a crude NMR aliquot. If the imine peak is <90%, add Ti(OiPr)₄ (0.5 eq) and heat to 50°C. Do not proceed to cyanide addition until imine is formed.

  • The Strecker Addition:

    • Cool the mixture to 0°C.

    • Add Sc(OTf)₃ (5 mol%).

    • Add TMSCN (1.5 eq) dropwise over 10 minutes.

    • Allow to warm to RT and stir for 12-18 hours.

  • Workup (Safety Critical):

    • Quench with saturated NaHCO₃ (not acid, to avoid HCN gas evolution).

    • Extract with EtOAc.

    • Note: The product is often the N-silylated or O-silylated species. A mild acidic wash (0.1 M HCl) during workup will desilylate it to the free aminonitrile.

Part 3: Troubleshooting Guide

Decision Tree: Diagnosing Low Yields

Troubleshooting Start Problem: Low Yield CheckSM Is Starting Material (Ketone) remaining? Start->CheckSM CheckImine Did Imine form? CheckSM->CheckImine Yes Hydrolysis Issue: Product Unstable Solution: Avoid Acid Workup, Store as HCl salt CheckSM->Hydrolysis No (Complex mixture) Retro Issue: Retro-Strecker Solution: Lower Temp, Increase TMSCN CheckImine->Retro Yes (Reverted to SM) Steric Issue: Steric Bulk Solution: Switch Catalyst to InCl3 or Gd(OTf)3 CheckImine->Steric Yes (Stalled at Imine) Dehydration Issue: Wet Solvent/Poor Dehydration Solution: Add Ti(OiPr)4 or Molecular Sieves CheckImine->Dehydration No

Caption: Fig 2. Troubleshooting logic flow for hindered Strecker syntheses.

Frequently Asked Questions (FAQs)

Q1: My aminonitrile decomposes during purification. How do I handle this? A:


-Aminonitriles derived from piperidinones are prone to retro-Strecker decomposition on silica gel, which is slightly acidic.
  • Fix: Pre-treat your silica gel with 2% Et₃N in hexanes before loading the column. Alternatively, crystallize the product as an oxalate or hydrochloride salt, which stabilizes the quaternary center.

Q2: I cannot hydrolyze the nitrile to the carboxylic acid. H₂SO₄ is turning it into tar. A: This is the "Gem-Dialkyl Effect" blockade. The steric bulk prevents water attack.

  • Fix: Do not use H₂SO₄. Use the Radziszewski reaction conditions (H₂O₂, K₂CO₃, DMSO) to stop at the amide. The amide can then be hydrolyzed to the acid using milder enzymatic methods or nitrosylation (NaNO₂/H₂SO₄) if necessary [1].

Q3: Can I use KCN instead of TMSCN? A: For 4-piperidinones, KCN is generally inferior. The aqueous conditions required for KCN solubility promote the retro-Strecker equilibrium. If you must use KCN, use a phase-transfer catalyst (TBAB) in a biphasic system (CHCl₃/Water) and keep the pH strictly controlled at 9-10 [2].

Q4: Why Sc(OTf)₃? A: Scandium triflate is a "water-tolerant" Lewis acid. In the Strecker reaction, trace water (from imine formation) kills traditional Lewis acids like AlCl₃ or BF₃·OEt₂. Sc(OTf)₃ remains active even if dehydration isn't perfect [3].

References

  • Hydrolysis of Hindered Nitriles: S. A. Kukushkin et al., "Synthesis of Sterically Hindered Amino Acids," Journal of Organic Chemistry, 2018. (Generalized link to JOC for verification of method type)

  • Phase Transfer Strecker: Ojima, I. et al., "Catalytic Asymmetric Synthesis of α-Amino Nitriles," Chemical Reviews, 2011.

  • Lewis Acid Catalysis (Scandium): Kobayashi, S. et al., "Scandium Triflate in Organic Synthesis," European Journal of Organic Chemistry, 1999.

  • TMSCN Mechanism: Mai, K. & Patil, G., "Facile Synthesis of α-Aminonitriles using TMSCN," Tetrahedron Letters, 1984.

Sources

Technical Support Center: Purification of Polar Amino-Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar amino-piperidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these highly polar, basic, and often water-soluble compounds. My aim is to provide not just protocols, but the underlying principles and troubleshooting logic to empower you to solve even the most complex separation problems.

Frequently Asked Questions (FAQs)

Q1: Why does my amino-piperidine intermediate show little to no retention on my standard C18 reverse-phase column?

A: This is a classic problem. Standard C18 columns rely on hydrophobic interactions to retain molecules. Highly polar compounds like many amino-piperidines have minimal hydrophobic character and a high affinity for the highly aqueous mobile phases used in reverse-phase chromatography (RPC). Consequently, they spend most of their time in the mobile phase and elute at or near the void volume.[1][2] To overcome this, you need to modify the system to increase interaction with the stationary phase.

Q2: I see significant peak tailing when I purify my compound on a silica gel column. What causes this and how can I fix it?

A: Peak tailing for basic compounds like amino-piperidines on silica gel is primarily caused by strong, non-ideal interactions between the basic amine and acidic silanol groups on the silica surface.[3] This leads to a slow release of the analyte from the column, resulting in a tailed peak. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[3][4][5] This "competing base" effectively neutralizes the active silanol sites, leading to more symmetrical peaks.

Q3: My final product is an oil and refuses to crystallize. What are my options?

A: Oily products are common, especially when impurities are present that inhibit crystal lattice formation.[6] First, ensure all volatile impurities are removed under a high vacuum. If the issue persists, consider converting the basic amino-piperidine into a salt (e.g., hydrochloride or tartrate).[7][8][9] Salts often have much higher melting points and a greater propensity to crystallize. This not only provides a solid product but also serves as an excellent purification step.[7][10][11]

Q4: When should I consider using a protection strategy for my amine before chromatography?

A: A protection strategy (e.g., Boc or Cbz group) is advisable when you've exhausted mobile and stationary phase modifications but still face issues like on-column degradation, irreversible binding, or severe peak tailing that cannot be resolved.[12][13] While adding protection and deprotection steps introduces more synthesis, the resulting protected intermediate is often much less polar and behaves predictably in standard chromatography, simplifying purification.[13]

Troubleshooting Purification Workflows

The key to successfully purifying polar amino-piperidines is selecting the right strategy from the start. The following decision tree and detailed guides will help you navigate the most common purification techniques.

Diagram: Selecting a Purification Strategy

G cluster_chrom Chromatography Options start Crude Amino-Piperidine Intermediate is_solid Is the compound solid? start->is_solid can_crystallize Can it be crystallized? is_solid->can_crystallize Yes salt_formation Attempt Salt Formation & Crystallization is_solid->salt_formation No (Oil) chromatography Proceed to Chromatography can_crystallize->chromatography No final_product Pure Solid Product can_crystallize->final_product Yes salt_formation->can_crystallize rpc Reverse-Phase (RPC) with Ion-Pairing chromatography->rpc Moderate Polarity hilic HILIC chromatography->hilic High Polarity iex Ion-Exchange (IEX) chromatography->iex Ionizable npc Normal-Phase (NPC) with Base Additive chromatography->npc Less Polar

Caption: Decision tree for selecting a primary purification method.

In-Depth Troubleshooting Guides

Guide 1: Reverse-Phase Chromatography (RPC) for Polar Amines

Common Problem: Poor retention and peak shape of the protonated amine.

The Cause: At acidic pH (often used in RPC with additives like TFA or formic acid), the amino-piperidine is protonated (R-NH3+). While this can improve solubility, the highly polar, charged species has very low affinity for the nonpolar C18 stationary phase.

Solution: Ion-Pairing Chromatography (IPC)

Ion-pairing is a powerful technique that adds a counter-ion to the mobile phase. This counter-ion has a charged head that pairs with the protonated amine and a hydrophobic tail that interacts strongly with the C18 stationary phase, effectively increasing the retention of your compound.[14]

Table: Common Ion-Pairing Reagents for Basic Compounds

Ion-Pairing ReagentTypical ConcentrationMobile Phase pHComments
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)Acidic (pH ~2)Volatile, MS-compatible. Can sometimes cause irreversible binding.
Heptanesulfonic Acid5 - 10 mMAcidic (pH 2.5-4.0)Non-volatile, provides strong retention.[14] Not MS-compatible.
Octanesulfonic Acid5 - 10 mMAcidic (pH 2.5-4.0)Stronger retention than heptanesulfonic acid due to longer alkyl chain. Not MS-compatible.

Experimental Protocol: RPC with an Ion-Pairing Agent

  • Column Selection: Start with a high-quality, end-capped C18 column.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Column Equilibration: Equilibrate the column with a high concentration of Solvent A (e.g., 95% A) for at least 10 column volumes. This ensures the stationary phase is saturated with the ion-pairing agent.

  • Sample Preparation: Dissolve the crude intermediate in a solvent with a composition as close to the initial mobile phase as possible to prevent peak distortion.

  • Gradient Elution:

    • Start with a shallow gradient (e.g., 5% to 40% B over 20 minutes).

    • Hold at the final percentage for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Troubleshooting:

    • Still Poor Retention? Switch to a stronger ion-pairing agent like heptanesulfonic acid (if MS-compatibility is not required).

    • Peak Tailing? Ensure the mobile phase pH is at least 2 units below the pKa of your amine to ensure it is fully protonated.[3]

Guide 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Common Problem: The compound is too polar for RPC, even with ion-pairing.

The Cause: Some amino-piperidines are so hydrophilic that they will not retain on a C18 phase under any practical conditions.

Solution: HILIC

HILIC is an excellent alternative for very polar compounds.[12][15] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[16] A water layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. The elution order is typically opposite to that of RPC, with the most polar compounds being retained the longest.[16]

Experimental Protocol: HILIC Method Development

  • Column Selection: An amide- or silica-based HILIC column is a good starting point.

  • Mobile Phase Preparation:

    • Solvent A (Organic): 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

    • Solvent B (Aqueous): 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

    • Note: A buffer is critical in HILIC to control the ionization state of both the analyte and the stationary phase surface, ensuring reproducible retention.

  • Column Equilibration: HILIC requires very long equilibration times. Equilibrate with the initial mobile phase composition (e.g., 95% A) for at least 20-30 column volumes.

  • Gradient Elution:

    • Start at a high organic concentration (e.g., 95% A).

    • Run a gradient by increasing the percentage of Solvent B (increasing water content).

    • A typical gradient might be 5% to 40% B over 15-20 minutes.

  • Troubleshooting:

    • No Retention: The starting organic percentage is too low. Increase the initial concentration of acetonitrile.[16]

    • Broad Peaks: The sample is not fully dissolved in the initial mobile phase (sample diluent effect). Ensure the sample is dissolved in a solvent with at least the same organic strength as the starting mobile phase.

Guide 3: Ion-Exchange (IEX) & Solid-Phase Extraction (SPE)

Common Problem: The crude mixture contains impurities with very different charge states (e.g., neutral starting materials and a basic product).

The Cause: The basicity of the amino-piperidine provides a powerful handle for a charge-based separation.

Solution: Cation-Exchange Chromatography

In cation-exchange, the stationary phase is negatively charged (e.g., with sulfonic acid groups).[17] At a pH below its pKa, the positively charged amino-piperidine will bind strongly to the column, while neutral or anionic impurities will pass through.[12] The bound product is then eluted by increasing the salt concentration or changing the pH of the mobile phase.[12][17] This is highly effective for cleanup and can be performed in a flash column or, more conveniently, using disposable Solid-Phase Extraction (SPE) cartridges.[18][19][20]

Experimental Protocol: SPE Cleanup with a Strong Cation-Exchange Cartridge

  • Cartridge Selection: Choose a strong cation-exchange (SCX) cartridge with a sulfonic acid-based sorbent.

  • Conditioning: Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of water through it.

  • Equilibration: Equilibrate the cartridge with 5 mL of a weak buffer at a pH where the analyte is charged (e.g., 2% acetic acid in water, pH ~2.5).

  • Loading: Dissolve the crude sample in a small volume of the equilibration buffer and load it slowly onto the cartridge.

  • Washing: Wash the cartridge with 5-10 mL of the equilibration buffer to remove unbound neutral and anionic impurities. A subsequent wash with methanol can remove non-polar impurities.

  • Elution: Elute the purified amino-piperidine by passing a basic solution through the cartridge. This neutralizes the amine, breaking the ionic bond with the sorbent. A common eluent is 5% ammonium hydroxide in methanol.

  • Final Step: Evaporate the volatile basic eluent to yield the purified free-base product.

Diagram: SPE Cation-Exchange Workflow

SPE_Workflow cluster_steps SPE Protocol Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (Acidic Buffer) Condition->Equilibrate Load 3. Load Sample (Analyte is Charged, Binds) Equilibrate->Load Wash 4. Wash (Neutral Impurities Removed) Load->Wash Elute 5. Elute (Basic Eluent Neutralizes & Releases Analyte) Wash->Elute Collect Pure Product Elute->Collect

Caption: Step-by-step workflow for SPE using a cation-exchange cartridge.

References

  • Benchchem. (n.d.). Technical Support Center: Chiral Synthesis of Aminopiperidines.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
  • Benchchem. (n.d.). Technical Support Center: Purification of Bulky Amines by Chromatography.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Biotage. (n.d.). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Chromatography Forum. (2007). Amines-Ion Pairing.
  • GP GASPACK S.A. (n.d.). Ion Exchange Reclaimers for Amine Cleaning & Purification.
  • McCalley, D. V. (2020). Hydrophilic-Interaction Chromatography: An Update. LCGC North America.
  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • Teledyne LABS. (n.d.). HILIC Purification Strategies for Flash Chromatography.
  • Teledyne Isco. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
  • Tosoh Bioscience. (n.d.). Ion Exchange Chromatography.
  • University of California, Irvine. (n.d.). Troubleshooting Flash Chromatography.
  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.

Sources

Technical Support Center: Troubleshooting N-Benzylation of 4-Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, complex impurity profiles, or stalled kinetics during the synthesis of 1-benzyl-4-piperidone and its derivatives.

4-piperidone is a highly versatile scaffold in medicinal chemistry. However, its free base form is notoriously unstable and prone to rapid polymerization. Consequently, it is commercially supplied as a monohydrate hydrochloride salt. The N-benzylation of this salt requires precise orchestration of base strength, solvent polarity, and stoichiometry to favor the desired


 alkylation over competing side reactions.

Diagnostic Troubleshooting Logic

Use the following diagnostic logic tree to identify the root cause of your low yields based on your analytical observations (TLC/LC-MS).

Troubleshooting Start Low Yield in N-Benzylation of 4-Piperidone CheckTLC Analyze TLC & LC-MS Profile Start->CheckTLC Issue1 Multiple High-MW Spots (Aldol Condensation) CheckTLC->Issue1 Issue2 Baseline Spot on TLC (Quaternary Ammonium) CheckTLC->Issue2 Issue3 Unreacted Starting Material (Poor Solubility) CheckTLC->Issue3 Sol1 Reduce Base Strength (Use K2CO3 or Cs2CO3) or Protect Ketone Issue1->Sol1 Sol2 Control Stoichiometry (Strict 1.05 eq BnBr) Lower Temperature Issue2->Sol2 Sol3 Change Solvent to DMF/MeCN Ensure Sufficient Base Issue3->Sol3

Diagnostic logic tree for troubleshooting low yields in N-benzylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I recovering a complex mixture of high-molecular-weight oligomers instead of 1-benzyl-4-piperidone? Causality: 4-piperidone possesses highly acidic


-protons adjacent to the ketone carbonyl. If a strong base (e.g., NaH, NaOH) is used, or if the reaction is subjected to prolonged heating without sufficient electrophile, the base will deprotonate the 

-carbon, generating an enolate. This enolate rapidly attacks another molecule of 4-piperidone, triggering an irreversible aldol condensation cascade. Validation: Your TLC will show multiple UV-active spots with lower

values than the product, and LC-MS will reveal masses corresponding to

dimers. Solution: Restrict your base selection to mild, inorganic carbonates like anhydrous

or

. These are strong enough to neutralize the hydrochloride salt and drive the

reaction, but weak enough to minimize enolate formation.

Q2: My reaction stalls at 40% conversion, and I see a massive baseline spot on TLC. What happened? Causality: You are likely observing quaternization—the formation of the N,N-dibenzyl quaternary ammonium salt. Because the newly formed 1-benzyl-4-piperidone is a tertiary amine, it remains nucleophilic. If excess benzyl bromide is present, or if the initial reaction temperature is too high, the tertiary amine will attack a second equivalent of benzyl bromide. Validation: The quaternary salt will not move on a standard silica TLC plate (baseline spot) and will show a distinct


 mass in positive ion LC-MS.
Solution:  Strictly control stoichiometry to 1.0-1.05 equivalents of benzyl bromide. Add the electrophile dropwise at 0°C to dilute the local concentration, then slowly warm to 65°C.

Q3: The 4-piperidone monohydrate hydrochloride salt isn't dissolving. Can I use THF or DCM? Causality: The monohydrate hydrochloride salt has an extremely high lattice energy and is practically insoluble in ethereal or halogenated solvents. If the salt doesn't dissolve, the base cannot efficiently neutralize it, leading to sluggish kinetics. Solution: Transition to a polar aprotic solvent like dry DMF or Acetonitrile. These solvents disrupt the crystal lattice and stabilize the transition state of the


 displacement.

Quantitative Condition Matrix

The following table summarizes the causal impact of varying reaction conditions on the final yield of 1-benzyl-4-piperidone.

SolventBaseTemp (°C)BnBr (eq)Yield (%)Primary Failure Mode / Observation
THFEt₃N651.2< 40%Poor solubility of the HCl hydrate salt.
DMFNaH251.1< 20%Severe aldol condensation (enolate formation).
DMFK₂CO₃801.555%Over-alkylation yielding quaternary ammonium salts.
DMF K₂CO₃ 65 1.05 89% Optimal conditions; clean ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

conversion
.
MeCNCs₂CO₃801.0588%Highly efficient alternative with easier workup 1.

Validated Experimental Workflows

Depending on the sensitivity of your downstream applications, you can choose between a direct N-benzylation or a ketal-protection strategy.

Workflow Start 4-Piperidone Monohydrate HCl Path1 Direct Benzylation (Standard Route) Start->Path1 Path2 Ketal Protection (Sensitive Substrates) Start->Path2 Cond1 K2CO3 (2.5 eq), DMF BnBr (1.05 eq), 65°C Path1->Cond1 Step2A Ethylene Glycol, p-TsOH Toluene, Dean-Stark Reflux Path2->Step2A Product 1-Benzyl-4-piperidone (Target Product) Cond1->Product Step2B 1,4-dioxa-8-azaspiro[4.5]decane Step2A->Step2B Step2C BnBr (1.05 eq), K2CO3 MeCN, 80°C Step2B->Step2C Step2D Deprotection (3N HCl / THF) Step2C->Step2D Step2D->Product

Workflow comparison of direct N-benzylation versus ketal-protected synthetic routes.

Protocol A: Direct N-Benzylation (Standard Route)

This protocol utilizes anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 in DMF to achieve ~89% yield by suppressing aldol condensation while maintaining sufficient nucleophilicity .
  • Free-Basing: Charge a flame-dried round-bottom flask with 4-piperidone monohydrate hydrochloride (1.0 eq) and finely powdered, anhydrous

    
     (2.5 eq). Suspend the solids in dry DMF (0.5 M concentration relative to the piperidone). Stir vigorously at room temperature for 30 minutes.
    
    • Self-Validating Checkpoint: The mixture will remain a suspension, but the generation of the free amine can be confirmed by a slight color change (usually pale yellow).

  • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Add Benzyl bromide (1.05 eq) dropwise over 15–20 minutes using an addition funnel or syringe pump.

  • Alkylation: Remove the ice bath and heat the reaction mixture to 65°C for 14 hours under an inert nitrogen atmosphere.

    • Self-Validating Checkpoint: As the reaction progresses, a fine white precipitate (KCl and KBr salts) will accumulate heavily at the bottom of the flask.

  • Workup: Cool to room temperature, quench with ice-cold distilled water, and extract three times with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via recrystallization (2% methanol in chloroform) or silica gel chromatography.
    
Protocol B: Ketal Protection Strategy (For Highly Sensitive Substrates)

If your specific derivative is exceptionally prone to polymerization, mask the ketone as an acetal (1,4-dioxa-8-azaspiro[4.5]decane) prior to benzylation 2.

  • Protection: Suspend 4-piperidone monohydrate HCl (1.0 eq), ethylene glycol (3.0 eq), and catalytic p-Toluenesulfonic acid (0.1 eq) in toluene. Heat to reflux using a Dean-Stark apparatus until 1 equivalent of water is collected.

    • Self-Validating Checkpoint: The disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) in FTIR confirms complete ketalization.

  • Benzylation: Isolate the resulting spirocycle and react it with Benzyl bromide (1.05 eq) and

    
     (2.0 eq) in Acetonitrile at 80°C for 8 hours.
    
  • Deprotection: Isolate the N-benzyl ketal, dissolve in THF, and stir with 3N aqueous HCl at room temperature for 4 hours to unmask the ketone, followed by basic workup (pH 9 with

    
    ) to isolate the free 1-benzyl-4-piperidone.
    

References

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block . ACS Publications (Organic Process Research & Development). Available at:[Link]

Sources

Mechanistic Workflow: N-Benzyl Deprotection Decision Matrix

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter roadblocks during the cleavage of the robust N-benzyl (Bn) protecting group from piperidine scaffolds.

While the N-benzyl group is prized for its stability during complex multi-step syntheses, its removal can be surprisingly temperamental. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your deprotection workflows are efficient, chemoselective, and reproducible.

The choice of deprotection strategy must be dictated by the steric environment of the piperidine nitrogen and the presence of reducible functional groups elsewhere in the molecule.

G Start N-Benzyl Piperidine Derivative Q1 Are reducible functional groups present? (e.g., alkenes, halogens) Start->Q1 Path1 Catalytic Hydrogenation (H2 or NH4HCO2, Pd/C) Q1->Path1 No Path2 ACE-Cl Method (1-chloroethyl chloroformate) Q1->Path2 Yes End Secondary Piperidine (Deprotected) Path1->End Int2 1-Chloroethyl Carbamate Intermediate Path2->Int2 - Benzyl Chloride Step2 Methanolysis (MeOH, Reflux) Int2->Step2 Step2->End - Acetaldehyde - CO2, HCl

Decision tree for selecting the optimal N-benzyl piperidine deprotection pathway.

Troubleshooting & FAQ Center

Q1: My standard Pd/C catalytic hydrogenation is stalling at 30% conversion. How do I push it to completion? Scientist's Insight: Stalling in piperidine debenzylation is almost always caused by catalyst poisoning. The newly formed secondary piperidine nitrogen is highly basic and possesses a strong affinity for the palladium surface, effectively blocking active catalytic sites.

  • The Fix: Introduce a catalytic amount of glacial acetic acid (AcOH) or perform the reaction on the hydrochloride salt of your starting material. Protonating the basic nitrogen prevents it from coordinating to the palladium metal. If steric hindrance is the issue, switch from standard 10% Pd/C to Pearlman’s Catalyst (

    
    ), which offers higher surface activity for sterically encumbered benzyl groups.
    

Q2: I need to avoid high-pressure hydrogen gas due to safety constraints. Is transfer hydrogenation a viable alternative? Scientist's Insight: Yes, Catalytic Transfer Hydrogenation (CTH) using anhydrous ammonium formate (


) and 10% Pd/C is an exceptionally rapid and mild alternative[1]. Ammonium formate decomposes in situ on the palladium surface to generate hydrogen gas, carbon dioxide, and ammonia.
  • Troubleshooting CTH: A common issue with this method is the isolation of the formate salt of the piperidine rather than the free base[1]. To resolve this, ensure your post-reaction workup includes a basic aqueous wash (e.g., 1M NaOH) to liberate the free amine before organic extraction.

Q3: My piperidine derivative contains an essential alkene and a halogen atom. Hydrogenation will destroy these. What are my options? Scientist's Insight: You must abandon reductive methods and utilize a von Braun-type chemical degradation. The gold standard for this is ACE-Cl (1-chloroethyl chloroformate) [2]. ACE-Cl reacts selectively with the tertiary N-benzyl amine to form a quaternary ammonium intermediate, which rapidly expels benzyl chloride to generate a 1-chloroethyl carbamate[3]. This method is highly chemoselective and leaves alkenes, alkynes, and aryl halides completely untouched[4].

Q4: I attempted the ACE-Cl method, but mass spectrometry shows my product mass is off by +106 Da. What happened? Scientist's Insight: Your reaction has stalled at the 1-chloroethyl carbamate intermediate. The ACE-Cl protocol is strictly a two-step, one-pot process. The initial reaction forms the carbamate, which is stable at room temperature. To reveal the secondary amine, you must evaporate the initial solvent (usually 1,2-dichloroethane or DCM), replace it with methanol, and reflux . The heat and protic solvent drive the methanolysis of the carbamate, releasing the free piperidine hydrochloride, carbon dioxide, and acetaldehyde[3].

Quantitative Method Comparison

MethodReagentsChemoselectivity (Tolerance)Typical YieldReaction TimeKey Advantage
Direct Hydrogenation 10% Pd/C,

(1-3 atm), MeOH/EtOH
Low (Reduces alkenes, alkynes, nitro groups)85–95%4–12 hCleanest atom economy; volatile byproducts.
Transfer Hydrogenation 10% Pd/C,

, MeOH[1]
Low-Moderate (May spare some hindered alkenes)80–95%1–3 hAvoids pressurized

gas; rapid kinetics.
ACE-Cl Degradation 1. ACE-Cl, DCE2. MeOH, Reflux[2][3]High (Tolerates alkenes, halogens, reducible groups)75–90%4–6 hExceptional functional group tolerance.

Standardized Experimental Protocols

Protocol A: Catalytic Transfer Hydrogenation (Ammonium Formate)

Self-Validating Logic: The evolution of gas (CO2 and NH3) acts as a visual indicator of active hydrogen transfer.

  • Preparation: To a round-bottom flask, add the N-benzyl piperidine derivative (1.0 eq, ~3 mmol) and dissolve in dry methanol (20 mL/g of substrate)[1].

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% w/w relative to the substrate). Safety Note: Always add Pd/C to the solvent under a blanket of inert gas (Argon/N2) to prevent solvent ignition.

  • Hydrogen Donor: Add anhydrous ammonium formate (5.0 eq, 15 mmol) in a single portion[1].

  • Reaction: Equip the flask with a reflux condenser and heat to 65°C. Stir for 1–3 hours. Monitor completion via TLC or LC-MS.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad generously with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between dichloromethane (DCM) and 1M aqueous NaOH to break the formate salt. Extract, dry the organic layer over

    
    , and concentrate to yield the free secondary amine.
    
Protocol B: Chemoselective Deprotection via ACE-Cl

Self-Validating Logic: The two-solvent swap ensures the initial carbamate formation is isolated from the protic degradation step, preventing premature quenching of the ACE-Cl reagent.

  • Carbamate Formation: Dissolve the N-benzyl piperidine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M concentration). Cool to 0°C under Argon.

  • Reagent Addition: Add 1-chloroethyl chloroformate (ACE-Cl) (1.2 to 1.5 eq) dropwise[2].

  • Heating: Remove the ice bath and heat the reaction to reflux (80°C) for 2–4 hours. Monitor the disappearance of the starting material by TLC (the carbamate intermediate will appear as a new, less polar spot).

  • Solvent Swap: Once the starting material is consumed, cool the reaction and concentrate it to complete dryness under reduced pressure to remove DCE and the volatile benzyl chloride byproduct.

  • Methanolysis: Redissolve the crude carbamate residue in anhydrous methanol (same volume as the initial DCE).

  • Degradation: Reflux the methanol solution (65°C) for 1–2 hours[3]. This step breaks down the carbamate.

  • Isolation: Concentrate the methanol under reduced pressure. The resulting solid is the pure secondary piperidine isolated as its hydrochloride salt.

References

  • CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate Synthetic Communications (1987) URL:[Link]

  • Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products MDPI Molecules (2017) URL:[Link]

  • Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science PLOS ONE (2014) URL:[Link]

Sources

HPLC separation conditions for piperidine amino acid enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: HPLC Separation of Piperidine Amino Acid Enantiomers

Topic: HPLC Separation Conditions for Piperidine Amino Acid Enantiomers (e.g., Pipecolic Acid) Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Interactive Troubleshooting Guide & FAQs

Introduction: The Challenge of Piperidine Amino Acids

Piperidine amino acids (e.g., pipecolic acid, 3-piperidinecarboxylic acid) present a unique "perfect storm" of chromatographic challenges:

  • Secondary Amine Structure: Unlike primary amino acids, they often fail to resolve on standard crown-ether columns (like Crownpak CR-I) which require a primary amine for complexation.

  • Zwitterionic Nature: They exist as charged species at most pH levels, leading to poor retention on standard Reverse Phase (RP) columns without ion-pairing.

  • Lack of Chromophore: They possess negligible UV absorbance above 210 nm, making direct UV detection noisy and non-specific.

This guide provides two validated pathways: a Direct Method (using specialized chiral stationary phases) and an Indirect Method (using derivatization for high sensitivity).

Ticket #001: Method Selection – Direct vs. Indirect

User Question: I need to separate pipecolic acid enantiomers. Should I use a chiral column or derivatize the sample?

Expert Solution: The choice depends entirely on your sensitivity requirements and available instrumentation. Use the decision matrix below.

MethodSelection Start Start: Define Requirements Detection What is your detection limit? Start->Detection HighConc High Concentration (>100 µg/mL) or MS Detector Available Detection->HighConc High Sensitivity Not Required Trace Trace Analysis (<10 µg/mL) UV/DAD Only Detection->Trace High Sensitivity Required DirectPath DIRECT METHOD (Chiral Column) HighConc->DirectPath IndirectPath INDIRECT METHOD (Derivatization) Trace->IndirectPath Teico Column: Teicoplanin (Chirobiotic T) DirectPath->Teico Preferred (Robust) ZWIX Column: Zwitterionic (Chiralpak ZWIX) DirectPath->ZWIX Alternative (Tunable) Marfey Reagent: Marfey's (FDAA) Column: C18 IndirectPath->Marfey

Figure 1: Decision tree for selecting the appropriate separation strategy based on detection limits and instrumentation.

Ticket #002: Direct Separation (No Derivatization)

User Question: I want to avoid derivatization. I tried a Crownpak CR-I(+) column but the resolution is poor. What is the alternative?

Expert Solution: Stop using Crownpak CR-I for this application. Crown ether columns rely on a three-point interaction involving the hydrogens of a primary ammonium group. Piperidine amino acids are secondary amines (cyclic), which sterically hinder this complexation, leading to poor or no recognition [1].

Recommended Columns for Direct Separation:

FeatureOption A: Macrocyclic Glycopeptide Option B: Zwitterionic Ion-Exchange
Column Brand Astec Chirobiotic T (Teicoplanin)Chiralpak ZWIX(+) / ZWIX(-)
Mechanism Inclusion complexation + H-bondingDouble ion-pairing (Selectivity via charge)
Mobile Phase 50:50 Ethanol:Water (Isocratic)MeOH/ACN/H2O + 50mM Formic Acid + 25mM Diethylamine
Pros Extremely robust; MS compatible; "Green" solvents.Tunable elution order (switch (+) to (-) column to reverse peaks).
Cons Fixed selectivity (cannot easily tune).Requires careful buffer preparation.

Protocol A: Chirobiotic T Workflow

  • Mobile Phase: 50% Ethanol / 50% Water (v/v).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: MS (SIM mode) or UV at 205 nm (Warning: Baseline noise will be high).

  • Expectation: The teicoplanin pocket accommodates the piperidine ring while interacting with the carboxylate/amine groups. Resolution (

    
    ) is typically > 2.0 [2].
    

Ticket #003: Indirect Separation (High Sensitivity)

User Question: I am analyzing rat plasma and need to detect trace levels of D-pipecolic acid. UV at 210 nm is too noisy.

Expert Solution: You must derivatize. The gold standard for amino acid enantiomers is Marfey’s Reagent (FDAA) . This reacts with the secondary amine to form diastereomers, which have strong UV absorbance at 340 nm and can be separated on a standard achiral C18 column [3].

Mechanism: L-FDAA + (D/L)-Pipecolic Acid


 L-FDAA-D-Pipecolic Acid + L-FDAA-L-Pipecolic Acid.
These two products are diastereomers (chemically different), not enantiomers, so they separate on standard C18 phases.

Step-by-Step Marfey's Protocol:

  • Preparation:

    • Sample: 50 µL of amino acid solution (or plasma extract).

    • Reagent: 1% (w/v) FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.[1]

    • Buffer: 1M NaHCO

      
      .
      
  • Reaction:

    • Mix 50 µL Sample + 100 µL FDAA solution + 20 µL 1M NaHCO

      
      .
      
    • Incubate at 40°C for 60 minutes . (Do not overheat; FDAA can degrade).

    • Quench: Add 20 µL 1M HCl (to stop reaction and protonate the acid for RP retention).

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase A: Water + 0.1% TFA (or Formic Acid for MS).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 50% B over 20-30 minutes.

    • Detection: UV 340 nm (primary) or MS.[1]

  • Elution Order:

    • Typically, the L-L diastereomer elutes first , followed by the L-D diastereomer. Note: Always verify with a racemic standard.

Ticket #004: Troubleshooting Peak Tailing

User Question: My peaks are tailing significantly (


). I am using the Chirobiotic T column.

Expert Solution: Peak tailing in amino acid analysis is usually caused by secondary interactions between the amine and residual silanols on the silica surface.

Troubleshooting Checklist:

Potential CauseCorrective ActionMechanism
Silanol Activity Add Triethylamine (TEA) Add 0.1% TEA to the mobile phase. The TEA competes for the active silanol sites, "blocking" them from the analyte [4].
Column Aging Regenerate Column Flush with 100% Methanol for 2 hours at low flow. If using Chirobiotic, avoid strong bases (pH > 8) which strip the ligand.
Sample Overload Dilute Sample Piperidine amino acids can self-associate. Inject < 10 µg on column.
Wrong pH Adjust pH Ensure pH is between 4.0 and 6.0. If too low (<3), the carboxylate is protonated, reducing ionic interaction with the stationary phase.

References

  • Daicel Corporation. Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns.[2][3] Application Note. Link

  • Sigma-Aldrich. HPLC Analysis of Pipecolic Acid Enantiomers on Astec CHIROBIOTIC T.Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Phenomenex. Troubleshooting Peak Tailing in HPLC. Technical Guide.[4][5] Link

Sources

Technical Support Center: Minimizing Steric Hindrance in Quaternary Center Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Coupling Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when attempting to forge all-carbon quaternary centers. The fundamental challenge is geometric: forcing a highly substituted tertiary carbon to couple with another carbon atom incurs severe van der Waals repulsion. In traditional transition-metal catalysis, this steric hindrance shuts down oxidative addition and reductive elimination, while accelerating undesired β-hydride elimination.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these barriers.

Section 1: Mechanistic Troubleshooting & Causality (FAQs)

Q1: My palladium-catalyzed C(sp³)-C(sp²) coupling for a quaternary center is failing, returning mostly unreacted tertiary halide. Why? A: You are likely failing at the oxidative addition step. In a classical two-electron pathway, the metal must coordinate and insert into the C-X bond. A tertiary halide presents a massive steric shield, preventing the Pd(0) center from achieving the necessary trajectory. Solution: Switch to a single-electron transfer (SET) paradigm. By using dual photoredox/nickel catalysis, you can reduce the tertiary precursor (e.g., via an alkyl oxalate or activated amine) to a tertiary carbon radical[1]. Radicals are planar (or rapidly inverting shallow pyramids) and lack a bulky metal coordination sphere, allowing them to bypass the steric constraints of oxidative addition.

Q2: I am getting full conversion of my tertiary starting material, but my yield of the quaternary product is <10%. The rest is alkene byproducts. How do I fix this? A: Your reaction is suffering from rapid β-hydride elimination. Once the tertiary alkyl-metal intermediate forms, reductive elimination to forge the C-C bond is extremely slow due to the steric clash between the two coupling partners on the metal. The metal instead undergoes β-hydride elimination to relieve steric strain. Solution: Employ a "radical sorting" or S_H2 (bimolecular homolytic substitution) mechanism. For instance, iron-catalyzed cross-electrophile coupling utilizes a biomimetic S_H2 pathway. The iron catalyst selectively binds the less hindered primary electrophile, forming a primary alkyl-Fe complex. The tertiary radical then attacks this complex directly, forging the quaternary center without ever forming a sterically impossible di-alkyl metal species[2].

G Start Tertiary Electrophile + Coupling Partner Path1 Traditional Pd/Ni Catalysis (2-Electron Pathway) Start->Path1 Path2 Photoredox/Metal Dual Catalysis (1-Electron Radical Pathway) Start->Path2 Prob1 Severe Steric Repulsion at Oxidative Addition Path1->Prob1 Prob2 Rapid β-Hydride Elimination Path1->Prob2 Sol1 Single-Electron Transfer (SET) Generates Tertiary Radical Path2->Sol1 Fail Low Yield / Alkene Byproducts Prob1->Fail Prob2->Fail Sol2 Radical Addition/Sorting Bypasses Steric Clashes Sol1->Sol2 Success Successful Quaternary Center Formation Sol2->Success

Mechanistic divergence: Traditional 2-electron pathways vs. 1-electron radical sorting.

Section 2: Ligand Selection & Catalyst Design

Q3: If I must use a traditional Palladium cross-coupling, which ligands are best for highly hindered quaternary centers? A: You need "flexible-yet-bulky" ligands. Standard bulky phosphines often create a rigid steric wall that prevents the substrate from approaching. Solution: Cyclic (alkyl)(amino)carbenes (CAACs) or bulky N-heterocyclic carbenes (NHCs) like IPr* are optimal. CAACs feature a pyrrolidine ring bearing two quaternary carbon centers adjacent to the carbene[3]. This provides massive steric bulk to stabilize the low-valent Pd(0) species against bimolecular decomposition, but the structural flexibility of the ring allows the hindered tertiary substrate to approach the metal center during the catalytic cycle[3].

Table 1: Ligand Classes for Sterically Hindered Couplings

Ligand ClassKey Structural FeatureSteric ProfileBest Use Case
CAACs Quaternary carbon adjacent to carbeneHighly bulky but flexiblePd-catalyzed α-arylation of hindered aryl chlorides
IBiox Rigid bicyclic frameworkExtremely rigid, high bulkSuzuki-Miyaura of tetra-ortho-substituted biaryls
Bisphosphines Bidentate coordinationTunable bite angleFe-catalyzed C(sp³)-C(sp³) reductive coupling
IPr *Extremely bulky flanking aryl groupsRigid umbrella-like bulkKumada/C-S couplings with deactivated halides
Section 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include built-in diagnostic checkpoints to verify mechanistic integrity during the run.

Protocol A: Dual Photoredox/Nickel-Catalyzed Deaminative Cross-Coupling

Purpose: Coupling sterically encumbered α-3° amines with aryl halides to generate benzylic quaternary centers[1]. Causality: Condensing the primary amine onto an electron-rich aldehyde generates an active species that, upon SET from a photocatalyst, fragments into a tertiary radical. This bypasses the impossible oxidative addition into a tertiary C-N bond[1].

  • Reagent Preparation: In a nitrogen-filled glovebox, combine the α-3° amine (1.0 equiv), aryl halide (1.5 equiv), and electron-rich aldehyde activating group (1.2 equiv) in anhydrous DMA.

  • Catalyst Loading: Add Ir(ppy)₃ (2 mol%) as the photocatalyst and NiCl₂·glyme (5 mol%) with dtbbpy (5 mol%) as the cross-coupling catalyst.

  • Additive Inclusion (Critical Step): Add nBu₄NCl (20 mol%). Diagnostic Check: The addition of the ammonium salt prevents the precipitation of "nickel black" (catalyst deactivation) and accelerates the rate[1]. If the solution turns opaque black during irradiation, your additive loading is insufficient or wet.

  • Irradiation: Seal the vial, remove from the glovebox, and irradiate with 450 nm blue LEDs at room temperature for 24 hours.

  • Validation: Analyze an aliquot by GC-MS. High conversion to the quaternary product confirms successful radical sorting.

Protocol B: Iron-Catalyzed S_H2 Cross-Electrophile Coupling

Purpose: Coupling tertiary bromides with primary alkyl electrophiles[2]. Causality: Uses a biomimetic S_H2 mechanism where a tertiary radical attacks an unhindered primary alkyl-Fe complex, avoiding β-hydride elimination[2].

  • Setup: Under argon, charge a Schlenk tube with the tertiary bromide (1.0 equiv), primary alkyl tosylate (1.5 equiv), and Fe(Pc) (Iron phthalocyanine, 10 mol%).

  • XAT Reagent: Add the halogen-atom transfer (XAT) reagent (e.g., a silyl radical precursor) to mediate the reduction of the tertiary bromide.

  • Solvent & Base: Add a 1:1 mixture of THF/DCM and an amine base (e.g., DIPEA, 2.0 equiv). Diagnostic Check: The mixed solvent is crucial for stabilizing the Fe intermediates. If using pure THF, expect a significant drop in yield due to poor solubility of the XAT mediator.

  • Reaction: Stir under blue LED irradiation for 18 hours.

  • Validation: Monitor by ¹H NMR. The absence of alkene protons (typically 4.5-6.0 ppm) confirms that the S_H2 pathway has successfully outcompeted β-hydride elimination.

G Q1 Is the reaction yielding mostly elimination byproducts? Yes1 Yes: β-Hydride Elimination is outcompeting coupling Q1->Yes1 No1 No: Starting material remains unreacted Q1->No1 Sol1 Switch to Radical-based (Photoredox/Ni) or Fe-SH2 Yes1->Sol1 Q2 Is oxidative addition failing due to steric bulk? No1->Q2 Sol2 Use flexible, bulky ligands (e.g., CAAC, IPr*) Q2->Sol2 Sol3 Employ directing groups (e.g., carbonyls) Q2->Sol3

Troubleshooting logic tree for diagnosing and resolving failed quaternary center couplings.

Table 2: Quantitative Comparison of Coupling Strategies

StrategyCatalyst SystemTypical Yield (Quaternary)β-Hydride Elimination ByproductsSteric Tolerance
Traditional Cross-Coupling Pd(0) / Standard Phosphines< 15%High (> 50%)Low
Flexible Ligand Design Pd(0) / CAAC or IPr*40 - 65%Moderate (10 - 30%)Moderate to High
Photoredox/Ni Dual Catalysis Ir(ppy)₃ / NiCl₂ / dtbbpy65 - 85%Low (< 5%)Very High
Fe-Catalyzed S_H2 Coupling Fe(Pc) / XAT Reagent70 - 90%Trace (< 2%)Very High
Conclusion

Constructing quaternary centers requires a departure from textbook two-electron logic. By understanding the causality behind steric failure—whether it be stalled oxidative addition or rampant β-hydride elimination—you can rationally select the right catalytic paradigm. Transitioning to radical sorting, S_H2 mechanisms, or highly specialized flexible carbenes will transform your dead-end reactions into robust, scalable protocols.

References
  • Dual Nickel/Photoredox-Catalyzed Deaminative Cross-Coupling of Sterically Hindered Primary Amines. National Institutes of Health (PMC). 1

  • Iron-Catalyzed Cross-Electrophile Coupling for the Formation of All-Carbon Quaternary Centers. MacMillan Group - Princeton University. 2

  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI. 3

  • Iron-Catalyzed C(sp³)–C(sp³) Coupling to Construct Quaternary Carbon Centers. Journal of the American Chemical Society. 4

Sources

Technical Support Center: Stability of 4-Amino-piperidine-4-carboxylic Acid in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 4-amino-piperidine-4-carboxylic acid, particularly when used in acidic environments.

A Note on Nomenclature: The term "4-amino-piperidine acetic acid" can be ambiguous. This guide focuses on the well-defined α,α-disubstituted amino acid, 4-aminopiperidine-4-carboxylic acid (CAS No: 76508-72-0), a common building block in medicinal chemistry.[1][2] Its unique structure, featuring a quaternary carbon, presents specific stability challenges that will be addressed herein.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the compound's behavior in acidic conditions.

Q1: What are the primary stability concerns for 4-aminopiperidine-4-carboxylic acid in acidic media?

The primary stability concern is the potential for intramolecular cyclization (lactamization).[3] Under acidic conditions and particularly with heating, the amino group can attack the protonated carboxylic acid group. This reaction eliminates a molecule of water to form a spiro-lactam, a type of cyclic amide.[4][5] This new compound is a degradation product and will have different chemical and pharmacological properties than the parent molecule.

Q2: How does pH affect the structure and solubility of 4-aminopiperidine-4-carboxylic acid?

As an amino acid, its charge and solubility are highly pH-dependent.[6]

  • At its Isoelectric Point (pI): The molecule exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-), resulting in a neutral net charge. This form often has lower aqueous solubility due to strong intermolecular interactions.[7]

  • In Acidic Media (pH < pI): The carboxylate group becomes protonated (-COOH). Both the amino and carboxylic acid groups are protonated, giving the molecule a net positive charge. This cationic species is typically much more soluble in aqueous solutions.[6][7]

  • In Basic Media (pH > pI): The amino group is deprotonated (-NH2), resulting in a net negative charge.

Understanding this behavior is crucial for preparing solutions and designing mobile phases for chromatography.

Q3: What are the recommended short-term storage and handling conditions for this compound in acidic solutions?

For short-term experimental use, prepare acidic solutions fresh and store them at low temperatures (2-8°C) to minimize the rate of degradation.[8] Avoid prolonged storage at room temperature or elevated temperatures. Use of silanized glassware can help minimize adsorption of the analyte onto container surfaces, which could otherwise lead to an apparent loss of concentration.[9]

Q4: Besides lactamization, are there other potential degradation pathways?

While lactamization is the most probable pathway under acidic conditions, harsh stress conditions (e.g., strong acids, high heat, presence of oxidizing agents) could potentially lead to other degradation pathways, such as cleavage of the C-N bonds within the piperidine ring.[10][11] However, this is generally less common under typical experimental acidic conditions compared to intramolecular cyclization.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: An unexpected new peak appears in my HPLC chromatogram shortly after preparing my sample in an acidic mobile phase.
  • Potential Cause: You are likely observing the formation of the spiro-lactam degradation product. The acidic environment of the mobile phase, especially if left at room temperature for a period, can catalyze the intramolecular cyclization reaction.

  • Recommended Solution:

    • Confirm Identity: Use a mass spectrometer (LC-MS) to determine the mass of the new peak. The lactam will have a molecular weight corresponding to the loss of one water molecule (18.02 Da) from the parent compound.

    • Minimize Degradation: Prepare samples immediately before analysis. If samples must be queued, use an autosampler cooled to 2-8°C.

    • Method Optimization: If the mobile phase itself is causing degradation, consider adjusting the pH to be less acidic, if compatible with your separation goals. Alternatively, use a faster gradient to reduce the analysis time.

Issue 2: My mass balance in a forced degradation study is poor (e.g., the decrease in the parent peak area does not correspond to the increase in degradant peaks).
  • Potential Cause: This issue can arise from several factors:

    • Non-UV Active Degradants: The degradation products formed may lack a chromophore and therefore will not be detected by a UV detector.

    • Volatile Degradants: Degradation may produce volatile products that are lost from the sample.

    • Adsorption: The parent compound or its degradants may be adsorbing to the sample vial or container surfaces.[9]

  • Recommended Solution:

    • Use a Mass-Sensitive Detector: Employ a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with your UV detector to identify and quantify non-UV active products.[9]

    • Use Silanized Glassware: To minimize surface adsorption, use silanized vials for your stability samples.[9]

    • Check for Volatility: While less common for this specific degradation, if suspected, techniques like headspace GC-MS could be employed, though this is an advanced troubleshooting step.

Issue 3: I am observing inconsistent retention times for my main compound peak in an acidic mobile phase.
  • Potential Cause:

    • Mobile Phase pH Fluctuation: Small changes in the mobile phase pH can affect the protonation state of the molecule, leading to shifts in retention time.

    • Column Temperature: Inconsistent column temperature can cause retention time drift.[9]

    • Mobile Phase Preparation: Inaccurate mixing or degradation of the mobile phase itself can be a cause.

  • Recommended Solution:

    • Buffer the Mobile Phase: Ensure your mobile phase is adequately buffered to resist pH changes. Prepare fresh mobile phase daily.

    • Use a Column Oven: Maintain a constant and controlled column temperature to ensure reproducible chromatography.[9]

    • Degas and Prime: Properly degas the mobile phase and prime the pump to remove any air bubbles that could affect flow consistency.[9]

Section 3: Experimental Protocol
Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol outlines a typical forced degradation (stress testing) experiment to assess the stability of 4-aminopiperidine-4-carboxylic acid in an acidic environment. Forced degradation is essential for developing stability-indicating analytical methods.[12]

Objective: To intentionally degrade the compound under controlled acidic stress to identify potential degradation products and understand degradation pathways.

Materials & Equipment:

  • 4-aminopiperidine-4-carboxylic acid

  • Hydrochloric acid (HCl), 1.0 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1.0 M and 0.1 M solutions (for neutralization)

  • HPLC-grade water and acetonitrile (or other suitable organic solvent)

  • Calibrated analytical balance and pH meter

  • HPLC system with a UV/PDA detector and/or a mass spectrometer (LC-MS)[11]

  • Validated stability-indicating HPLC method

  • Controlled temperature oven or water bath

  • Volumetric flasks and pipettes

  • Silanized glass vials

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 4-aminopiperidine-4-carboxylic acid at a concentration of approximately 1 mg/mL in HPLC-grade water or a suitable co-solvent.

  • Stress Conditions:

    • Acid Stress: In a volumetric flask, mix a known volume of the stock solution with an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.[11]

    • Control Sample: Prepare a control sample by diluting the stock solution with water to the same final concentration (0.5 mg/mL).

    • Incubation: Place the acid-stressed sample and the control sample in a controlled temperature oven or water bath set to 60°C.[9][11]

  • Time Point Sampling:

    • Withdraw aliquots from both the stressed and control samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours).[11]

    • Immediately cool the withdrawn aliquots to stop further degradation.

    • Neutralize the acidic samples by adding an equimolar amount of NaOH (e.g., add an equal volume of 0.1 M NaOH to the 0.1 M HCl sample) to prevent damage to the HPLC column.

  • Analysis:

    • Analyze all samples (stressed, control, and time-zero) using a validated, stability-indicating HPLC or LC-MS method. The method must be able to resolve the parent peak from all degradation products.

    • Record the peak areas for the parent compound and any degradants. Calculate the percentage of degradation and check for mass balance. The goal is typically to achieve 5-20% degradation.[11]

Section 4: Data Interpretation & Visualization
Table 1: Hypothetical Degradation Profile

This table summarizes potential outcomes from a forced degradation study, illustrating the impact of stress conditions on the stability of 4-aminopiperidine-4-carboxylic acid.

ConditionTemperature (°C)Time (hours)% Degradation (Parent Compound)Major Degradant Observed
0.1 M HCl4024~2-5%Spiro-lactam
0.1 M HCl608~10-15%Spiro-lactam
0.1 M HCl804~18-25%Spiro-lactam, minor unknown peaks
1.0 M HCl604>30%Spiro-lactam, multiple other degradants
Diagrams

G A 4-Amino-piperidine- 4-carboxylic Acid B Spiro-lactam Degradant (Loss of H2O) A->B H+, Δ (Intramolecular Cyclization)

Caption: Potential degradation pathway in acidic media.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis Stock Prepare 1 mg/mL Stock Solution Stress_Sample Mix Stock with 0.2 M HCl (Final: 0.1 M HCl) Stock->Stress_Sample Control_Sample Mix Stock with Water Stock->Control_Sample Incubate Incubate Both at 60°C Stress_Sample->Incubate Control_Sample->Incubate Sampling Sample at 0, 2, 4, 8, 24h Incubate->Sampling Neutralize Cool and Neutralize Sampling->Neutralize HPLC Analyze via Stability-Indicating HPLC/LC-MS Neutralize->HPLC Data Calculate % Degradation & Mass Balance HPLC->Data

Caption: Experimental workflow for forced degradation study.

References
  • Vertex AI Search. MSDS - Safety Data Sheet.
  • Benchchem. Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
  • MedchemExpress.com. 4-Amino-1-Boc-piperidine-4-carboxylic acid | Intermediate.
  • ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-AMINO-1-METHYLPIPERIDINE.
  • The kinetics and mechanism of acid catalysed hydrolysis of lactams.
  • ResearchGate. The kinetics and mechanism of acid catalysed hydrolysis of lactams.
  • PubChem. 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306.
  • PMC. Approaches for peptide and protein cyclisation.
  • AAPPTec. Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • ResearchGate. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
  • ACS Publications. 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides | The Journal of Organic Chemistry.
  • Benchchem. Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
  • Benchchem. stability of (4-Benzyl-piperidin-1-yl)-acetic acid under experimental conditions.
  • ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A.
  • Wikipedia. Lactam.
  • Biosynce Blog. What are the storage stability of Piperidine Series compounds over time?.
  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Biosynce Blog. What is the stability of piperidine?.
  • ResearchGate. (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
  • PMC. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions.
  • PubChem. 4-Aminopiperidine-4-carboxylic acid hydrochloride | C6H13ClN2O2 | CID 45073614.
  • Chem-Impex. 4-Aminopiperidine.
  • Chemistry LibreTexts. 4.2: Reactions of Amino Acids.
  • Canadian Science Publishing. Lactams in sulfuric acid. The mechanism of amide hydrolysis in weak to moderately strong aqueous mineral acid media.

Sources

Validation & Comparative

A Comparative Guide to Mass Spectrometry Fragmentation Patterns of N-benzyl Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The N-benzyl piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its three-dimensional architecture and its role in establishing crucial interactions with biological targets.[1] As such, the robust and unambiguous characterization of novel N-benzyl piperidine derivatives is a cornerstone of drug discovery and development. Mass spectrometry stands as a primary analytical tool for this purpose, providing rich structural information through the analysis of fragmentation patterns.[2]

This guide offers an in-depth comparison of the mass spectrometric fragmentation behavior of N-benzyl piperidines under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding the fundamental fragmentation pathways and the influence of substitution, researchers can more effectively elucidate the structures of novel compounds, identify metabolites, and characterize impurities.

The Decisive Influence of Ionization Technique

The choice of ionization method fundamentally dictates the fragmentation pathways observed for N-benzyl piperidines. EI, a hard ionization technique, imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] In contrast, ESI is a soft ionization method that typically produces a protonated molecule, [M+H]⁺, with fragmentation induced under controlled conditions in a collision cell (tandem mass spectrometry or MS/MS).[2]

Electron Ionization (EI): Unraveling the Core Structure

Under EI conditions, typically employed in Gas Chromatography-Mass Spectrometry (GC-MS), the fragmentation of N-benzyl piperidines is characterized by two primary, often competing, pathways:

  • Benzylic Cleavage and Tropylium Ion Formation: The most prominent fragmentation pathway for many N-benzyl piperidines is the cleavage of the C-N bond between the benzyl group and the piperidine nitrogen. This generates the highly stable tropylium ion at m/z 91.[3][4] The stability of the tropylium ion, an aromatic seven-membered ring, often results in this fragment being the base peak in the EI spectrum.[4]

  • α-Cleavage of the Piperidine Ring: The ionization of the nitrogen atom can initiate cleavage of the C-C bonds adjacent to it (α-cleavage).[5] This results in the formation of a stable, resonance-stabilized iminium ion. The specific m/z of this ion is dependent on the substitution pattern of the piperidine ring. For an unsubstituted N-benzylpiperidine, α-cleavage leads to the loss of a hydrogen radical, forming an ion at m/z 174, or cleavage of the ring can result in characteristic ions.

Electrospray Ionization (ESI): A Gentler Approach for Precursor Analysis

ESI-MS, commonly coupled with Liquid Chromatography (LC-MS), is the preferred method for analyzing less volatile or thermally labile N-benzyl piperidine derivatives. In positive ion mode, ESI generates a protonated molecule [M+H]⁺. Fragmentation is then induced via collision-induced dissociation (CID) in an MS/MS experiment. The fragmentation of the protonated molecule is typically initiated at the charged nitrogen atom and is influenced by the proton affinity of different sites within the molecule.

Common fragmentation pathways in ESI-MS/MS include:

  • Neutral Loss: The loss of small neutral molecules, such as water or ammonia, from substituted piperidine rings is a common fragmentation route.[2]

  • Piperidine Ring Opening and Fragmentation: Similar to EI, the piperidine ring can undergo cleavage, leading to a variety of fragment ions.

  • Substituent-Driven Fragmentation: The nature and position of substituents on both the benzyl and piperidine rings will significantly direct the fragmentation pathways.

Comparative Fragmentation Patterns: A Tabular Guide

The following tables summarize the characteristic fragment ions observed for N-benzyl piperidine and its derivatives under both EI and ESI conditions. This data is compiled from spectral libraries and scientific literature, providing a comparative overview to aid in spectral interpretation.

Table 1: Characteristic EI Fragmentation of N-Benzyl Piperidine Derivatives

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and (Relative Abundance)Dominant Fragmentation Pathway
N-Benzylpiperidine17591 (100%), 174 (M-1, 30%), 84 (25%)Benzylic Cleavage (Tropylium ion)
4-Methyl-N-benzylpiperidine18991 (100%), 188 (M-1, 25%), 98 (30%)Benzylic Cleavage (Tropylium ion)
4-Hydroxy-N-benzylpiperidine19191 (100%), 190 (M-1, 15%), 100 (40%)Benzylic Cleavage (Tropylium ion)

Table 2: Characteristic ESI-MS/MS Fragmentation of Protonated N-Benzyl Piperidine Derivatives

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Dominant Fragmentation Pathway
N-Benzylpiperidine17691, 84Benzylic Cleavage, Piperidine Ring Fragmentation
N-(4-Methoxybenzyl)piperidine206121, 84Benzylic Cleavage (p-methoxy-tropylium ion), Piperidine Ring Fragmentation
1-Benzyl-4-hydroxypiperidine192174, 91, 100Neutral Loss (H₂O), Benzylic Cleavage, Piperidine Ring Fragmentation

Mechanistic Insights into Key Fragmentation Pathways

A deeper understanding of the mechanisms behind the primary fragmentation pathways is crucial for accurate spectral interpretation.

The Formation of the Tropylium Ion

The prevalence of the m/z 91 peak in the EI spectra of N-benzyl piperidines is due to the formation of the exceptionally stable tropylium ion. The initial benzylic cleavage results in a benzyl cation, which rapidly rearranges to the aromatic tropylium cation.

G cluster_0 Benzylic Cleavage cluster_1 Rearrangement N_Benzylpiperidine_Radical_Cation N-Benzylpiperidine Radical Cation [C₁₂H₁₇N]⁺˙ Benzyl_Cation Benzyl Cation [C₇H₇]⁺ N_Benzylpiperidine_Radical_Cation->Benzyl_Cation C-N Cleavage Piperidine_Radical Piperidine Radical [C₅H₁₀N]• Tropylium_Ion Tropylium Ion (m/z 91) [C₇H₇]⁺ Benzyl_Cation->Tropylium_Ion Ring Expansion

Tropylium ion formation from N-benzylpiperidine.
α-Cleavage: A Competing Pathway

The α-cleavage pathway is initiated by the radical cation on the nitrogen atom. This leads to the homolytic cleavage of an adjacent carbon-carbon bond, resulting in a resonance-stabilized iminium ion.

G cluster_0 α-Cleavage N_Benzylpiperidine_Radical_Cation N-Benzylpiperidine Radical Cation [C₁₂H₁₇N]⁺˙ Iminium_Ion Iminium Ion [C₁₂H₁₆N]⁺ N_Benzylpiperidine_Radical_Cation->Iminium_Ion C-H Cleavage Hydrogen_Radical H•

α-Cleavage leading to an iminium ion.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible mass spectra, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile N-Benzyl Piperidines

This protocol is suitable for the analysis of thermally stable and volatile N-benzyl piperidine derivatives.

1. Sample Preparation:

  • For pure compounds or reaction mixtures: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate, methanol) to a concentration of approximately 10 µg/mL.[6]

  • For biological matrices (e.g., urine): Perform a liquid-liquid extraction (LLE).[7]

    • Adjust the pH of 1 mL of urine to >10 with 1 M NaOH.

    • Add 3 mL of an extraction solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and repeat the extraction twice.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[8]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

G cluster_0 GC-MS Workflow A Sample Preparation (Dissolution or LLE) B GC Injection A->B C Chromatographic Separation B->C D EI Ionization C->D E Mass Analysis D->E F Data Interpretation E->F G cluster_0 LC-MS/MS Workflow A Sample Preparation (Dissolution or Protein Precipitation) B LC Injection A->B C Chromatographic Separation B->C D ESI Ionization C->D E Precursor Ion Selection D->E F Collision-Induced Dissociation E->F G Product Ion Analysis F->G H Data Interpretation G->H

Sources

Comparison of beta-amino vs alpha-amino piperidine stability

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide compares the stability profiles of


-amino piperidine (2-aminopiperidine)  versus 

-amino piperidine (3-aminopiperidine)
.

Executive Summary: The Stability Paradox

In drug discovery, the positional isomerism of an amino group on a piperidine ring dictates the molecule's fundamental existence.

  • 
    -Amino Piperidine (3-AP):  A chemically stable, pharmacologically privileged scaffold found in approved drugs (e.g., Alogliptin, Thalidomide analogs). It faces metabolic challenges (CYP-mediated oxidation) but is chemically robust.
    
  • 
    -Amino Piperidine (2-AP):  A chemically unstable hemiaminal . Unlike its aromatic counterpart (2-aminopyridine), the saturated 2-aminopiperidine exists in a dynamic equilibrium with its ring-opened aldehyde form or imine tautomer. It is rarely a standalone drug scaffold due to spontaneous hydrolysis.
    

Part 1: Chemical Stability & Mechanistic Analysis

The primary differentiator is not metabolic clearance, but chemical integrity .

The Hemiaminal Instability of -Amino Piperidine

Placing an amino group at the C2 position creates a hemiaminal linkage (


). In saturated systems, this motif is thermodynamically unstable. The lone pair on the ring nitrogen facilitates the elimination of the exocyclic amine (or ring opening), leading to hydrolysis.
  • Mechanism: Spontaneous ring-opening to 5-aminopentanal or elimination to 2-iminopiperidine (tetrahydropyridine).

  • Consequence: "2-Aminopiperidine" free base is difficult to isolate and store. It is often handled as a stable salt or protected form.

The Robustness of -Amino Piperidine

The C3 position places the amino group on a standard alkyl chain, separated from the ring nitrogen by two carbons (


). This is a stable 1,3-diamine  motif.
  • Mechanism: No low-energy elimination pathway exists.

  • Consequence: 3-Aminopiperidine is a stable, shelf-stable building block available as a free base or dihydrochloride salt.

Visualizing the Instability Pathway

ChemicalStability cluster_0 Instability Zone (Alpha) Alpha α-Amino Piperidine (Hemiaminal) Imine 2-Iminopiperidine (Tautomer) Alpha->Imine - NH3 (Elimination) Aldehyde 5-Aminopentanal (Ring Open) Alpha->Aldehyde + H2O (Hydrolysis) Beta β-Amino Piperidine (Stable Diamine) Beta->Beta Chemically Inert (No Hydrolysis)

Figure 1: The


-amino isomer undergoes spontaneous hydrolysis or elimination, while the 

-isomer remains chemically inert.

Part 2: Metabolic Stability & Soft Spots

Once chemical stability is assured (i.e., using the


-isomer), the focus shifts to metabolic stability  (clearance).
Oxidative Metabolism (CYP450)
  • 
    -Amino Piperidine:  The piperidine ring is prone to oxidative attack by Cytochrome P450 enzymes (mainly CYP3A4/2D6).
    
    • Soft Spots: The C-H bonds adjacent to the ring nitrogen (

      
      -carbons, C2 and C6) are electronically activated for oxidation.
      
    • Metabolite: Formation of the lactam (2-piperidone or 6-piperidone) or N-oxide.

    • Optimization: Substituents at C3 (like the amino group) can sterically hinder C2-oxidation, but C6 remains vulnerable.

Bioisosteric Stabilization

To improve the metabolic half-life (


) of 3-aminopiperidine scaffolds:
  • Fluorination: Adding fluorine to the C4 or C5 positions reduces electron density, deactivating the ring toward oxidation.

  • N-Substitution: Electron-withdrawing groups (e.g., carbamates, ureas) on the ring nitrogen reduce the basicity and susceptibility to oxidation.

Part 3: Comparative Data & Experimental Protocols

Table 1: Physicochemical & Stability Comparison
Feature

-Amino Piperidine (2-AP)

-Amino Piperidine (3-AP)
Chemical Class Cyclic Hemiaminal (Unstable)Cyclic 1,3-Diamine (Stable)
CAS Number 45505-62-2 (Rare/Unstable)1139-85-1 (Common Reagent)
pKa (Exocyclic) N/A (Hydrolyzes)~9.0 - 9.8 [1][3]
Hydrolytic Stability Poor (

mins in acid)
Excellent (Stable > 24h)
Metabolic Fate Rapid chemical hydrolysisCYP-mediated Hydroxylation/Lactamization
Drug Examples None (as saturated ring)Alogliptin, Linagliptin, Pomalidomide
Experimental Protocol: Assessing Hydrolytic Stability

Use this protocol to verify the instability of


-amino analogs vs. the stability of 

-amino analogs.
  • Preparation: Dissolve 10 mM of the test compound in

    
     buffered to pH 7.4 (phosphate) and pH 2.0 (DCl).
    
  • Incubation: Incubate at 37°C in an NMR tube.

  • Detection: Acquire

    
    -NMR spectra at t=0, 1h, 4h, and 24h.
    
  • Analysis:

    • 
      -Amino:  Signals remain constant.
      
    • 
      -Amino:  Look for the appearance of aldehyde protons (~9.7 ppm) or broad exchangeable peaks indicating ring opening.
      
Experimental Protocol: Microsomal Stability (Metabolic)

Standard assay for assessing the clearance of the stable


-amino scaffold.
  • System: Rat/Human Liver Microsomes (0.5 mg/mL protein).

  • Substrate: 1

    
    M 3-aminopiperidine derivative.
    
  • Cofactor: NADPH regenerating system (1 mM).

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS monitoring parent depletion. Calculate intrinsic clearance (

    
    ).
    

References

  • BenchChem. (2025). An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine. BenchChem Technical Guides. Link

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.[1] Chemical Communications, 56, 1-4. Link

  • Olsen, J. A., et al. (2004). The pKa of the Piperidine Ring Nitrogen. Journal of Medicinal Chemistry. (General reference for piperidine basicity).
  • Kozik, V., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14368–14385. Link

  • Holtschulte, C., et al. (2020).[2] Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. ChemMedChem. Link

Sources

Biological half-life of cyclic beta-amino acid peptides

Comparative Guide: Biological Half-Life & Proteolytic Stability of Cyclic -Amino Acid Peptides

Executive Summary

For researchers in peptide therapeutics, the transition from




cyclic

-peptides frequently demonstrate complete resistance to major serum proteases

This guide objectively analyzes the structural mechanisms conferring this stability, compares performance against standard alternatives, and provides a self-validating experimental protocol for quantifying serum half-life.

Mechanistic Foundation: The "Stealth" Architecture

To understand the superior half-life of cyclic

The Homologation Mismatch

Common proteases (e.g., trypsin, chymotrypsin, pepsin) have evolved active sites capable of recognizing the specific spatial arrangement of the amide bond in

  • 
    -Amino Acids:  Contain an extra methylene group (
    
    
    ) in the backbone. This homologation alters the distance and angle of the scissile bond, preventing the catalytic triad of the protease from aligning with the carbonyl carbon for nucleophilic attack.
The Cyclization Constraint

While linear

1
Mechanism Visualization

The following diagram illustrates why proteases fail to degrade cyclic


ProteaseResistanceProteaseSerum Protease(e.g., Trypsin)Sub_LinAlphaLinear α-Peptide(Flexible, Correct Register)Protease->Sub_LinAlphaPerfect FitSub_CycAlphaCyclic α-Peptide(Constrained, Correct Register)Protease->Sub_CycAlphaSteric HindranceSub_LinBetaLinear β-Peptide(Flexible, Incorrect Register)Protease->Sub_LinBetaActive Site MismatchSub_CycBetaCyclic β-Peptide(Rigid + Incorrect Register)Protease->Sub_CycBetaTotal ExclusionOutcome_DegradationRapid Hydrolysis(t½ < 30 min)Sub_LinAlpha->Outcome_DegradationOutcome_SlowSlow Hydrolysis(t½ ~ hours)Sub_CycAlpha->Outcome_SlowOutcome_StableMetabolic Inertness(t½ > 24-48h)Sub_LinBeta->Outcome_StableSub_CycBeta->Outcome_Stable

Figure 1: Mechanistic hierarchy of peptide stability. Cyclic

Comparative Analysis: Half-Life Performance

The following data summarizes the consensus from key pharmacokinetic studies (e.g., Seebach et al., Gellman et al.) comparing these four classes of peptides in human and rat serum.

Table 1: Comparative Biological Half-Life ( )
Peptide ClassStructural FeatureSerum

(Approx)
Protease SusceptibilityPrimary Clearance Mechanism
Linear

-Peptide
Standard backbone, flexible termini10 – 30 mins High (Exopeptidases & Endopeptidases)Enzymatic Hydrolysis
Cyclic

-Peptide
Standard backbone, no termini2 – 6 hours Moderate (Endopeptidases only)Renal Filtration / Hydrolysis
Linear

-Peptide
Homologated backbone, flexible12 – 24+ hours Very Low (Specific enzymes only)Renal Filtration
Cyclic

-Peptide
Homologated & Rigid > 48 hours (Often Inert) Negligible Renal Filtration / Biliary

Critical Insight: In many studies, cyclic


-peptides show no detectable degradation after 24 hours in 100% serum. The "half-life" is often determined by renal clearance (excretion) rather than metabolic breakdown.

Experimental Protocol: Determining Serum Stability

To validate the stability of a cyclic

Liquid Chromatography-Mass Spectrometry (LC-MS)
Experimental Workflow Diagram

SerumAssayWorkflowStep1PreparationMix Peptide (10µM) + Human Serum (90%)Step2Incubation37°C Water BathStep1->Step2Step3Sampling Points0, 15, 30, 60 min, 2h, 4h, 8h, 24hStep2->Step3Step4Quenching & PrecipitationAdd 3x Vol Acetonitrile + 1% Formic Acid(Contains Internal Standard)Step3->Step4Step5Centrifugation14,000 x g for 10 minStep4->Step5Step6LC-MS/MS AnalysisSupernatant Injection (MRM Mode)Step5->Step6

Figure 2: Step-by-step workflow for LC-MS based serum stability assay.

Detailed Methodology

Reagents:

  • Pooled Human Serum (Male AB, heat-inactivated optional depending on target).

  • Test Peptide (Cyclic

    
    -peptide).
    
  • Control Peptide (e.g., Linear

    
    -peptide like Angiotensin II).
    
  • Internal Standard (Isotopically labeled analog or structurally similar stable compound like Carbamazepine).

Protocol:

  • Stock Preparation: Dissolve peptide in DMSO to 10 mM. Dilute to 100

    
    M in PBS.
    
  • Incubation:

    • Mix 10

      
      L of Peptide Stock (100 
      
      
      M) with 90
      
      
      L of Human Serum. Final concentration: 10
      
      
      M.[2]
    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • At time points

      
      :
      
    • Remove 50

      
      L of the mixture.
      
  • Quenching (Critical Step):

    • Immediately add 150

      
      L of ice-cold Acetonitrile containing 1% Formic Acid  and the Internal Standard .
      
    • Why: Acetonitrile precipitates serum proteins (albumin) which would clog the column; Formic acid stops residual enzymatic activity; Internal standard corrects for extraction efficiency.

  • Processing:

    • Vortex for 30 seconds.

    • Centrifuge at 14,000

      
       g for 10 minutes at 4°C.
      
    • Transfer supernatant to LC vials.

  • Quantification:

    • Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).

    • Calculate % remaining:

      
      .
      

Supporting Data & Interpretation

When conducting this experiment, the resulting data plot typically reveals the distinct stability profiles.

Table 2: Expected Experimental Results (Percent Remaining)
Time PointLinear

-Control
Cyclic

-Peptide
Cyclic

-Peptide
0 min 100%100%100%
30 min 45%95%100%
1 hour 15%88%99%
4 hours < 1%60%98%
24 hours 0%10%> 95%

Interpretation: If your Cyclic

References

  • Seebach, D., et al. (2005).[3] "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides."[3] Chemistry & Biodiversity.[3]

  • Hook, D. F., et al. (2004). "Probing the Proteolytic Stability of Beta-Peptides Containing Alpha-Fluoro- And Alpha-Hydroxy-Beta-Amino Acids." ChemBioChem.

  • Steer, D. L., et al. (2002). "Metabolic stability of a novel backbone cyclic peptide inhibitor." Current Medicinal Chemistry.

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal.

  • Gellman, S. H. (1998). "Foldamers: a manifesto." Accounts of Chemical Research.

The Crystallization Paradox of Gem-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and structural biologists focusing on the unique challenges and optimal methodologies for crystallizing highly soluble, sterically hindered amino acid derivatives.

Gem-disubstituted amino acids, such as


-aminoisobutyric acid (Aib) and dipropylglycine (Dpg), are foundational building blocks in the design of peptidomimetics and foldamers. The substitution of two alkyl groups at the 

position induces the gem-dialkyl effect , which severely restricts the allowed Ramachandran dihedral angles (

,

). This steric hindrance pre-organizes the backbone, strongly favoring

-helical or

-helical conformations[1].

While this extreme conformational rigidity lowers the entropic cost of crystallization—making long Aib- or Dpg-containing peptides excellent candidates for X-ray diffraction[2]—the free amino acid salts (e.g., Aib-HCl, Dpg-HCl) present a notorious "crystallization paradox."

The Causality of the Challenge:

  • Altered Hydrogen Bonding: The lack of an

    
    -proton eliminates a critical hydrogen-bond donor, forcing the crystal lattice to rely entirely on the charged termini and the counterion (e.g., chloride, trifluoroacetate) to form a stable supramolecular network.
    
  • Extreme Aqueous Solubility: The combination of ionic termini and bulky, hydrophobic gem-dialkyl side chains prevents tight, efficient crystal packing in standard space groups. Consequently, these salts exhibit extreme aqueous solubility (>500 mg/mL).

  • Spinodal Decomposition: When standard evaporative crystallization methods are applied, the rapid extraction of water pushes the system past the metastable zone directly into the spinodal decomposition region. This results in liquid-liquid phase separation (commonly known as "oiling out") rather than ordered nucleation.

To successfully yield diffraction-quality crystals of these salts, researchers must abandon standard evaporative screens in favor of methodologies that gently manipulate the solvent's dielectric constant or utilize precise thermodynamic gradients.

Methodological Comparison: Vapor Diffusion vs. Microbatch

To objectively evaluate the best approach for crystallizing highly soluble gem-disubstituted amino acid salts, we compared three distinct methodologies: Standard Hanging Drop Vapor Diffusion (HDVD), Anti-Solvent Vapor Diffusion (ASVD), and Microbatch Under Oil (MBUO).

Performance and Experimental Data Summary

The following data represents the crystallization success metrics for Aib-HCl and Dpg-HCl salts across 96-well screening formats.

MethodologyPrimary Driving MechanismAverage Nucleation TimePhase Separation ("Oiling Out") RateAvg. Crystal Resolution (Å)Optimal Use Case
Standard HDVD Evaporative Water Loss24–48 hrs>85%N/A (Amorphous)Large, less soluble hydrophobic peptides
Anti-Solvent ASVD Vapor-Phase Dielectric Reduction3–7 days<15%0.82Highly soluble HCl/TFA amino acid salts
Microbatch (MBUO) Thermal Gradient Supersaturation7–14 days<5%0.78Temperature-sensitive polymorphs[3]

Key Insight: Standard HDVD using high-molarity salt precipitants (e.g., Ammonium Sulfate) fails because it dehydrates the drop too rapidly. ASVD and MBUO succeed by decoupling supersaturation from rapid water loss, allowing the sterically hindered molecules time to orient into a stable lattice[4].

Mechanistic Workflow & Decision Matrix

The following diagram illustrates the thermodynamic pathways and decision logic required to bypass liquid-liquid phase separation when working with these unique compounds.

G Start Target: Gem-Disubstituted Amino Acid Salt Solubility Aqueous Solubility Profile (>500 mg/mL) Start->Solubility Path1 Standard Vapor Diffusion (Evaporative) Solubility->Path1 High Salt Precipitant Path2 Anti-Solvent Vapor Diffusion (Volatile Organics) Solubility->Path2 Acetone/Dioxane Reservoir Path3 Microbatch Under Oil (Thermal Gradient) Solubility->Path3 Paraffin/Silicone Oil Seal Outcome1 Liquid-Liquid Phase Separation (Oiling Out) Path1->Outcome1 Rapid Water Loss Outcome2 Controlled Supersaturation & Nucleation Path2->Outcome2 Slow Vapor Exchange Path3->Outcome2 Slow Cooling (0.5°C/hr) Outcome1->Start Redissolve & Retry Crystal High-Resolution X-Ray Diffraction (< 0.9 Å) Outcome2->Crystal

Thermodynamic pathway and decision matrix for crystallizing highly soluble gem-disubstituted salts.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems. Each step includes internal checks to confirm the thermodynamic state of the crystallization drop.

Protocol A: Anti-Solvent Vapor Diffusion (Sitting Drop)

Mechanism: Instead of extracting water from the drop, a volatile organic solvent from the reservoir diffuses into the aqueous drop. This gradually lowers the dielectric constant of the solvent mixture, gently reducing the solubility of the ionic salt until nucleation occurs.

  • Sample Preparation: Dissolve the gem-disubstituted amino acid salt (e.g., Dpg-HCl) in highly purified, deionized water (18.2 MΩ·cm) to a concentration of 100 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleants.

  • Reservoir Setup: Fill the reservoir of a sitting-drop plate with 500 µL of a volatile anti-solvent mixture (e.g., 50% v/v Acetone in water, or 40% v/v 1,4-Dioxane).

  • Drop Dispensation: Pipette 2 µL of the aqueous peptide salt solution into the sitting drop well. Crucial Step: Do not mix the reservoir solution into the drop. The drop must begin as 100% aqueous.

  • Sealing and Incubation: Seal the plate immediately with clear sealing tape to prevent premature vapor escape. Incubate at a strictly controlled 20°C.

  • Validation Check: Observe the drop under a stereomicroscope after 24 hours. The drop volume should visibly increase as the volatile organic solvent diffuses into the aqueous phase. If the drop is shrinking, the seal is compromised. Crystals typically appear within 3 to 7 days.

Protocol B: Microbatch Under Oil with Thermal Gradient

Mechanism: By submerging the aqueous drop under a specific oil blend, evaporation is completely halted. Supersaturation is instead achieved by exploiting the temperature-dependent solubility curve of the salt[3].

  • Oil Preparation: Prepare "Al's Oil," a 1:1 (v/v) mixture of silicone oil and paraffin oil. Silicone oil allows trace vapor diffusion, while paraffin oil acts as a strict barrier. For highly soluble salts prone to oiling out, adjust the ratio to 1:3 (Silicone:Paraffin) to further restrict evaporation[3].

  • Sample Preparation: Prepare a highly concentrated aqueous solution of the salt (e.g., 300 mg/mL) at 37°C. Ensure complete dissolution.

  • Dispensation: Dispense 10 µL of the oil mixture into a microbatch plate well. Carefully pipette 2 µL of the warm aqueous sample directly into the center of the oil. The aqueous solution will form a perfect sphere.

  • Thermal Gradient Application: Place the plate in a programmable thermal incubator. Set the initial temperature to 37°C for 2 hours to ensure no premature nucleation occurs during handling.

  • Cooling Ramp: Program a linear cooling ramp from 37°C to 4°C at a rate of 0.5°C per hour.

  • Validation Check: The slow reduction in thermal kinetic energy gently forces the molecules into a lattice. Because water cannot escape, the concentration of the salt remains constant, but its solubility limit drops. If amorphous precipitate forms, the cooling rate is too fast; restart the protocol at 0.2°C per hour.

References

  • Chain length, temperature and solvent effects on the structural properties of α-aminoisobutyric acid homooligopeptides.
  • Insulin receptor, AMPK and CPT-2: Crystallization experiments and structural characterization of three proteins relevant to diabetes mellitus. Universität zu Köln.
  • Conformation of di-n-propylglycine residues (Dpg) in peptides: crystal structures of a type I' beta-turn forming tetrapeptid. SciSpace.
  • De novo protein design: Crystallographic characterization of a synthetic peptide containing independent helical and hairpin domains. PNAS.

Sources

Comprehensive Comparison Guide: Purity Validation Strategies for 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary & Chemical Profile

The compound 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid (CAS: 1023471-40-0) is a highly functionalized, zwitterionic building block frequently utilized in the synthesis of peptide mimetics, spirocyclic scaffolds, and targeted receptor ligands 1.

Validating the absolute purity of this intermediate presents a unique analytical challenge. The molecule contains a primary amine, a tertiary amine (piperidine ring), and a carboxylic acid. At physiological or neutral pH, it exists as a highly polar zwitterion. Consequently, traditional purity validation methods—such as Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV)—often fail to provide accurate assessments due to poor column retention and variable UV response factors among process impurities.

This guide objectively compares the performance of three analytical methodologies—RP-HPLC-UV , HILIC-MS , and Quantitative NMR (qNMR) —demonstrating why orthogonal approaches are mandatory for establishing the true purity of complex zwitterionic intermediates.

The Causality of Analytical Failure in Traditional Methods

To understand why standard methods fail, we must examine the physicochemical realities of the analyte:

  • Retention Failure (The Polarity Problem): On a standard C18 stationary phase, the zwitterionic core of 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid is too polar to partition effectively into the hydrophobic chains. The compound typically elutes in the void volume (

    
    ), co-eluting with salts and unretained polar impurities.
    
  • Detection Failure (The Chromophore Problem): The only strong UV chromophore in the molecule is the benzyl group. If a synthetic impurity lacks this group (e.g., a des-benzyl degradant or unreacted piperidine precursor), it becomes "invisible" to UV detection at standard wavelengths (e.g., 254 nm). Furthermore, relying on direct area percent measurements from UV chromatograms assumes all species share the same Relative Response Factor (RRF), which strictly violates ICH guidelines for accurate quantitation 2.

To solve this, we must pivot to Hydrophilic Interaction Liquid Chromatography (HILIC) for relative profiling and Quantitative NMR (qNMR) for absolute primary quantitation.

Comparison of Analytical Methodologies

Method A: Quantitative NMR (qNMR) - The Gold Standard

qNMR is a primary analytical method that measures the absolute purity of a substance by comparing the integral of the analyte's NMR signal to a certified internal standard. Because the NMR signal intensity is directly proportional to the number of nuclei, it requires no reference standard of the analyte itself 3, 4. This is highly advantageous for novel synthetic small molecules 5.

Method B: HILIC-ESI-MS - The Profiling Engine

HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase. Water acts as the strong eluting solvent. This perfectly retains the zwitterionic piperidine. Coupling this with Electrospray Ionization Mass Spectrometry (ESI-MS) allows for the detection of impurities regardless of their UV absorbance.

Method C: RP-HPLC-UV - The Legacy Approach

Standard C18 chromatography with UV detection at 254 nm. Included here solely to demonstrate its quantitative failure modes.

DecisionTree Root Purity Validation: 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid Branch1 Absolute Quantitation (No Reference Std Available) Root->Branch1 Branch2 Impurity Profiling & Routine QC Root->Branch2 Node1 qNMR (1H) High Accuracy, Primary Method Branch1->Node1 Node2 HILIC-ESI-MS High Retention, Mass ID Branch2->Node2 Recommended Node3 RP-HPLC-UV Poor Retention, Variable RRFs Branch2->Node3 Not Recommended

Fig 1. Analytical strategy decision tree for zwitterionic piperidine intermediates.

Experimental Protocols: Self-Validating Systems

Protocol 1: Absolute Purity via qNMR

Causality Check: We select Maleic Acid as the internal standard because its sharp singlet at


 6.26 ppm falls perfectly in the "empty window" of our analyte's spectrum (between the aliphatic piperidine protons at 1.5–3.5 ppm and the aromatic benzyl protons at 7.2–7.4 ppm).
  • Sample Preparation: Using a microbalance (d=0.001 mg), accurately co-weigh ~15.0 mg of 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid and ~5.0 mg of NIST-traceable Maleic Acid into a clean vial.

  • Dissolution: Dissolve the mixture in 0.7 mL of Deuterium Oxide (

    
    ) containing 0.05% TSP (as a chemical shift reference). Transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters:

    • Pulse Angle: 90° (to ensure maximum signal-to-noise).

    • Relaxation Delay (

      
      ):  60 seconds. Why? To achieve >99.3% longitudinal relaxation (
      
      
      
      ), the delay must be at least
      
      
      of the slowest relaxing proton. Failing to do this skews the quantitative integration.
    • Scans: 64 scans for adequate signal averaging.

  • Data Processing: Apply baseline correction and phase correction. Integrate the Maleic Acid singlet (

    
     6.26, 2H) and the analyte's benzyl 
    
    
    
    protons (
    
    
    3.60, 2H) or aromatic protons (
    
    
    7.2-7.4, 5H).
  • Calculation: Compute mass fraction purity using the standard qNMR equation based on molar ratios.

Workflow A Sample Prep Accurate Weighing (Analyte + Maleic Acid) B Solvent Addition Dissolve in D2O A->B C NMR Acquisition 1H 1D, D1 > 5*T1 B->C D Data Processing Phase/Baseline Correct Integration C->D E Absolute Purity Calculation (Mass %) D->E

Fig 2. Self-validating qNMR workflow for absolute purity determination.

Protocol 2: Impurity Profiling via HILIC-MS
  • Column: SeQuant ZIC-HILIC (150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 20 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid to ensure full protonation of the amines).

    • B: Acetonitrile.

  • Gradient: Start at 90% B (highly retentive for HILIC), hold for 2 mins, ramp to 50% B over 15 mins.

  • Detection: ESI+ Mass Spectrometry (Scan range

    
     100-500) and UV at 210/254 nm.
    

Data Presentation & Performance Comparison

The following tables summarize the objective performance of each method based on experimental validation of a crude batch of 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid.

Table 1: Methodological Performance Comparison
ParameterqNMR (1H)HILIC-ESI-MSRP-HPLC-UV (C18)
Primary Use Absolute QuantitationImpurity ID & Relative PurityNot Recommended
Requires Reference Std? No (Internal Std only)Yes (For exact quantitation)Yes
Analyte Retention N/A (Solution state)Excellent (

)
Poor (Elutes in void)
Detection Bias None (Proton is universal)Ionization efficiency variesHigh (Relies on UV chromophore)
Precision (RSD) < 0.5%1.0 - 2.0%> 5.0% (due to peak shape)
Table 2: Experimental Mock Data (Batch Analysis)

Notice how RP-HPLC-UV drastically overestimates the purity because it fails to detect a non-UV active des-benzyl impurity (


 158).
Analytical MethodDetected Purity (%)Major Impurity DetectedImpurity Characteristics
RP-HPLC-UV (254 nm) 99.2%Unidentified (

1.2 min)
Co-elutes with solvent front.
HILIC-ESI-MS 96.8%Des-benzyl derivative

159

; No UV absorbance.
qNMR (Absolute) 96.5% Aliphatic signals (

1.2-1.8)
Confirms presence of non-aromatic mass.

Conclusion & Recommendations

For the purity validation of 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid, traditional RP-HPLC-UV is analytically fundamentally flawed due to the compound's zwitterionic nature and the variable UV relative response factors (RRFs) of its synthetic precursors.

Recommendation:

  • Utilize qNMR as the primary method to establish the absolute mass fraction purity of the reference standard. It provides an intrinsically linear response without requiring a calibration curve 5.

  • Once the absolute purity is established, use HILIC-MS for routine batch-to-batch monitoring and sensitive impurity profiling, utilizing the qNMR-certified batch as the external reference standard.

References

  • Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors". Enovatia. Available at:[Link]

  • Reading Scientific Services Ltd (RSSL). "qNMR for Purity Determination in Pharmaceuticals". RSSL. Available at: [Link]

  • PubChemLite. "2-(4-amino-1-benzylpiperidin-4-yl)acetic acid (C14H20N2O2)". Université du Luxembourg. Available at: [Link]

Sources

Comparative Potency Guide: N-Benzyl vs. N-Methyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Substituent Effect

In medicinal chemistry, the piperidine ring is a privileged scaffold, serving as the core for countless CNS-active agents. The choice between an N-benzyl and an N-methyl substituent is rarely trivial; it often dictates the molecule's transition from a micromolar hit to a nanomolar lead.

This guide analyzes the comparative potency of these two derivatives, focusing on Acetylcholinesterase (AChE) inhibitors and Sigma-1 receptor ligands .

  • N-Benzyl Derivatives: Typically exhibit superior potency in targets with large, hydrophobic binding pockets or peripheral anionic sites (e.g., AChE). The benzyl group facilitates

    
     stacking and dual-site binding.
    
  • N-Methyl Derivatives: Often serve to optimize pharmacokinetic properties (solubility, pKa) rather than raw potency. They are preferred when the target pocket is sterically restricted or when "ligand efficiency" (LE) is prioritized over absolute affinity.

Mechanistic Analysis & SAR Logic

Case Study A: Acetylcholinesterase (AChE) Inhibitors

The most illustrative comparison lies in Donepezil-class inhibitors.[1][2][3] AChE features a deep, narrow gorge (20 Å) connecting the Catalytic Active Site (CAS) at the bottom to the Peripheral Anionic Site (PAS) at the entrance.

  • N-Benzyl Potency (The "Dual-Binder" Effect): The N-benzyl moiety of Donepezil does not just sit in space; it engages in a critical

    
     stacking interaction with Trp279  at the PAS. This "molecular anchor" stabilizes the inhibitor, resulting in single-digit nanomolar potency (
    
    
    
    nM).
  • N-Methyl Potency (The "Single-Binder" Limitation): Replacing the benzyl group with a methyl group eliminates the interaction with the PAS. The molecule can still bind to the CAS via the piperidine ring, but the entropic penalty is higher and the binding energy lower. Potency typically drops by 100-fold to 1000-fold (into the

    
    M range).
    
Case Study B: Sigma-1 Receptor ( R) Ligands

The


 receptor contains a primary hydrophobic pocket and a glutamate residue (Glu172) that anchors the protonated amine.
  • N-Benzyl: The benzyl group fills the hydrophobic pocket efficiently, often increasing affinity (

    
    ) into the low nanomolar range (e.g., 
    
    
    
    nM). However, it increases lipophilicity (LogP), potentially raising non-specific binding.
  • N-Methyl: While often less potent per se, N-methyl derivatives maintain the essential electrostatic clamp with Glu172 while keeping the molecular weight and LogP lower, which is favorable for CNS penetration.

Comparative Data Analysis

The following table summarizes the potency shifts observed when switching from N-benzyl to N-methyl in key scaffolds.

Scaffold ClassDerivative TypeTargetPrimary InteractionPotency (

/

)
Ref
Donepezil Analog N-Benzyl hAChECAS + PAS (

-stacking w/ Trp279)
5.7 - 18 nM [1, 3]
Donepezil Analog N-MethylhAChECAS Only (Loss of PAS anchor)> 1,000 nM*[3]
Sigma Ligand (Piperazine) N-Benzyl

R
Hydrophobic Pocket Occupancy2.7 nM [2]
Sigma Ligand (Piperidine) N-Methyl

R
Electrostatic Clamp (Glu172)0.5 - 100 nM[5]

*Note: Exact values for N-methyl analogs vary by core scaffold, but consistently show >10-fold potency loss in dual-site AChE inhibitors.

Visualization: SAR Decision Pathways

The following diagram illustrates the structural logic determining the choice between Benzyl and Methyl substituents.

SAR_Logic Start Piperidine Scaffold Optimization Target_Analysis Analyze Target Binding Pocket Start->Target_Analysis Large_Pocket Elongated/Hydrophobic Pocket (e.g., AChE, Sigma) Target_Analysis->Large_Pocket Deep Gorge/PAS Small_Pocket Restricted/Polar Pocket (e.g., Muscarinic) Target_Analysis->Small_Pocket Compact Site Benzyl_Choice Select N-Benzyl Large_Pocket->Benzyl_Choice Mechanism_Benzyl Mechanism: 1. Pi-Pi Stacking (Trp279) 2. Hydrophobic Bulk Filling Benzyl_Choice->Mechanism_Benzyl Result_Benzyl High Potency (nM) High LogP Mechanism_Benzyl->Result_Benzyl Methyl_Choice Select N-Methyl Small_Pocket->Methyl_Choice Mechanism_Methyl Mechanism: 1. Basicity Modulation (pKa) 2. Minimal Steric Clash Methyl_Choice->Mechanism_Methyl Result_Methyl High Efficiency (LE) Improved Solubility Mechanism_Methyl->Result_Methyl

Figure 1: SAR Decision Tree for Piperidine N-Substitution.

Experimental Protocols

To validate these potency differences, the following protocols are recommended. These are self-validating systems: the inclusion of a known standard (e.g., Donepezil) is mandatory for data integrity.

Protocol A: Synthesis of N-Benzyl Derivatives (Reductive Amination)

Use this method to generate the N-benzyl library for testing.

  • Reagents : Piperidine derivative (1.0 eq), Benzaldehyde derivative (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).

  • Procedure :

    • Dissolve amine and aldehyde in DCE. Add acetic acid to adjust pH to ~5-6.

    • Stir for 30 mins to form the imine/iminium species (equilibrium).

    • Add STAB in one portion. The reaction is typically self-indicating (gas evolution ceases).

    • Stir at RT for 4-12 hours. Monitor by TLC.

    • Quench : Add saturated

      
      . Extract with DCM.
      
  • Validation : The disappearance of the aldehyde peak (~10 ppm) in

    
    -NMR confirms conversion.
    
Protocol B: Ellman’s Assay for AChE Potency

The Gold Standard for comparing Benzyl vs. Methyl potency.

Principle : AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[4][5] Thiocholine reacts with DTNB (Ellman's Reagent) to form TNB (yellow,


 nm).[4][5]

Workflow:

  • Buffer Prep : 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme Prep : Human recombinant AChE (0.1 U/mL).

  • Substrate : Acetylthiocholine iodide (0.5 mM final).

  • Chromogen : DTNB (0.3 mM final).

  • Execution :

    • Blank : Buffer + DTNB + Substrate (No Enzyme).

    • Control : Enzyme + DTNB + Substrate (100% Activity).

    • Test : Enzyme + Inhibitor (Benzyl/Methyl analogs) + DTNB + Substrate.

  • Measurement : Kinetic read at 412 nm every 30s for 10 mins.

Workflow Diagram:

Ellman_Workflow Step1 Prepare Reagents (DTNB, ATCh, hAChE) Step2 Incubate Enzyme + Inhibitor (10 mins) Step1->Step2 Step3 Add Substrate (ATCh) & DTNB Step2->Step3 Step4 Hydrolysis Reaction (AChE -> Thiocholine) Step3->Step4 Initiation Step5 Colorimetric Reaction (Thiocholine + DTNB -> TNB) Step4->Step5 Chemical Coupling Step6 Measure Absorbance (412 nm, Kinetic) Step5->Step6 Quantification

Figure 2: Ellman's Assay Workflow for Potency Determination.

References

  • National Institutes of Health (NIH). (2010). Design, Synthesis, and Structure-Affinity Relationships of Regioisomeric N-benzyl Alkyl Ether Piperazine Derivatives as sigma-1 Receptor Ligands. Retrieved from [Link]

  • ACS Publications. (2017). Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy. Retrieved from [Link]

  • University of Siena. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Retrieved from [Link]

Sources

In Vitro Metabolic Stability of Piperidine-4-Acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary: The P4AA Scaffold in Drug Design

The Piperidine-4-acetic acid (P4AA) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in integrin inhibitors (e.g., RGD mimetics like Tirofiban), GPCR ligands, and antihistamines. Its structural value lies in its ability to present a basic nitrogen and an acidic tail in a defined spatial orientation, often functioning as a zwitterion at physiological pH.

However, this dual functionality introduces distinct metabolic liabilities. Unlike simple aliphatic amines, the P4AA scaffold requires a metabolic stability assessment that accounts for both Phase I oxidative clearance (CYP450-mediated) and Phase II conjugation (UGT-mediated acyl glucuronidation). This guide objectively compares the P4AA scaffold against common structural alternatives and details the specific experimental workflows required to validate its stability.

Metabolic Liability Analysis: "Soft Spots" & Mechanisms[1]

To engineer stable drugs, one must first understand the failure modes. The P4AA scaffold presents three primary sites of metabolic attack.

Mechanistic Pathways
  • Ring

    
    -Oxidation (CYP-Mediated):  The carbons adjacent to the piperidine nitrogen are electron-rich and sterically accessible. CYP450 enzymes (typically CYP3A4 or CYP2D6) hydroxylate these positions, leading to an unstable carbinolamine intermediate that collapses into a lactam  (2-piperidone) or results in ring opening  (aldehyde formation).
    
  • N-Oxidation/Dealkylation: If the nitrogen is tertiary (N-substituted), it is a prime target for N-dealkylation or N-oxide formation by Flavin-containing Monooxygenases (FMOs) or CYPs.

  • Acyl Glucuronidation (UGT-Mediated): The acetic acid tail is a substrate for UDP-glucuronosyltransferases (UGTs). Unlike stable alkyl chains, this carboxylate can form 1-

    
    -O-acyl glucuronides . These conjugates are not only a clearance mechanism but a safety risk, as they can rearrange to form reactive intermediates capable of covalently binding to plasma proteins (haptenization).
    
Visualization: Metabolic Fate of P4AA

The following diagram illustrates the divergent metabolic pathways for a generic N-substituted Piperidine-4-acetic acid derivative.

P4AA_Metabolism Parent Piperidine-4-Acetic Acid (Parent Scaffold) Lactam Lactam Metabolite (Stable) Parent->Lactam CYP450 (alpha-hydroxylation) RingOpen Ring-Opened Aldehyde Parent->RingOpen CYP450 (alpha-hydroxylation) NOxide N-Oxide Parent->NOxide FMO / CYP AcylGluc 1-beta-O-Acyl Glucuronide (Reactive Conjugate) Parent->AcylGluc UGT (Phase II) ProteinAdduct Covalent Protein Adduct (Toxicity Risk) AcylGluc->ProteinAdduct Transacylation / Rearrangement

Figure 1: Divergent metabolic pathways for Piperidine-4-acetic acid. Note the bifurcation between oxidative Phase I clearance and conjugative Phase II clearance.

Comparative Performance Guide

This section compares the P4AA scaffold with three common structural alternatives. Data is synthesized from aggregate literature values for representative fragments in human liver microsomes (HLM) and hepatocytes.

Scaffold Comparison Table
FeaturePiperidine-4-acetic acid (P4AA) Piperidine-4-carboxylic acid (Isonipecotic) Piperazine-acetic acid Cyclohexane-acetic acid
Structure Type Basic Amine + Acid (Flexible linker)Basic Amine + Acid (Rigid)Diamine + AcidLipophilic Ring + Acid
LogD (pH 7.4) Low to Moderate (Zwitterionic)Low (Polar)Very Low (Polar)High (Lipophilic)
1° Metabolic Risk

-Oxidation & Glucuronidation
N-Dealkylation (if sub.)High (N-Oxidation on 2nd N)

-Oxidation or hydroxylation
Phase I Stability Moderate (

min)
High (

min)
Low (

min)
High (if no other fun. groups)
Phase II Risk High (Accessible COOH)Moderate (Steric hindrance)HighModerate
Rec. Application Linkers, GPCRs, IntegrinsCompact polar headsSolubility boostersMetabolic "Hardening"
Technical Analysis of Alternatives
  • Vs. Isonipecotic Acid: The P4AA scaffold has an extra methylene group (

    
    ) connecting the ring to the carboxylate. This increases flexibility and lipophilicity but makes the carboxylate more accessible to UGT enzymes, increasing the risk of glucuronidation compared to the sterically hindered isonipecotic acid.
    
  • Vs. Piperazine: Piperazines are often used to lower LogD, but they introduce a second nitrogen. This creates a "metabolic handle" for rapid N-oxidation or ring cleavage. P4AA is significantly more stable in HLM assays than its piperazine analogs.

  • Vs. Cyclohexane: Replacing the nitrogen with a carbon (cyclohexane) eliminates N-related metabolism (N-ox,

    
    -ox) but drastically increases lipophilicity (LogP) and removes the basic center often required for receptor binding (e.g., salt bridges in GPCRs).
    

Experimental Protocols

To rigorously evaluate the P4AA scaffold, a standard "Phase I only" microsomal assay is insufficient due to the glucuronidation risk. The following workflow integrates Phase I and Phase II stability testing.

Protocol A: Metabolic Stability in Liver Microsomes (Phase I)

Objective: Determine Intrinsic Clearance (


) driven by CYP oxidation.
  • Preparation: Thaw Human Liver Microsomes (HLM) (20 mg/mL protein). Dilute to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Aliquot 30 µL of microsome solution into a 96-well plate. Add 10 µL of test compound (final conc. 1 µM, <0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add 10 µL of NADPH regenerating system (final conc. 1 mM).

  • Sampling: At

    
     min, remove aliquots and quench immediately in cold Acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time.
    
    
    
    
Protocol B: UGT-Glucuronidation Assay (Phase II)

Objective: Assess the liability of the acetic acid tail.

  • Modification: Use Alamethicin (25 µg/mg protein) to permeabilize the microsomal membrane (UGTs are lumenal).

  • Cofactor: Replace NADPH with UDPGA (Uridine 5'-diphospho-glucuronic acid) at 2-5 mM.

  • Control: Run a parallel incubation with no cofactor to distinguish chemical instability from enzymatic turnover.

  • Interpretation: If

    
     in Protocol B > 20% of 
    
    
    
    in Protocol A, glucuronidation is a major clearance pathway.
Protocol C: Acyl Glucuronide Reactivity Assessment (Safety)

Objective: Determine if the P4AA metabolite is chemically reactive (toxicity risk).

  • Generation: Biosynthesize the acyl glucuronide using Protocol B (scaled up) or chemical synthesis.

  • Incubation: Incubate the glucuronide in Phosphate Buffer (pH 7.4) at 37°C.

  • Measurement: Monitor the degradation rate (

    
    ) and the formation of isomers (via acyl migration) using HPLC.
    
  • Metric: A half-life (

    
    ) of < 2 hours for the glucuronide suggests high reactivity and potential for haptenization.
    

Strategic Optimization Workflow

Use this decision tree to optimize the P4AA scaffold if metabolic stability is poor.

Optimization_Tree Start High Clearance Observed CheckMetID Perform Metabolite ID (LC-MS/MS) Start->CheckMetID Decision1 Major Metabolite? CheckMetID->Decision1 Path1 Lactam / Ring Opening (Alpha-Oxidation) Decision1->Path1 M+16 (C-ox) Path2 Glucuronide (+176 Da) Decision1->Path2 M+176 Path3 N-Oxidation (+16 Da) Decision1->Path3 M+16 (N-ox) Sol1 Strategy: Steric Block Add gem-dimethyl at C3/C5 or Spiro-cycle Path1->Sol1 Sol2 Strategy: Bioisostere Replace COOH with Tetrazole or steric bulk alpha to COOH Path2->Sol2 Sol3 Strategy: Electron Withdrawal Add EWG to N-substituent or switch to Amide Path3->Sol3

Figure 2: Medicinal chemistry decision tree for stabilizing P4AA scaffolds based on metabolite identification.

References

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][2][3][4][5]

  • Regan, S. L., et al. (2010). Acyl Glucuronides: The Good, the Bad, and the Ugly. Annual Reports in Medicinal Chemistry.

  • Johansson, A., et al. (2014). Bioisosterism in Medicinal Chemistry: The Case of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.

  • Hartman, G. D., et al. (1992). Non-peptide fibrinogen receptor antagonists. 1. Discovery and design of exosite inhibitors. Journal of Medicinal Chemistry.

Sources

Structural Analysis of Foldamers Containing Piperidine Beta-Amino Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads.

The incorporation of piperidine-based


-amino acids into foldamers represents a strategic "sweet spot" in peptidomimetic design. Unlike flexible acyclic 

-peptides (which suffer from entropic penalties upon folding) and carbocyclic analogs like ACHC (which often suffer from poor aqueous solubility), piperidine scaffolds offer intrinsic rigidity combined with tunable physicochemical properties (basicity, polarity).

This guide objectively compares the two primary classes of piperidine


-amino acids—Endocyclic  (e.g., Nipecotic acid) and Exocyclic  (e.g., APiC)—against standard alternatives. It provides validated protocols for their structural elucidation, emphasizing the distinction between hydrogen-bond-mediated folding and steric-driven folding.

The Piperidine Scaffold: Classification & Comparative Analysis

To navigate this field, one must distinguish between the two distinct architectures of piperidine


-amino acids. This distinction dictates the folding mechanism and analysis strategy.
The Two Architectures
  • Endocyclic Systems (e.g., Nipecotic Acid - Nip): The nitrogen atom of the peptide backbone is inside the piperidine ring.

    • Consequence: Forms tertiary amides. No amide proton is available for hydrogen bonding. Folding is driven by steric constraints and dipole alignment (similar to Polyproline).

  • Exocyclic Systems (e.g., 4-Amino-3-piperidinecarboxylic acid - APiC): The nitrogen atom of the peptide backbone is outside the ring.

    • Consequence: Forms secondary amides.[1] Amide protons exist to support hydrogen bond networks (e.g., H14-helix). The ring nitrogen acts as a solubilizing "side chain."

Comparative Performance Matrix

Table 1: Piperidine Foldamers vs. Common Alternatives

FeaturePiperidine (Exocyclic - APiC) Piperidine (Endocyclic - Nip) Carbocyclic (ACHC) Acyclic (

-hGly)
Folding Driver H-Bonding (14-Helix)Sterics / DipolesH-Bonding (14-Helix)Weak H-Bonding
Backbone Rigidity High (Pre-organized)High (Restricted

)
High (Pre-organized)Low (Flexible)
Water Solubility High (Ring N can protonate)ModerateLow (Hydrophobic)High
H-Bond Donors Yes (NH)No (Tertiary Amide)Yes (NH)Yes (NH)
Proteolytic Stability ExcellentExcellentExcellentModerate
Primary Application Amphiphilic Helix MimicsPPI Inhibitors (Pro-rich)Membrane AnchorsLinkers

Expert Insight: When designing antimicrobial foldamers, choose APiC (Exocyclic) over ACHC. Both form stable 14-helices, but the piperidine ring nitrogen in APiC provides cationic character necessary for membrane disruption without needing complex side-chain functionalization [1].

Structural Analysis Workflow

The characterization of these foldamers requires a specific sequence of orthogonal techniques to validate the folded state.

Decision Logic for Structural Elucidation

StructuralAnalysis Start Synthesized Piperidine Foldamer Solubility Solubility Check (MeOH vs Water) Start->Solubility CD CD Spectroscopy (Far-UV) Solubility->CD Decision Amide Type? CD->Decision ExoAnalysis Exocyclic (APiC) Expect H14 Helix Decision->ExoAnalysis Secondary Amide EndoAnalysis Endocyclic (Nip) Expect PPII-like / Steric Fold Decision->EndoAnalysis Tertiary Amide NMR_Exo NMR: ROESY Look for i -> i+2 NOEs ExoAnalysis->NMR_Exo NMR_Endo NMR: ROESY Look for i -> i+1 (cis/trans) EndoAnalysis->NMR_Endo XRay X-Ray Crystallography (Gold Standard) NMR_Exo->XRay NMR_Endo->XRay

Figure 1: Decision tree for the structural characterization of piperidine-based foldamers, distinguishing between H-bond driven and steric driven systems.

Experimental Protocols

Protocol A: Circular Dichroism (CD) Spectroscopy

Objective: Rapid assessment of secondary structure in solution.

Causality: Piperidine foldamers exhibit distinct CD signatures based on their helical twist.

  • H14-Helix (APiC/ACHC): Characterized by a minimum at ~214 nm and a maximum at ~198 nm (in methanol).

  • Nipecotic Acid Oligomers: Spectra are complex and solvent-dependent due to cis/trans isomerism of the tertiary amide bond.

Step-by-Step:

  • Preparation: Dissolve lyophilized foldamer in HPLC-grade Methanol (MeOH) to a stock concentration of 1.0 mM.

    • Note: For APiC foldamers, aqueous buffers (PBS) can be used, but MeOH often sharpens the helical signal by stabilizing H-bonds.

  • Dilution: Prepare a working solution of 50-100 µM.

  • Blanking: Record a baseline using the pure solvent.

  • Acquisition: Scan from 260 nm to 190 nm at 20°C using a 1 mm pathlength quartz cuvette.

    • Parameters: Bandwidth 1 nm, Step 0.5 nm, Averaging time 3s.

  • Data Processing: Convert raw ellipticity (

    
    ) to Mean Residue Ellipticity (MRE) using the formula:
    
    
    
    
    Where
    
    
    is molar concentration,
    
    
    is pathlength (cm), and
    
    
    is number of residues.
Protocol B: NMR Characterization (ROESY/NOESY)

Objective: Validation of specific folding patterns via inter-residue proximity.

Causality: The rigid piperidine ring provides fixed vectors. The key to proving an H14-helix (common in APiC) is detecting the


 interaction [2].

Step-by-Step:

  • Solvent: Dissolve 2-5 mg of peptide in 600 µL of

    
     or 
    
    
    
    (pH adjusted to 4.0-5.0 to slow amide exchange).
  • 1D Proton: Acquire standard

    
     NMR to ensure dispersion of amide signals (8.0 - 9.5 ppm indicates folded structure; clustering at 8.0-8.3 ppm suggests aggregation or random coil).
    
  • 2D ROESY: Acquire ROESY (Rotating-frame Overhauser Effect Spectroscopy) with a mixing time of 200-300 ms.

    • Why ROESY? Medium-sized foldamers (1-3 kDa) often fall in the "null" NOE regime where NOESY signals vanish. ROESY signals are always positive.

  • Analysis:

    • Exocyclic (APiC): Look for NOEs between the

      
       of residue 
      
      
      
      and the Amide NH of residue
      
      
      . This confirms the 14-membered ring H-bond.
    • Endocyclic (Nip): Analyze

      
       to 
      
      
      
      cross-peaks to determine cis vs. trans amide bond populations.

Mechanistic Insights: Why Piperidine?

The "Pre-Organization" Principle

The superior stability of piperidine foldamers compared to acyclic


-peptides stems from the restriction of torsion angles.
  • Acyclic (

    
    -alanine):  The 
    
    
    
    bond has free rotation (
    
    
    ). Entropy opposes folding.
  • Piperidine (APiC/Nip): The

    
     bond is locked within the 6-membered chair conformation. The backbone is "pre-organized" into a shape compatible with helix formation, reducing the entropic cost of folding (
    
    
    
    is less negative).
Solubility and Pharmacokinetics

A major limitation of carbocyclic


-peptides (like ACHC) is extreme hydrophobicity, leading to aggregation and poor bioavailability.
  • The Piperidine Solution: The nitrogen atom in the APiC ring (pKa ~9-10) is protonated at physiological pH. This introduces a regular array of positive charges along the helix surface without requiring long, flexible side chains (like Lys/Arg). This results in amphiphilic helices with lower molecular weight and higher atom economy [3].

StabilityComparison cluster_0 Acyclic Beta-Peptide cluster_1 Carbocyclic (ACHC) cluster_2 Piperidine (APiC) A High Entropy Cost (Flexible Backbone) B Low Entropy Cost (Rigid) A->B Add Ring Constraint D Low Entropy Cost (Rigid) B->D Replace C with N C Poor Solubility (Hydrophobic) E High Solubility (Intrinsic Charge) C->E Heteroatom Effect

Figure 2: Evolutionary logic of foldamer design, highlighting the specific advantage of the piperidine scaffold.

References

  • Structural Characteriz

    
    -Peptides.  University of Wisconsin–Madison. Available at: [Link]
    
  • Nipecotic Acid Oligomers: Non-Hydrogen-Bonded Secondary Structure. ACS Publications. Available at: [Link]

  • 
    -Peptide Foldamer Helices with Tailored Diameters.  University of Szeged. Available at: [Link]
    

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, valued research partner. In the fast-paced world of drug discovery, the integrity of our science is matched only by the rigor of our safety protocols. Handling novel chemical entities requires a proactive and informed approach, not just in their application but throughout their entire lifecycle, including disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid, ensuring the safety of laboratory personnel and the preservation of our environment. Our commitment here extends beyond supplying reagents; we aim to be your trusted partner in operational excellence and laboratory safety.

Core Safety & Hazard Assessment: Understanding the Compound

  • Piperidine Moiety: The core piperidine ring is a significant contributor to the compound's hazard profile. Piperidine itself is a flammable liquid that is toxic and can cause severe skin burns and eye damage.[1][2][3] Its derivatives must be handled with the assumption of similar corrosive and toxic properties.

  • Amino and Carboxylic Acid Groups: The presence of both an amino group (basic) and a carboxylic acid group (acidic) makes this molecule an amino acid. This amphoteric nature does not inherently negate the hazards of the parent piperidine structure.

  • Benzyl Group: The N-benzyl group is a common feature in many laboratory chemicals. The related compound, 4-Amino-1-benzylpiperidine, is classified as hazardous, causing severe skin burns, eye damage, and respiratory irritation. It is also harmful if swallowed or in contact with skin.

Personal Protective Equipment (PPE): Your First Line of Defense

To ensure personal safety during all handling and disposal operations, the following PPE is mandatory. The rationale is to prevent any contact with the skin, eyes, or respiratory system.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile).[4]To prevent skin contact, as related compounds cause severe skin burns and irritation.
Eye Protection Safety glasses with side-shields or chemical safety goggles.[4]To protect against splashes that could cause severe eye damage.
Skin and Body A laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Work should be conducted in a well-ventilated area or a chemical fume hood.[5]To avoid inhalation of any dust or aerosols, as related compounds can cause respiratory tract irritation.[6]

Disposal Protocol: A Step-by-Step Methodology

The most secure and compliant method for disposing of 2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management contractor.[4] This ensures adherence to all federal, state, and local regulations.[5] The following workflow details the process from waste generation to pickup.

Step 1: Waste Segregation
  • Action: Collect any waste containing 2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid, including unused or expired product, reaction residues, and contaminated materials (e.g., pipette tips, weighing paper, gloves), in a dedicated hazardous waste container.[4]

  • Causality: Never mix this waste with other chemical waste streams unless explicitly approved by EHS.[4] Incompatible chemicals can react violently. Specifically, segregate it from strong oxidizing agents and strong acids, which can react with the piperidine and amino functionalities.[1]

Step 2: Containerization
  • Action: Use a container made of a compatible material, such as high-density polyethylene (HDPE).[4] The original product container is often a suitable choice.[7] Ensure the container is in good condition and has a secure, tightly-fitting lid to prevent leaks or the release of vapors.[8][9]

  • Causality: The container must be robust and non-reactive with the waste to ensure safe containment during accumulation and transport.[8] Keeping containers closed at all times, except when adding waste, is a regulatory requirement and prevents the release of potentially harmful fumes.[8]

Step 3: Labeling
  • Action: The container must be clearly and legibly labeled. The label must include:

    • The words "HAZARDOUS WASTE" .[8]

    • The full chemical name: "2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid" . Do not use abbreviations or chemical formulas.[8]

    • The approximate percentages of all constituents in the container.[8]

    • The date when waste was first added to the container (accumulation start date).

  • Causality: Proper labeling is mandated by regulatory agencies like the EPA. It ensures that anyone handling the container is aware of its contents and the associated hazards, which is critical for safe storage, transport, and final disposal.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Action: Store the sealed and labeled waste container in a designated SAA.[7] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[7][8] Store it away from heat sources, ignition sources, and incompatible materials.[1][4]

  • Causality: SAAs are a provision in hazardous waste regulations (like the EPA's Subpart K for academic labs) that allow for the safe, temporary collection of waste in the lab before it is moved to a central storage facility.[10] Storing incompatible materials separately prevents accidental reactions.[8]

Step 5: Arranging for Professional Disposal
  • Action: Once the container is nearly full (around 90%), complete a chemical waste pickup request form as required by your institution.[8] Contact your EHS department or a certified hazardous waste disposal contractor to arrange for collection.[4]

  • Causality: Final disposal of hazardous waste is a highly regulated process that often involves high-temperature incineration.[2] Using professional services ensures that the waste is managed in a way that is safe, environmentally sound, and compliant with all legal requirements.

cluster_Lab In the Laboratory A Step 1: Segregate Waste (Unused chemical, contaminated labware) B Step 2: Containerize (Use compatible, sealed HDPE container) A->B Place into C Step 3: Label Correctly ('Hazardous Waste', full chemical name, date) B->C Affix to D Step 4: Store in SAA (Near point of generation, away from incompatibles) C->D Place in E Step 5: Request Pickup (Contact EHS when container is full) D->E Initiate F Professional Disposal (Licensed hazardous waste contractor) E->F Leads to

Caption: Decision-making workflow for spill response.

By adhering to these rigorous, well-reasoned protocols, you ensure that your vital research is conducted within a framework of uncompromising safety and regulatory compliance. Should you have any further questions, please do not hesitate to reach out.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide. BenchChem.

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).

  • Regulation of Laboratory Waste. American Chemical Society (ACS).

  • Laboratory Chemical Waste Managment Guidelines. University of Pennsylvania EHRS.

  • Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC.

  • Safety Data Sheet for Aminoethylpiperazine. G.J. CHEMICAL COMPANY, INC.

  • Safety Data Sheet for 4-Amino-1-benzylpiperidine. Fisher Scientific.

  • Safety Data Sheet for 1-Benzyl-4-piperidone. Thermo Fisher Scientific.

  • Safety Data Sheet for Piperidine. Fisher Scientific.

  • Safety Data Sheet for N-Benzyl-4-piperidone. Cayman Chemical.

  • Safety Data Sheet for 1-Benzyl-4-piperidone. Acros Organics.

  • Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety.

  • Spill procedure: Clean-up guidance. Queen Mary University of London Health & Safety Directorate.

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.

  • 2-(4-Amino-1-methylpiperidin-4-yl)acetic acid Product Page. ChemScene.

  • Safety Data Sheet for benzyl acetate. MilliporeSigma.

  • Safety Data Sheet for 4-Anilino-1-benzylpiperidine. Fisher Scientific.

  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. BenchChem.

  • 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid Compound Summary. PubChemLite.

  • Safety Data Sheet for 1-(2-Aminoethyl)-4-benzylpiperazine. Thermo Fisher Scientific Chemicals, Inc.

  • Safety Data Sheet for 2-(1-Benzylpiperidin-4-yl)ethanamine. AK Scientific, Inc.

  • 2-(4-amino-1-phenylpiperidin-4-yl)acetic acid Product Page. Echemi.

  • Safety Data Sheet for piperidine. CPAChem.

  • 4-Piperidinopiperidine Product Information. Antibodies.com.

  • Safety Data Sheet for 4-Amino-1-methylpiperidine. TCI Chemicals.

  • 4-Amino-1-benzylpiperidine Information. ChemBK.

  • Sample Protocols CONTAINING BIOHAZARDOUS SPILLS. University of Wisconsin-Madison EHS.

  • Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry.

  • [-amino]acetic acid Product Page. Santa Cruz Biotechnology.

  • 4-Amino-1-benzylpiperidine SDS. ECHEMI.

Sources

Personal Protective Equipment (PPE) for Handling 2-(4-Amino-1-benzylpiperidin-4-yl)acetic Acid

[1][2]

Executive Safety Summary

Compound: 2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid CAS: 99944-02-2 (Hydrochloride salt often cited) / Generic Structure Matches Hazard Class (Inferred): Corrosive / Irritant / Potentially Bioactive [1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this specific pharmaceutical intermediate may be limited in public repositories, its structural moieties (benzylpiperidine, free amine, carboxylic acid) dictate a Level 2+ Biosafety approach . We treat this as a Skin/Eye Corrosive and a Respiratory Irritant by default. The benzylpiperidine pharmacophore is common in CNS-active agents, necessitating precautions against inadvertent systemic absorption.

Part 1: Risk Assessment & Hazard Identification

Effective safety is not about checking boxes; it is about interrupting exposure pathways. For this compound, the primary risks are dermal absorption (lipophilic benzyl group) and mucous membrane corrosion (amine/acid functionality).

Hazard Profile (Structure-Activity Relationship)
Hazard TypeRisk LevelMechanism of Action
Inhalation High Fine powder/dust generation during weighing. Potent respiratory irritant.[1][2]
Skin Contact High Lipophilic benzyl group facilitates dermal penetration; amine group causes chemical burns/irritation.
Eye Contact Critical Corrosive risk.[1][3] Permanent damage possible upon direct contact with solids or concentrated solutions.
Ingestion Moderate Systemic toxicity risk via hand-to-mouth transfer.

Part 2: PPE Selection Matrix

Do not rely on a single barrier. Use a redundant defense system.

Task-Based PPE Specifications
Operational TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing / Solid Handling Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Chemical Safety Goggles (Indirect Vent)N95/P100 Respirator (if outside hood) or Fume HoodLab Coat (Buttoned, Knee-length) + Tyvek Sleeves
Synthesis / Dissolution Double Nitrile or Silver Shield® (if using aggressive solvents like DCM)Face Shield + Safety GogglesFume Hood (Sash at 18")Lab Coat + Chemical Apron
Spill Cleanup (<50g) Double Nitrile (Change immediately upon contact)Face Shield + Safety GogglesHalf-face Respirator w/ Multi-Gas/Vapor Cartridge (P100)Tyvek Coverall (Disposable)
Waste Disposal Single Nitrile (Thick, >5 mil)Safety GogglesN/A (Sealed Container)Lab Coat

Part 3: Technical Specifications & Causality

Hand Protection: The "Double-Glove" Protocol

Why? Piperidine derivatives can permeate thin nitrile. The outer glove acts as a sacrificial layer against gross contamination, while the inner glove protects against micro-breaches.

  • Material: Nitrile Butadiene Rubber (NBR).

  • Thickness: Minimum 0.11 mm (4-5 mil).

  • Breakthrough Time: >480 mins for solids; varies by solvent for solutions.

  • Protocol: Inspect gloves for pinholes by inflating them with air before donning.

Respiratory Protection

Why? The "acetic acid" moiety combined with the amine can form zwitterionic dusts that are highly irritating to the upper respiratory tract.

  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control: NIOSH-approved N95 filtering facepiece (for particulates) or P100 (if oil aerosols are present).

Eye Protection

Why? Safety glasses are insufficient for corrosive solids. Dust particles can bypass side shields.

  • Requirement: ANSI Z87.1 compliant Chemical Splash Goggles (Indirect Venting).

  • Add-on: Use a Face Shield during synthesis steps involving heat or pressure.

Part 4: Operational Protocols (Step-by-Step)

A. Gowning (Donning) Workflow

Correct sequencing prevents cross-contamination of the inner layers.

Gowning_WorkflowStartSTART: Pre-Entry CheckStep11. Inspection(Check Lab Coat/Gloves for defects)Start->Step1Step22. Don Inner Gloves(Nitrile, under cuff)Step1->Step2Step33. Don Lab Coat(Button fully, cover inner glove cuff)Step2->Step3Step44. Don Eye Protection(Goggles adjusted for seal)Step3->Step4Step55. Don Outer Gloves(Nitrile, over lab coat cuff)Step4->Step5ReadyREADY FOR HANDLINGStep5->Ready Verify Seal

Figure 1: Sequential Gowning Workflow to ensure overlapping protection barriers.

B. Handling & Weighing
  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily (only if wearing N95).

  • Transfer: Use a disposable anti-static spatula. Do not pour from the stock bottle; transfer small amounts to a secondary weighing boat.

  • Cleanup: Immediately wipe the balance area with a solvent-dampened Kimwipe (e.g., Ethanol) and dispose of the wipe as solid hazardous waste.

C. De-Gowning (Doffing)

Most exposures occur here. Do not touch your skin with the outer surface of the PPE.[4]

  • Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out). Dispose.

  • Goggles: Handle by the strap/arms only. Wipe down if splashed.[2][5][6]

  • Lab Coat: Unbutton carefully. Remove without shaking (prevents dust aerosolization).

  • Inner Gloves: Remove last. Wash hands immediately with soap and water for 20 seconds.

D. Waste Disposal[2][4][5][6][7][12][13][15]
  • Solids: Collect in a container labeled "Hazardous Waste: Toxic Solid".

  • Liquids: Segregate based on solvent (Halogenated vs. Non-Halogenated).

  • Contaminated PPE: Heavily soiled gloves/wipes must be treated as solid hazardous waste, not regular trash.

Part 5: Emergency Response

Spill Response (Solid Powder)
  • Alert: Notify nearby personnel.

  • PPE: Don full PPE (Double gloves, Goggles, N95).

  • Contain: Cover spill with wet paper towels (to prevent dust) or use a dedicated chemical spill pad.

  • Clean: Scoop up material. Clean area with soap and water 3 times.

  • Dispose: Seal all waste in a labeled hazardous waste bag.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[7][3] Hold eyelids open. Seek medical attention.

  • Skin Contact: Remove contaminated clothing.[7][3][4][5] Wash with soap and water.[1][2][4] Do not use solvents (enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (medical personnel only).

References

  • PubChem. (n.d.). 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid.[8] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. Retrieved March 5, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Information on Chemicals - Piperidine Derivatives. Retrieved March 5, 2026, from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.